2-(4-Methylphenyl)ethanimidamide hydrochloride
Description
Properties
IUPAC Name |
2-(4-methylphenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-2-4-8(5-3-7)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCXPEOOYUIMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108168-90-7 | |
| Record name | Benzeneethanimidamide, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108168-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methylphenyl)ethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Synthesis Guide: 2-(4-Methylphenyl)ethanimidamide Hydrochloride
Part 1: Executive Summary & Strategic Analysis
2-(4-Methylphenyl)ethanimidamide hydrochloride (also known as p-tolylacetamidine hydrochloride) is a critical amidine building block used frequently in the synthesis of nitrogen-containing heterocycles (e.g., pyrimidines, imidazoles) and as a bioisostere for carboxylic acids in peptidomimetics.
While direct addition of ammonia to nitriles is possible under high pressure or with Lewis acid catalysis, the Pinner Synthesis remains the gold standard for laboratory to pilot-scale production due to its operational reliability, high purity profile, and avoidance of heavy metal contamination.
Retrosynthetic Logic
The synthesis is disconnected at the C-N amidine bond, tracing back to the commercially available 4-methylbenzyl cyanide (2-(4-methylphenyl)acetonitrile). The transformation proceeds through an activated imidate ester intermediate, circumventing the low electrophilicity of the nitrile carbon.
Figure 1: The Pinner strategy activates the nitrile via protonation and alcohol addition, creating a reactive imidate ester susceptible to ammonia attack.[1][2]
Part 2: Core Synthesis Protocol (The Pinner Method)
Reaction Scheme:
Phase 1: Preparation of the Pinner Salt (Imidate Ester)
Objective: Convert 4-methylbenzyl cyanide into ethyl 2-(4-methylphenyl)acetimidate hydrochloride.
Reagents & Materials:
-
4-Methylbenzyl cyanide (p-methylphenylacetonitrile): 13.1 g (100 mmol)
-
Absolute Ethanol (Anhydrous): 11.5 mL (~200 mmol, 2.0 equiv)
-
Diethyl ether (Anhydrous): 50 mL (Co-solvent/diluent)
-
HCl gas (Generated in situ or from lecture bottle)
-
Drierite or
drying tube
Protocol:
-
Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a gas inlet tube (extending below the liquid surface), and a thermometer. Attach a drying tube to the gas outlet to exclude atmospheric moisture.
-
Solvation: Charge the RBF with 4-methylbenzyl cyanide (13.1 g), absolute ethanol (11.5 mL), and diethyl ether (50 mL).
-
Cooling: Immerse the flask in an ice/salt bath to maintain the internal temperature between 0°C and 5°C.
-
Saturation: Slowly bubble dry HCl gas into the stirred solution.
-
Note: The solution will initially warm up (exothermic absorption). Control the gas flow to keep T < 10°C.
-
Continue saturation until the weight of the flask increases by approx. 4.0 g (~110 mmol HCl).
-
-
Crystallization: Seal the flask tightly (parafilm over stoppers) and place it in a refrigerator (4°C) for 24–48 hours. The imidate ester hydrochloride should precipitate as a white crystalline solid.
-
Isolation (Optional but Recommended): If a heavy precipitate forms, filter rapidly under a blanket of dry nitrogen. Wash with cold anhydrous ether.
-
Expert Insight: If the product is an oil (common with some benzyl derivatives), proceed directly to Phase 2 without isolation to avoid hydrolysis.
-
Phase 2: Ammonolysis to Amidine
Objective: Convert the imidate intermediate to the final amidine hydrochloride.
Reagents:
-
Ammonia (7N solution in methanol or anhydrous gas)
-
Absolute Ethanol (if needed for solvent)[3]
Protocol:
-
Preparation: Transfer the Pinner salt (solid or crude oil) into a pressure-rated vessel or a heavy-walled flask.
-
Ammonia Addition:
-
Method A (Solution): Add 7N
in MeOH (30 mL, ~2.1 equiv) to the salt while cooling on ice. -
Method B (Gas): Suspend the salt in 50 mL absolute ethanol and bubble dry
gas until saturation.
-
-
Reaction: Seal the vessel and stir at room temperature (20–25°C) for 24 hours. The mixture will likely become homogeneous initially, followed by the precipitation of ammonium chloride (
) byproduct.[3] -
Workup:
-
Filter off the
precipitate (if any visible) and discard. -
Concentrate the filtrate in vacuo to dryness.
-
-
Purification:
-
The residue is the crude amidine hydrochloride.
-
Recrystallization: Dissolve in a minimum amount of hot isopropanol or ethanol. Add diethyl ether dropwise until turbidity is observed. Cool to 4°C to crystallize.
-
Part 3: Mechanism & Critical Control Points
Understanding the mechanism is vital for troubleshooting low yields. The reaction relies on the high electrophilicity of the protonated nitrile.
Figure 2: Stepwise conversion. Note that moisture at Step 3 leads to the formation of the ester (hydrolysis), which is the primary failure mode.
Critical Control Points (CCPs)
| Parameter | Specification | Scientific Rationale |
| Moisture Content | < 0.1% | Water competes with alcohol in Step 1 (forming amide) and hydrolyzes the Pinner salt in Step 2 (forming ester). Strict anhydrous conditions are non-negotiable. |
| Temperature (Step 1) | 0°C – 5°C | Higher temperatures promote the "Ritter-type" side reaction or hydrolysis if trace moisture is present. |
| HCl Stoichiometry | > 1.1 Equiv | Excess HCl ensures complete protonation of the nitrile, driving the equilibrium toward the imidate salt. |
| Ammonia Source | Anhydrous | Aqueous ammonia (ammonium hydroxide) will hydrolyze the imidate immediately to the ester. Use methanolic ammonia or gas. |
Part 4: Quality Control & Characterization
Verify the identity of the synthesized 2-(4-Methylphenyl)ethanimidamide hydrochloride using the following parameters.
Physical Properties:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 165°C – 175°C (dec).[4]
-
Solubility: Soluble in water, ethanol, DMSO; insoluble in ether, hexanes.
Spectroscopic Data (Expected):
-
NMR (400 MHz, DMSO-
):-
9.10 (br s, 2H,
), 8.70 (br s, 2H, ). Note: Amidine protons are exchangeable and broad. -
7.25 (d,
Hz, 2H, Ar-H). -
7.18 (d,
Hz, 2H, Ar-H). -
3.65 (s, 2H,
-C=N). -
2.30 (s, 3H, Ar-
).
-
9.10 (br s, 2H,
-
NMR (100 MHz, DMSO-
):- 169.5 (Amidine C=N).
- 137.2, 131.5, 129.6, 128.8 (Aromatic C).
-
39.5 (Benzylic
). -
21.1 (Tolyl
).
-
Mass Spectrometry (ESI+):
-
calculated for
: 149.11; found 149.1.
-
calculated for
Part 5: Safety & Hazards
-
Hydrogen Chloride (Gas): Highly corrosive and toxic. Causes severe skin burns and eye damage. Must be handled in a functioning fume hood.
-
4-Methylbenzyl Cyanide: Toxic if swallowed, in contact with skin, or inhaled. Nitriles can liberate cyanide ions metabolically.
-
Ammonia: Corrosive gas. Inhalation can cause lung edema.
-
Pressure: If performing ammonolysis in a sealed vessel, ensure the glassware is rated for pressure (or use a stainless steel bomb) to prevent explosion hazards.
References
- Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim, Berlin.
-
Dox, A. W. (1941). "Acetamidine Hydrochloride".[3][4] Organic Syntheses, Coll.[4] Vol. 1, p. 5. Link
-
Schaefer, F. C., & Peters, G. A. (1961). "Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates". Journal of Organic Chemistry, 26(2), 412–418. Link
-
Roger, R., & Neilson, D. G. (1961). "The Chemistry of Imidates". Chemical Reviews, 61(2), 179–211.[5] Link
- Gauthier, J. Y., et al. (2008). "Synthesis of Amidine-Based Inhibitors". Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.
Sources
2-(4-Methylphenyl)ethanimidamide Hydrochloride: Chemical Properties & Synthetic Utility
Technical Whitepaper | Version 1.0
Abstract
This technical guide provides a comprehensive analysis of 2-(4-Methylphenyl)ethanimidamide hydrochloride (CAS: 108168-90-7), a critical amidine building block in medicinal chemistry. Also known as 2-(p-tolyl)acetamidine hydrochloride , this compound serves as a primary precursor for the synthesis of nitrogen-containing heterocycles, including pyrimidines and imidazoles, which are ubiquitous pharmacophores in kinase inhibitors and GPCR ligands. This document details its physicochemical profile, validated synthetic protocols, reactivity patterns, and safety handling procedures for laboratory researchers.
Chemical Identity & Structural Significance[1]
2-(4-Methylphenyl)ethanimidamide hydrochloride is an arylacetamidine salt. Structurally, it consists of a p-tolyl moiety attached to an amidine group via a methylene linker. This specific architecture offers unique advantages in drug design:
-
Basicity Modulation: The methylene spacer insulates the amidine group from the phenyl ring's resonance effects, maintaining a high pKa (~11–12) typical of aliphatic amidines, unlike benzamidines which are less basic.
-
Lipophilicity: The p-methyl group enhances lipophilicity compared to the unsubstituted phenyl analog, potentially improving membrane permeability of derived drugs.
-
Synthetic Versatility: The amidine function acts as a potent 1,3-binucleophile, essential for cyclization reactions.
Table 1: Physicochemical Profile[1]
| Property | Data |
| Chemical Name | 2-(4-Methylphenyl)ethanimidamide hydrochloride |
| Synonyms | 2-(p-Tolyl)acetamidine HCl; 4-Methylphenylacetamidine HCl |
| CAS Number | 108168-90-7 |
| Molecular Formula | |
| Molecular Weight | 184.67 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, ethanol; Insoluble in ether, hexane |
| Hygroscopicity | High (Requires desiccation) |
| Acidity (pKa) | ~11.5 (calculated for free base) |
Synthetic Methodology: The Pinner Reaction
The industrial and laboratory standard for synthesizing 2-(4-Methylphenyl)ethanimidamide hydrochloride is the Pinner Reaction . This route avoids the use of unstable free amidines by isolating the stable hydrochloride salt directly.
Protocol: Synthesis from 4-Methylbenzyl Cyanide
Reagents: 4-Methylbenzyl cyanide (p-Tolylacetonitrile), Anhydrous HCl gas, Anhydrous Methanol, Ammonia (gas or methanolic solution).
Step-by-Step Workflow:
-
Imidate Formation: Dissolve 4-methylbenzyl cyanide in anhydrous methanol (1:5 w/v). Cool to 0°C under
. Bubble anhydrous HCl gas through the solution until saturation. Stir at 0–5°C for 4–6 hours, then allow to stand at room temperature overnight. The nitrile converts to the methyl imidate hydrochloride intermediate. -
Precipitation: Add cold anhydrous diethyl ether to precipitate the imidate salt. Filter rapidly under inert atmosphere (imidates are moisture-sensitive).
-
Ammonolysis: Suspend the imidate salt in anhydrous methanol. Treat with excess ammonia (7M in MeOH) at 0°C. Stir for 12–24 hours at room temperature.
-
Isolation: Evaporate the solvent. Recrystallize the residue from Ethanol/Ether to yield pure 2-(4-Methylphenyl)ethanimidamide hydrochloride.
Visualizing the Synthetic Pathway
Figure 1: The Pinner synthesis pathway converts the nitrile precursor to the amidine salt via an imidate intermediate.
Reactivity & Applications in Heterocycle Synthesis
The primary utility of 2-(4-Methylphenyl)ethanimidamide hydrochloride lies in its ability to form nitrogen-containing heterocycles. The amidine nitrogen atoms act as a 1,3-binucleophile (N-C-N), reacting with 1,3-electrophiles.
A. Synthesis of Pyrimidines
Reaction with 1,3-diketones (e.g., acetylacetone) or
-
Mechanism: Initial nucleophilic attack by the amidine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.
-
Application: Synthesis of tyrosine kinase inhibitors (TKIs) where the pyrimidine core serves as the ATP-binding hinge binder.
B. Synthesis of Imidazoles
Reaction with
-
Conditions: Reflux in ethanol or DMF with mild base (
). -
Relevance: Used to generate 2-benzylimidazole scaffolds found in adrenergic receptor ligands.
Visualizing Reactivity Profiles
Figure 2: Divergent synthesis of heterocycles using 2-(p-tolyl)acetamidine as a common building block.
Safety, Handling, and Storage[2][3][4][5][6]
Hazard Identification
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).
-
Signal Word: Warning.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling large quantities to avoid respiratory irritation.
Storage Protocols
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[2][3] Exposure to atmospheric moisture can lead to clumping and hydrolysis over time.
-
Conditions: Store in a tightly sealed container, preferably within a desiccator or under an inert atmosphere (Argon/Nitrogen).
-
Shelf Life: Stable for >2 years if stored dry at room temperature (
).
Analytical Validation
To verify the identity of the compound before use:
-
1H NMR (
or ): Look for the characteristic singlet of the methyl group (~2.3 ppm), the methylene singlet (~3.6 ppm), and the AA'BB' aromatic system (~7.1–7.3 ppm). -
Mass Spectrometry (ESI+): Expect a molecular ion peak
at m/z 149.1 (corresponding to the free base cation).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21957263, 2-(4-Methylphenyl)ethanimidamide hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (1928). Acetamidine Hydrochloride Synthesis (General Pinner Method). Org. Synth. 1928, 8,[4] 1. Retrieved from [Link]
Sources
"2-(4-Methylphenyl)ethanimidamide hydrochloride solubility in different solvents"
An In-Depth Technical Guide to the Solubility of 2-(4-Methylphenyl)ethanimidamide Hydrochloride in Different Solvents
Authored by: A Senior Application Scientist
Foreword: The Critical Role of Solubility in Pharmaceutical Sciences
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its therapeutic efficacy and developability.[1][2][3] Poor solubility can lead to inadequate drug absorption, diminished bioavailability, and ultimately, the failure of a promising therapeutic candidate.[3][4] This guide provides a comprehensive exploration of the solubility of 2-(4-methylphenyl)ethanimidamide hydrochloride, a compound of interest for researchers in medicinal chemistry and pharmacology. While specific experimental data for this exact molecule is not broadly published, this guide will leverage established principles of physical chemistry and standard methodologies to provide a robust framework for its solubility assessment. We will delve into the theoretical underpinnings of solubility, present detailed protocols for its experimental determination, and discuss the various factors that can influence this critical parameter.
Theoretical Principles of Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent.[5][6] The adage "like dissolves like" serves as a fundamental guiding principle: polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[5][6][7][8]
Intermolecular Forces in Solution
The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall energy change of this process determines the solubility. Key intermolecular forces at play include:
-
Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen or nitrogen.[5][9] For 2-(4-methylphenyl)ethanimidamide hydrochloride, the amidinium group possesses hydrogen bond donors that can interact with acceptor sites on protic solvents.[10][11]
-
Dipole-Dipole Interactions: Polar molecules have a net dipole moment due to an uneven distribution of electron density.[8] The attraction between the positive end of one molecule and the negative end of another contributes to solvation.
-
London Dispersion Forces: These are the weakest intermolecular forces and arise from temporary fluctuations in electron density. They are present in all molecules, but are the primary force of attraction between nonpolar molecules.
Physicochemical Profile of 2-(4-Methylphenyl)ethanimidamide Hydrochloride
To predict the solubility of 2-(4-methylphenyl)ethanimidamide hydrochloride, we must first consider its molecular structure. The molecule consists of a polar ethanimidamide hydrochloride group and a less polar 4-methylphenyl (tolyl) group. The hydrochloride salt form significantly enhances its polarity and potential for aqueous solubility compared to its free base form.[12][13][14]
Based on the structure of the analogous compound 2-(4-methylphenyl)piperidine, which has a pKa of 9.71 and a LogKow of 2.82, we can infer that 2-(4-methylphenyl)ethanimidamide is a basic compound.[15] Its hydrochloride salt will be an ionic species, readily dissociating in polar solvents.
Solvent Properties and Their Influence
Solvents are broadly classified based on their polarity:
-
Polar Protic Solvents: These solvents, such as water and ethanol, can engage in hydrogen bonding.[7][8] They are generally good solvents for ionic salts like hydrochlorides due to their ability to solvate both the cation and the anion effectively.[12]
-
Polar Aprotic Solvents: Solvents like acetone and dimethyl sulfoxide (DMSO) have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[7] They are effective at solvating cations via their negative dipoles.
-
Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and no significant dipole moment.[7][8] They are poor solvents for polar and ionic compounds.
The general solubility trend for 2-(4-methylphenyl)ethanimidamide hydrochloride is expected to be highest in polar protic solvents, moderate in polar aprotic solvents, and very low in nonpolar solvents.
Factors Influencing Solubility
Solubility is not an intrinsic constant but is highly dependent on the experimental conditions.[16]
Effect of pH
For an ionizable compound like 2-(4-methylphenyl)ethanimidamide hydrochloride, pH is a critical determinant of solubility.[1] As a salt of a weak base, its solubility is generally higher at lower pH values.[17] In acidic solutions, the equilibrium is shifted towards the protonated, more soluble form. As the pH increases towards and beyond the pKa of the free base, the un-ionized, less soluble form will begin to precipitate. The pH-solubility profile is a crucial piece of data in preformulation studies.[18][19][20]
Common Ion Effect
The common-ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[6][21][22] For 2-(4-methylphenyl)ethanimidamide hydrochloride, dissolving it in a solvent that contains a high concentration of chloride ions (e.g., concentrated hydrochloric acid or brine) will suppress its solubility.[18][23][24][25][26] This is a direct consequence of Le Chatelier's principle.[6][23][25]
Effect of Temperature
For most solid solutes, solubility increases with increasing temperature.[5] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. However, this relationship must be determined empirically for each solute-solvent system.
Experimental Determination of Solubility
Two primary types of solubility measurements are relevant in drug discovery: thermodynamic (equilibrium) solubility and kinetic solubility.[4][27][28]
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[29][30][31] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of 2-(4-methylphenyl)ethanimidamide hydrochloride to a known volume of the selected solvent in a sealed vial or flask. Ensure that solid material remains undissolved.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[29]
-
Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[29][32]
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Construct a calibration curve from standards of known concentrations to quantify the concentration in the diluted supernatant. Calculate the original solubility in units such as mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assays
Kinetic solubility assays are high-throughput methods used in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.[16][27] These methods measure the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.[32][33]
Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution: Prepare a concentrated stock solution of 2-(4-methylphenyl)ethanimidamide hydrochloride in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Addition of Buffer: Add aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells to achieve a range of final compound concentrations.
-
Incubation: Mix and incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[27]
-
Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and defines the kinetic solubility limit.[27]
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
Solubility data should be presented in a clear and organized manner to allow for easy comparison across different conditions.
Table 1: Solubility of 2-(4-Methylphenyl)ethanimidamide Hydrochloride in Various Solvents
| Solvent System | Solvent Type | Temperature (°C) | Method | Solubility (mg/mL) | Notes |
| Water | Polar Protic | 25 | Shake-Flask | Experimental Value | |
| Phosphate-Buffered Saline (pH 7.4) | Polar Protic | 37 | Shake-Flask | Experimental Value | Physiologically relevant |
| 0.1 M HCl (pH 1.0) | Polar Protic | 37 | Shake-Flask | Experimental Value | Simulates gastric fluid |
| Ethanol | Polar Protic | 25 | Shake-Flask | Experimental Value | |
| Methanol | Polar Protic | 25 | Shake-Flask | Experimental Value | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Shake-Flask | Experimental Value | |
| Acetone | Polar Aprotic | 25 | Shake-Flask | Experimental Value | |
| Toluene | Nonpolar | 25 | Shake-Flask | Experimental Value | |
| Hexane | Nonpolar | 25 | Shake-Flask | Experimental Value |
Conclusion
Understanding the solubility of 2-(4-methylphenyl)ethanimidamide hydrochloride is paramount for its successful application in research and development. This guide has provided a theoretical framework grounded in the principles of intermolecular forces and physicochemical properties. The detailed experimental protocols for both thermodynamic and kinetic solubility determination offer a practical approach for researchers to generate reliable data. By systematically evaluating solubility in a range of solvents and under various conditions (pH, temperature), scientists can make informed decisions regarding formulation, dosing, and the overall development path of this compound. The principles and methodologies outlined herein serve as a robust starting point for the comprehensive characterization of this and other novel chemical entities.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed, 10(3), 359-365.
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
- BioDuro. (n.d.). ADME Solubility Assay.
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]
-
Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]
-
PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
-
Drug Development & Delivery. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]
-
Study.com. (n.d.). Explain hydrogen bonding as it relates to dissolving a solute in a liquid. Retrieved from [Link]
-
Hindawi. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]
-
Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]
-
ACS Publications. (2022, October 3). Hydrogen Bond Thermodynamics in Aqueous Acid Solutions: A Combined DFT and Classical Force-Field Approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]
-
PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Retrieved from [Link]
-
Caltech. (n.d.). Hydrogen Bonding.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]
-
ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Hydrogen Bonding. Retrieved from [Link]
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The Physics Classroom. (n.d.). Solubility and the Common Ion Effect: Chemistry Tutorial. Retrieved from [Link]
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ADMET & DMPK. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
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CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
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MDPI. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]
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ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]
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Journal of Solution Chemistry. (2021, April 22). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Retrieved from [Link]
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"in vitro stability of 2-(4-Methylphenyl)ethanimidamide hydrochloride"
An In-Depth Technical Guide to the In Vitro Stability of 2-(4-Methylphenyl)ethanimidamide Hydrochloride
Introduction: The Imperative of In Vitro Stability Assessment
In the landscape of drug discovery and development, the intrinsic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable bioavailability, thereby compromising both safety and efficacy. This guide provides a comprehensive technical framework for assessing the in vitro stability of 2-(4-Methylphenyl)ethanimidamide hydrochloride, a molecule of interest for its potential pharmacological applications.
This document is structured not as a rigid protocol, but as a dynamic guide rooted in the principles of chemical reactivity and regulatory expectations. As a Senior Application Scientist, the focus is on the causality behind experimental design—the "why" that transforms a procedural checklist into a robust scientific investigation. We will explore the anticipated degradation pathways of this specific molecule, outline detailed protocols for forced degradation studies, and discuss the development of a self-validating, stability-indicating analytical method, which is the lynchpin of any reliable stability study.
The core objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and execute a comprehensive in vitro stability program, ensuring that the data generated is not only accurate but also insightful for formulation development, packaging decisions, and regulatory submissions.[1][2]
Structural Analysis and Anticipated Degradation Pathways
The stability of 2-(4-Methylphenyl)ethanimidamide hydrochloride is intrinsically linked to its chemical structure. The key functional group is the ethanimidamide (amidine) moiety, which is known to be susceptible to certain degradation pathways. The hydrochloride salt form generally enhances solubility and stability in the solid state but introduces considerations for its behavior in aqueous solutions.
Core Structural Features:
-
Amidine Group (-C(=NH)NH2): This is the most reactive center of the molecule. Amidines are the imine derivatives of amides and are generally more basic.[3] Their primary point of vulnerability is hydrolysis.
-
Benzylic Methylene Bridge (-CH2-): The methylene group adjacent to the phenyl ring can be susceptible to oxidation.
-
p-Tolyl Group (4-Methylphenyl): The aromatic ring itself is relatively stable but can be involved in photolytic degradation pathways if it possesses suitable chromophores.[1]
Based on this analysis, the two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The reaction of a molecule with water, often catalyzed by acid or base, is a common degradation pathway for many pharmaceuticals.[4] For an amidine, hydrolysis results in the cleavage of the carbon-nitrogen double bond, yielding a carboxylic acid derivative and ammonia.[5][6] In an aqueous solution, acetamidine hydrochloride, a structurally similar compound, undergoes hydrolysis to acetic acid and ammonia.[5] Therefore, the principal hydrolytic degradation of 2-(4-Methylphenyl)ethanimidamide is expected to yield 4-methylphenylacetic acid and ammonia. This reaction is often irreversible under acidic conditions because the resulting amine (ammonia in this case) is protonated and no longer nucleophilic.[7][8]
-
Oxidation: Oxidative degradation involves the loss of electrons from the molecule, often mediated by atmospheric oxygen or oxidizing agents. For the target molecule, the benzylic position and potentially the amidine group itself could be sites of oxidation. While less common than hydrolysis for this functional group, it is a critical stress condition to evaluate as per regulatory guidelines.[9]
The following diagram illustrates the primary anticipated hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation pathway of the parent compound.
Comprehensive Strategy for In Vitro Stability Assessment: A Forced Degradation Workflow
To elucidate the degradation profile and establish a stability-indicating method, a forced degradation (stress testing) study is paramount.[2] This involves subjecting the API to conditions more severe than accelerated stability testing to expedite degradation.[9][10] The goal is not to completely degrade the molecule, but to achieve a target degradation of 5-20%, which is sufficient to detect and separate the degradants from the parent compound.[10]
This workflow is a self-validating system; the stress samples are used to challenge and confirm that the analytical method can indeed separate and quantify the parent API in the presence of its degradation products.[11]
The overall experimental workflow is depicted below.
Caption: A systematic workflow for conducting forced degradation studies.
Detailed Experimental Protocols for Forced Degradation
The following protocols are designed as a starting point. The concentration of the stressing agent, temperature, and exposure time should be optimized to achieve the target degradation of 5-20%.[10] A stock solution of 2-(4-Methylphenyl)ethanimidamide hydrochloride (e.g., 1 mg/mL) is typically prepared in a suitable solvent (e.g., water or a water-acetonitrile mixture).[10]
Acidic Hydrolysis
-
Causality: To assess susceptibility to degradation in acidic environments, simulating conditions like the stomach and identifying acid-labile bonds, particularly the C=N bond of the amidine.
-
Protocol:
-
To 1 mL of the API stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent volume and concentration of sodium hydroxide (0.1 M NaOH) to halt the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze using the developed stability-indicating method.
-
Basic Hydrolysis
-
Causality: To evaluate stability in alkaline conditions, which can catalyze the nucleophilic attack of hydroxide ions on the electrophilic carbon of the amidine group.[12]
-
Protocol:
-
To 1 mL of the API stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40 °C), as base-catalyzed hydrolysis can be rapid.
-
Withdraw aliquots at shorter time intervals initially (e.g., 0, 30 min, 1, 2, 4 hours).
-
Immediately neutralize the aliquots with an equivalent of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
Analyze using the developed stability-indicating method.
-
Oxidative Degradation
-
Causality: To investigate the molecule's susceptibility to oxidation, which is a common degradation pathway for pharmaceuticals.[9] Hydrogen peroxide is a standard oxidizing agent used for this purpose.
-
Protocol:
-
To 1 mL of the API stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Monitor the reaction at various time points (e.g., 0, 2, 6, 12, 24 hours). The kinetics of oxidation can be highly variable.[9]
-
Quench the reaction if necessary, although dilution with the mobile phase is often sufficient.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
Analyze using the developed stability-indicating method.
-
Thermal Degradation
-
Causality: To assess the intrinsic thermal stability of the drug substance in the absence of moisture (dry heat).[1] This helps determine if temperature-controlled storage and transport are necessary.
-
Protocol:
-
Place the solid API powder in a thermostatically controlled oven (e.g., at 70 °C).
-
Expose a separate set of samples in solution (in water or the formulation buffer) to the same temperature.
-
Sample at appropriate time points (e.g., 1, 3, 7 days).
-
For the solid sample, dissolve a weighed amount in a suitable solvent. For the solution sample, withdraw an aliquot.
-
Dilute the samples to the target concentration for HPLC analysis.
-
Analyze using the developed stability-indicating method.
-
Photolytic Degradation
-
Causality: To determine if the molecule is light-sensitive, which informs requirements for light-protective packaging.[1] This is mandated by ICH Q1B guidelines.[10]
-
Protocol:
-
Expose the API (both in solid form and in solution) to a light source that provides combined UV and visible output, as specified in ICH Q1B. A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is required.
-
A control sample should be placed in a light-proof container under the same temperature conditions.
-
At the end of the exposure period, prepare the samples for analysis as described for thermal degradation.
-
Analyze all samples (exposed and control) using the developed stability-indicating method.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradants, impurities, or excipients.[13] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique.[14]
Key Steps in Method Development:
-
Column and Mobile Phase Selection: A C18 column is a versatile starting point. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often necessary to separate the parent peak from various degradation products with different polarities.
-
Wavelength Selection: The detection wavelength should be selected based on the UV spectrum of the parent compound, typically at the absorbance maximum (λmax), to ensure high sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.[15]
-
Method Optimization: The forced degradation samples are used to optimize the method. The goal is to achieve adequate resolution (Rs > 2) between the parent peak and all degradant peaks.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R2) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is proven using the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Data Interpretation and Reporting
The analysis of samples from the forced degradation studies provides a wealth of information. The primary data should be summarized in a clear, tabular format.
Table 1: Illustrative Summary of Forced Degradation Data
| Stress Condition | Time (hours) | Parent Compound Assay (%) | Total Degradation (%) | Number of Degradants Detected | Peak Purity of Parent |
| Control (Unstressed) | 24 | 99.8 | 0.2 | 1 (impurity) | Pass |
| 0.1 M HCl @ 60°C | 8 | 85.2 | 14.8 | 3 | Pass |
| 0.1 M NaOH @ 40°C | 2 | 81.5 | 18.5 | 2 | Pass |
| 3% H₂O₂ @ RT | 24 | 94.1 | 5.9 | 2 | Pass |
| Thermal (Solid) @ 70°C | 168 (7 days) | 98.9 | 1.1 | 1 | Pass |
| Photolytic | N/A | 99.5 | 0.5 | 1 | Pass |
Key Interpretation Points:
-
Significant Degradation: In the example table, the compound shows significant degradation under acidic and basic hydrolytic conditions, indicating the lability of the amidine bond.
-
Stability Profile: The compound is moderately sensitive to oxidation but relatively stable to heat and light.
-
Mass Balance: A critical aspect of interpretation is assessing the mass balance. The sum of the assay of the parent compound and the area percentages of all degradation products should ideally be close to 100% of the initial assay value.[1] This confirms that all major degradants are being detected.
-
Pathway Elucidation: The chromatograms from different stress conditions reveal the degradation profile. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structures of the major degradants, confirming the proposed degradation pathways.[1]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the in vitro stability of 2-(4-Methylphenyl)ethanimidamide hydrochloride. The strategy is anchored in understanding the molecule's inherent chemical properties, primarily the susceptibility of the amidine functional group to hydrolysis. By executing a systematic forced degradation study and developing a robust, validated, stability-indicating HPLC method, researchers can build a complete stability profile of the molecule. This profile is not merely a set of data points but a critical body of knowledge that informs every subsequent stage of drug development, from formulation design to defining storage conditions and shelf-life, ultimately ensuring the delivery of a safe and effective therapeutic agent.
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
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Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]
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ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Vankon, G., et al. (2000, May 15). Hydrolysis of anandamide and eicosapentaenoic acid ethanolamide in mouse splenocytes. PubMed. Retrieved from [Link]
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Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
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Bolla, K., et al. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Retrieved from [Link]
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Muccioli, G. G. (2010). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. PMC. Retrieved from [Link]
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Zhang, X., et al. (2019, August 12). Hydrolytic deamination reactions of amidine and nucleobase derivatives. ResearchGate. Retrieved from [Link]
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The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
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Greenberg, A., et al. (2010). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. Retrieved from [Link]
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Retrieved from [Link]
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Wikipedia. (n.d.). Acetamidine hydrochloride. Retrieved from [Link]
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European Medicines Agency. (2003, February). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
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Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]
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International Journal for Scientific Research & Development. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
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A Technical Guide to Identifying and Validating the Biological Targets of 2-(4-Methylphenyl)ethanimidamide hydrochloride
Abstract
2-(4-Methylphenyl)ethanimidamide hydrochloride is a small molecule with potential therapeutic applications, yet its specific biological targets remain largely uncharacterized. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify, validate, and characterize the molecular targets of this compound. By leveraging a strategy rooted in structure-activity relationships (SAR) and a multi-phased experimental approach, this document outlines a clear path from initial hypothesis generation to rigorous biophysical and cellular validation. The core of this guide is a detailed workflow encompassing in silico screening, high-throughput biochemical assays, and in-depth target engagement studies. We present predictive analyses based on the compound's key structural motifs—the ethanimidamide and p-tolyl groups—and provide detailed, field-tested protocols for essential validation techniques, including Thermal Shift Assays and Surface Plasmon Resonance. This document serves as a roadmap for elucidating the mechanism of action of 2-(4-Methylphenyl)ethanimidamide hydrochloride, a critical step in its journey toward potential clinical utility.
Section 1: Molecular Profile and Rationale for Target Investigation
Chemical Structure and Properties
2-(4-Methylphenyl)ethanimidamide hydrochloride is an organic salt characterized by two principal structural features:
-
An Ethanimidamide Group: This is a highly basic functional group, which, under physiological pH, will be protonated. The resulting positive charge and hydrogen-bonding capabilities are critical determinants of its potential molecular interactions.
-
A 4-Methylphenyl (p-tolyl) Group: This hydrophobic moiety influences the compound's solubility, membrane permeability, and potential for engaging in van der Waals or π-stacking interactions within protein binding pockets.
The hydrochloride salt form enhances its aqueous solubility, making it suitable for use in a wide range of biological assays.
Rationale for Target Investigation: A Structure-Based Hypothesis
Direct experimental evidence for the biological targets of 2-(4-Methylphenyl)ethanimidamide hydrochloride is scarce in publicly available literature. Therefore, a predictive approach based on its chemical moieties is the most logical starting point.
The amidine functional group is a well-established pharmacophore known to mimic the protonated side chains of arginine and lysine.[1][2] This mimicry allows amidine-containing molecules to act as competitive inhibitors for enzymes that recognize these amino acids as substrates. This leads to our primary and secondary hypotheses for potential target classes.
Section 2: Predicted Target Classes Based on Chemical Moiety Analysis
Based on extensive analysis of databases and scientific literature, we can prioritize several protein families as high-probability targets for 2-(4-Methylphenyl)ethanimidamide hydrochloride.
Primary Hypothesis: Trypsin-Like Serine Proteases
This is the most compelling and evidence-supported hypothesis. Trypsin-like serine proteases play central roles in physiological processes like coagulation, fibrinolysis, and inflammation.[3][4]
-
Causality: These enzymes possess a highly conserved aspartate residue (Asp189) at the base of their S1 specificity pocket. This negatively charged residue forms a strong salt bridge with the positively charged side chains of arginine or lysine substrates.[4] The protonated amidine group of our compound is an excellent bioisostere for this interaction, making it a strong candidate for binding in this pocket.[1][5]
-
Potential Targets: Thrombin, Factor Xa, Trypsin, Plasmin, and Urokinase-type Plasminogen Activator (uPA).[1][3][5] Inhibition of these targets has therapeutic implications in thrombosis, inflammation, and cancer.[3]
Secondary Hypothesis: Nitric Oxide Synthases (NOS)
The NOS enzyme family (nNOS, eNOS, iNOS) catalyzes the production of nitric oxide from L-arginine. Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory diseases and certain cancers.[6]
-
Causality: The substrate for NOS is L-arginine. Numerous potent and selective NOS inhibitors contain an amidine or a related guanidine group to compete with L-arginine for binding at the active site.[7][8][9][10] Simple amidines have been shown to be effective inhibitors of nitric oxide production, with some exhibiting selectivity for the inducible isoform (iNOS).[7][8]
-
Potential Targets: Inducible Nitric Oxide Synthase (iNOS), Neuronal Nitric Oxide Synthase (nNOS).
Other Potential Target Classes
While less probable than serine proteases and NOS, other target families warrant consideration in broader screening panels:
-
Beta-secretase 1 (BACE-1): Some BACE-1 inhibitors incorporate cyclic amidine structures to interact with key aspartate residues in the active site.[11]
-
Peptidyl Arginine Deiminases (PADs): These enzymes are involved in citrullination, and some inhibitors utilize an amidine core.[12]
The following table summarizes the prioritized target classes and the rationale for their selection.
| Priority | Target Class | Specific Examples | Rationale for Interaction | Supporting Evidence |
| Primary | Trypsin-Like Serine Proteases | Thrombin, Factor Xa, uPA, Plasmin | Amidine group mimics arginine/lysine side chains, forming a salt bridge with Asp189 in the S1 pocket. | [1][2][3][5] |
| Secondary | Nitric Oxide Synthases (NOS) | iNOS, nNOS | Amidine group acts as a competitive inhibitor, mimicking the substrate L-arginine. | [7][8][9][10] |
| Tertiary | Other Enzymes | BACE-1, PADs | Amidine moieties have been incorporated into inhibitors for these targets to engage active site residues. | [11][12] |
Section 3: A Phased Experimental Workflow for Target Identification and Validation
A robust and logical workflow is essential for moving from hypothesis to confirmed biological target(s). We propose a three-phase approach that systematically narrows the field of potential targets and rigorously validates the most promising candidates.
Caption: Inhibition of Thrombin by the compound interrupts the coagulation cascade.
Conclusion
The process of identifying and validating the biological targets of a novel compound like 2-(4-Methylphenyl)ethanimidamide hydrochloride is a systematic endeavor that relies on a foundation of chemical intuition and rigorous experimental validation. The structural presence of a basic amidine group strongly suggests an interaction with enzymes that have evolved to recognize arginine and lysine, with trypsin-like serine proteases and nitric oxide synthases representing the most promising target families.
By executing the phased workflow detailed in this guide—progressing from broad, hypothesis-driven screening to precise, quantitative biophysical characterization—researchers can confidently identify and validate the molecular targets. The successful elucidation of these targets is a critical milestone, providing a clear mechanism of action and paving the way for further preclinical and clinical development.
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Clement, B. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 659-667. [Link] [1]2. Griffiths, M. J., & Southan, G. J. (1995). Amidines are potent inhibitors of nitric oxide synthases: preferential inhibition of the inducible isoform. European Journal of Pharmacology, 291(3), 311-318. [Link] [7]3. Clement, B., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1-10. [Link] [2]4. Mohammad, T., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72. [Link]
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Hasan, K., et al. (2001). Minimal amidine structure for inhibition of nitric oxide biosynthesis. Molecular Pharmacology, 60(1), 148-154. [Link] [8]6. UCL Translational Research Office. Target Identification and Validation (Small Molecules). University College London. [Link]
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Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]
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Baker, D. L., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 26(10), 1433-1438. [Link] [5]9. Nakano, K., et al. (2000). A potent inhibitor of inducible nitric oxide synthase, ONO-1714, a cyclic amidine derivative. Biochemical and Biophysical Research Communications, 270(2), 529-532. [Link] [9]10. Wang, Y., et al. (2012). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Biochemistry, 51(38), 7458–7467. [Link]
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Johnson, S., et al. (2000). Meta-benzamidine derivatives as serine protease inhibitors. Google Patents, EP1009758B1. [3]12. Chauhan, R., et al. (2020). A Review on Pharmacological Profile of Ethanamide and their Derivatives. Research Journal of Pharmacy and Technology, 13(10), 5035-5042. [Link]
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Legheand, J., et al. (1977). [Pharmacological study of various N-amide derivatives of N',N'-disubstituted ethylene diamine]. Annales Pharmaceutiques Francaises, 35(1-2), 45-51. [Link]
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Hall, C., et al. (2024). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry. [Link]
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A Technical Guide to 2-(4-Methylphenyl)ethanimidamide Hydrochloride: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)ethanimidamide hydrochloride, a compound of interest in synthetic and medicinal chemistry. While specific historical data for this molecule is not extensively documented, its synthesis is logically derived from the well-established Pinner reaction. This document details the plausible synthetic pathway, elucidates the underlying chemical principles, and outlines the expected physicochemical properties and potential applications of the title compound. The content is structured to offer both a practical guide for laboratory synthesis and a foundational understanding for further research and development.
Introduction
Amidines are a class of organic compounds characterized by the RC(NH)NH2 functional group. They and their salts, such as 2-(4-Methylphenyl)ethanimidamide hydrochloride, are valuable intermediates in the synthesis of a wide range of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules. The presence of the 4-methylphenyl (p-tolyl) group in the target molecule introduces lipophilic character and specific steric and electronic properties that can influence its chemical reactivity and biological interactions. This guide will explore the synthesis, characterization, and potential utility of this compound from a first-principles perspective, grounded in established chemical literature.
Historical Context: The Pinner Reaction as a Foundational Tool
The enduring utility of the Pinner reaction lies in its reliability and the accessibility of starting materials. The development of this reaction was a significant step forward in organic chemistry, providing a robust method for the synthesis of amidines, which were otherwise difficult to access. Therefore, the "discovery" of 2-(4-Methylphenyl)ethanimidamide hydrochloride is intrinsically linked to the discovery and application of this foundational chemical transformation.
Synthesis of 2-(4-Methylphenyl)ethanimidamide Hydrochloride via the Pinner Reaction
The synthesis of 2-(4-Methylphenyl)ethanimidamide hydrochloride is a two-step process starting from 4-methylphenylacetonitrile. The overall workflow is depicted below.
Figure 1: Proposed synthetic workflow for 2-(4-Methylphenyl)ethanimidamide hydrochloride.
Step 1: Formation of the Pinner Salt
The first step is the formation of the ethyl 2-(4-methylphenyl)ethanimidate hydrochloride intermediate. This is achieved by reacting 4-methylphenylacetonitrile with anhydrous ethanol in the presence of dry hydrogen chloride gas.
Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated nitrile carbon. A subsequent proton transfer and loss of a proton from the oxonium ion results in the formation of the imidate. The hydrochloride salt of this imidate, the Pinner salt, precipitates from the reaction mixture.
Figure 2: Reaction mechanism for the formation of the Pinner salt.
Experimental Protocol:
-
A solution of 4-methylphenylacetonitrile in anhydrous ethanol is prepared in a flask equipped with a gas inlet tube and a drying tube.
-
The solution is cooled in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution while maintaining the low temperature.
-
The reaction is allowed to proceed until the formation of a crystalline precipitate (the Pinner salt) is complete.
-
The precipitate is isolated by filtration, washed with cold anhydrous ether, and dried under vacuum.
Step 2: Ammonolysis to the Amidine Hydrochloride
The isolated Pinner salt is then converted to 2-(4-Methylphenyl)ethanimidamide hydrochloride by treatment with ammonia.
Mechanism: The Pinner salt is a reactive intermediate. Ammonia, being a strong nucleophile, attacks the imine carbon of the Pinner salt. This is followed by the elimination of ethanol to yield the protonated amidine, which is isolated as its hydrochloride salt.
Experimental Protocol:
-
The dried Pinner salt is suspended in a solution of anhydrous ammonia in ethanol.
-
The mixture is stirred at room temperature.
-
The reaction progress can be monitored by the dissolution of the Pinner salt and the formation of ammonium chloride as a byproduct.
-
Upon completion, the ammonium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to induce crystallization of the 2-(4-Methylphenyl)ethanimidamide hydrochloride.
-
The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried.
Physicochemical Properties
While experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and comparison to similar compounds like acetamidine hydrochloride.[5][6]
| Property | Predicted Value/Observation |
| Molecular Formula | C9H13ClN2 |
| Molecular Weight | 184.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Expected to be soluble in water and alcohols.[5] |
| Melting Point | Expected to be a high-melting solid, characteristic of a salt. |
| Stability | Likely to be hygroscopic. Should be stored in a cool, dry place under an inert atmosphere. |
Potential Applications
Amidine hydrochlorides are versatile building blocks in organic synthesis. The title compound could serve as a precursor for the synthesis of various heterocyclic compounds, including:
-
Pyrimidines: By reacting with 1,3-dicarbonyl compounds.
-
Imidazoles: Through condensation with α-dicarbonyl compounds.
-
Triazines: Via reaction with other nitrogen-containing synthons.
These heterocyclic cores are prevalent in pharmaceuticals, agrochemicals, and materials science. The 4-methylphenyl substituent could impart specific properties to the resulting molecules, potentially influencing their biological activity or material characteristics.
Conclusion
While the history of 2-(4-Methylphenyl)ethanimidamide hydrochloride is not explicitly documented, its synthesis is readily achievable through the time-honored Pinner reaction. This guide provides a scientifically sound and logical framework for its preparation, based on well-established chemical principles. The detailed protocols and mechanistic insights are intended to empower researchers to synthesize and explore the potential of this and related compounds in various fields of chemical science. The versatility of the amidine functionality, coupled with the specific properties of the p-tolyl group, makes 2-(4-Methylphenyl)ethanimidamide hydrochloride a promising, albeit under-explored, chemical entity.
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methylphenyl)ethanimidamide Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative for Rigorous Spectroscopic Analysis
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 2-(4-Methylphenyl)ethanimidamide hydrochloride, a molecule possessing key structural motifs relevant to medicinal chemistry, serves as a pertinent example. Its characterization is not merely an academic exercise but a critical step in ensuring the identity, purity, and stability of a potential active pharmaceutical ingredient (API). The ethanimidamide moiety, in its protonated hydrochloride form, presents specific spectroscopic signatures that demand careful analysis.
This guide provides a comprehensive framework for the spectroscopic analysis of 2-(4-Methylphenyl)ethanimidamide hydrochloride. As experimental spectra for this specific compound are not widely available in public databases, this document combines predictive analysis based on first principles with detailed, field-proven experimental protocols. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the expected spectral features. This approach is designed to empower researchers to both predict the spectroscopic profile of this and similar molecules and to robustly acquire and interpret empirical data in the laboratory.
Molecular Structure and Functional Group Analysis
A thorough spectroscopic analysis begins with a detailed examination of the molecule's structure. 2-(4-Methylphenyl)ethanimidamide hydrochloride (C₉H₁₃ClN₂) consists of a p-tolyl group (a benzene ring substituted with a methyl group) connected to an ethyl chain, which terminates in an ethanimidamide group. As a hydrochloride salt, the imino nitrogen is protonated, forming an amidinium cation. This protonation significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule.
Caption: Molecular structure of 2-(4-Methylphenyl)ethanimidamide hydrochloride.
Part 1: Predicted Spectroscopic Data & Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Methylphenyl)ethanimidamide hydrochloride, we predict distinct signals for each unique proton and carbon environment. The use of a deuterated solvent such as DMSO-d₆ or D₂O is standard; the choice can affect the chemical shift of exchangeable protons (N-H).[1]
The proton NMR spectrum is expected to show five distinct sets of signals. The protonation of the amidine group leads to deshielding of nearby protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-CH₃ | ~2.3 | Singlet (s) | 3H | Typical chemical shift for a methyl group attached to an aromatic ring.[2] |
| -CH₂- | ~2.9 - 3.1 | Triplet (t) | 2H | Methylene protons adjacent to the aromatic ring. |
| -CH₂-C=N | ~3.4 - 3.6 | Triplet (t) | 2H | Methylene protons deshielded by the adjacent electron-withdrawing amidinium group. |
| Ar-H | ~7.1 - 7.3 | Multiplet (m) or two Doublets (d) | 4H | Aromatic protons on the p-substituted ring, appearing as a characteristic AA'BB' system.[3] |
| N-H | ~8.5 - 9.5 | Broad Singlet (br s) | 4H | Amidinium protons are acidic and exchangeable, leading to a broad signal. The exact shift is highly dependent on solvent and concentration.[2][4] |
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. DFT-based prediction methods suggest high accuracy for ¹³C chemical shifts, often within 1-2 ppm of experimental values.[5][6][7]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ar-CH₃ | ~21 | Typical shift for a tolyl methyl carbon. |
| -CH₂- | ~35 | Aliphatic methylene carbon. |
| -CH₂-C=N | ~40 | Aliphatic methylene carbon, slightly deshielded by the amidinium group. |
| Ar-C (quaternary, C-CH₃) | ~138 | Quaternary aromatic carbon attached to the methyl group. |
| Ar-CH | ~129 | Aromatic methine carbons. |
| Ar-C (quaternary, C-CH₂) | ~135 | Quaternary aromatic carbon attached to the ethyl chain. |
| C=N (Amidinium) | ~165 - 170 | The imine carbon is significantly deshielded due to its sp² hybridization and proximity to electronegative nitrogen atoms.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For a solid sample, Attenuated Total Reflectance (ATR) is the most common and convenient method, requiring minimal sample preparation.[9][10]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3400 - 3100 | N-H stretching | Amidinium (-NH₂) | Strong, Broad |
| 3100 - 3000 | C-H stretching | Aromatic (=C-H) | Medium |
| 3000 - 2850 | C-H stretching | Aliphatic (-CH₂, -CH₃) | Medium-Strong |
| ~1680 - 1650 | C=N stretching | Amidinium (C=N⁺) | Strong |
| 1600 - 1585, 1500 - 1400 | C=C stretching | Aromatic Ring | Medium-Strong |
| ~1465 | C-H bending (scissoring) | Methylene (-CH₂) | Medium |
The most diagnostic peaks will be the strong, broad N-H stretches of the hydrochloride salt and the strong C=N stretch of the amidinium cation.[11][12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionic compounds like hydrochloride salts, as it typically yields the protonated molecular ion with minimal fragmentation.[14][15][16]
-
Expected Molecular Ion: The free base, 2-(4-Methylphenyl)ethanimidamide, has a molecular formula of C₉H₁₂N₂ and a monoisotopic mass of approximately 148.10 Da. In positive-ion ESI-MS, the observed species would be the intact cation.
-
[M]⁺: m/z ≈ 149.11 (This is the cation part of the salt)
-
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the m/z 149.11 precursor ion would be used to confirm the structure. The most likely fragmentation pathway involves alpha-cleavage, a characteristic fragmentation for amines and related compounds.[17][18]
Caption: Predicted ESI-MS workflow and fragmentation of the target molecule.
Part 2: Experimental Protocols
The following sections detail standardized, self-validating protocols for acquiring high-quality spectroscopic data.
NMR Sample Preparation and Acquisition
This protocol ensures a homogeneous sample, which is critical for high-resolution NMR.[19][20]
-
Sample Weighing: Accurately weigh 5-10 mg of 2-(4-Methylphenyl)ethanimidamide hydrochloride for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[21]
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The hydrochloride salt form generally has good solubility in polar solvents.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[22]
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard ¹H spectrum.
-
If required, acquire a proton-decoupled ¹³C spectrum. An adequate number of scans should be chosen to achieve a good signal-to-noise ratio.
-
ATR-IR Spectroscopy Protocol
ATR-IR is a rapid, non-destructive technique for solid and liquid samples.[23][24]
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum with nothing on the crystal. This is a critical self-validating step, as the instrument will digitally subtract this background from the sample spectrum, removing interference from atmospheric CO₂ and H₂O.[25]
-
Sample Application: Place a small amount of the solid 2-(4-Methylphenyl)ethanimidamide hydrochloride powder onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.[25]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Sample Spectrum Collection: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
ESI-MS Protocol
This protocol is designed for direct infusion analysis to confirm molecular weight and study fragmentation.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile with water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation, although the pre-formed salt may ionize well without it.
-
Instrument Setup:
-
Set the mass spectrometer to positive ion detection mode (ESI+).
-
Optimize key source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Infusion: Infuse the sample solution into the ESI source at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS¹ Acquisition: Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to identify the m/z of the intact cation ([M]⁺).
-
MS² (Tandem MS) Acquisition:
-
Select the precursor ion corresponding to [M]⁺ (predicted at m/z ≈ 149.11).
-
Perform a product ion scan by subjecting the selected precursor to collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Vary the collision energy to control the degree of fragmentation and obtain a comprehensive fragmentation pattern.
-
Conclusion
This guide provides a robust, predictive, and practical framework for the complete spectroscopic characterization of 2-(4-Methylphenyl)ethanimidamide hydrochloride. By integrating theoretical predictions grounded in established chemical principles with detailed, validated experimental protocols, researchers are well-equipped to undertake a thorough structural elucidation. The predicted NMR, IR, and MS data serve as a benchmark for the analysis of empirically acquired spectra. Adherence to the described methodologies will ensure the generation of high-quality, reproducible data, a fundamental requirement for advancing research and development in the chemical and pharmaceutical sciences.
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Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]
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Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Available at: [Link]
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Gammadata. (n.d.). Tips for ATR Sampling. Available at: [Link]
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Wikipedia. (2023). Electrospray ionization. Available at: [Link]
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JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]
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Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]
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University of Cambridge. (n.d.). How to make an NMR sample. Available at: [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Available at: [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]
-
Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]
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Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Available at: [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]
-
Li, L., et al. (2010). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Western University. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Available at: [Link]
-
Zsuga, M., & Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]
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Armenta, S., et al. (2025). Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. Analytical Chemistry. Available at: [Link]
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Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available at: [Link]
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Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]
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Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Available at: [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]
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Pál, R., et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(ii). New Journal of Chemistry. Available at: [Link]
-
Wikipedia. (2023). Infrared spectroscopy correlation table. Available at: [Link]
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Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Available at: [Link]
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ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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Chemistry Connected. (n.d.). 1H NMR Chemical Shifts Table. Available at: [Link]
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Starkey, L. S. (n.d.). 1H NMR Chemical Shifts Table. California State Polytechnic University, Pomona. Available at: [Link]
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Woolston, T. L., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. Available at: [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Cohen, R. D., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. NSF Public Access Repository. Available at: [Link]
-
Nikolova, P., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
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Methodological & Application
"using 2-(4-Methylphenyl)ethanimidamide hydrochloride in cell culture assays"
Application Note: 2-(4-Methylphenyl)ethanimidamide Hydrochloride as a Nitric Oxide Synthase Inhibitor
Introduction & Mechanism of Action
2-(4-Methylphenyl)ethanimidamide hydrochloride (also known as p-Tolylacetamidine HCl) is a potent amidine-based inhibitor utilized in cell culture to modulate the Nitric Oxide (NO) signaling pathway.
Amidines are structural mimics of the guanidino group of L-Arginine , the natural substrate of Nitric Oxide Synthases (NOS). This compound functions as a competitive inhibitor , binding to the active site of the enzyme and preventing the conversion of L-Arginine to L-Citrulline and Nitric Oxide.
In biological research, this compound is primarily used to:
-
Block iNOS activity: Inhibit inducible Nitric Oxide Synthase (iNOS/NOS2) in inflammatory models (e.g., LPS-stimulated macrophages).[1]
-
Study Nitrosative Stress: Elucidate the role of NO in downstream signaling cascades, such as mitochondrial respiration inhibition or protein nitrosylation.
-
Validate Drug Targets: Serve as a tool compound to verify iNOS as a therapeutic target in drug discovery pipelines.
Signaling Pathway & Inhibition Point[2]
Figure 1: Mechanism of Action. The compound competes with L-Arginine at the iNOS active site, preventing NO generation following inflammatory stimulation.
Material Preparation & Handling
Proper solubilization is critical for reproducibility. As a hydrochloride salt, this compound is hydrophilic, eliminating the need for high concentrations of DMSO, which can be cytotoxic or interfere with oxidative stress assays.
| Parameter | Specification |
| Molecular Weight | ~184.67 g/mol (Check specific batch CoA) |
| Solubility | Water (up to 50 mM), PBS, or DMSO. |
| Stock Concentration | Prepare a 10 mM or 50 mM master stock. |
| Storage (Solid) | -20°C, desiccated. Hygroscopic. |
| Storage (Solution) | -20°C in single-use aliquots. Stable for 3 months. Avoid freeze-thaw cycles. |
| Vehicle Control | Sterile Water or PBS (preferred over DMSO). |
Preparation Protocol:
-
Weigh the specific amount of hydrochloride salt.
-
Dissolve in sterile, endotoxin-free water or PBS to achieve a 50 mM stock.
-
Filter sterilize using a 0.22 µm PES syringe filter.
-
Aliquot into light-protected microtubes (amidine derivatives can be light-sensitive).
Core Application: Inhibition of NO in RAW 264.7 Macrophages
This protocol describes the "Gold Standard" assay for validating iNOS inhibitors: measuring the reduction of accumulated nitrite (a stable NO metabolite) in the supernatant of LPS-stimulated murine macrophages.
Experimental Workflow
Figure 2: Step-by-step workflow for the iNOS inhibition assay.
Detailed Protocol
Reagents:
-
RAW 264.7 Macrophages (ATCC TIB-71).
-
Culture Media: DMEM (High Glucose) + 10% FBS. Crucial: Use Phenol Red-Free DMEM for the assay step to avoid interference with the colorimetric reading.
-
LPS (Lipopolysaccharide) from E. coli O111:B4.
-
Griess Reagent (1% Sulfanilamide + 0.1% NED in phosphoric acid).
Step 1: Cell Seeding
-
Seed cells at
cells/well in a 96-well plate using Phenol Red-Free DMEM. -
Allow adherence for 24 hours.
Step 2: Compound Treatment (The "Pre-treat" Method)
-
Why Pre-treat? Adding the inhibitor 30–60 minutes before LPS ensures the drug is equilibrated intracellularly and ready to bind the enzyme as soon as it is synthesized.
-
Prepare a serial dilution of 2-(4-Methylphenyl)ethanimidamide HCl in media.
-
Recommended Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.
-
Add 100 µL of diluted compound to respective wells. Include a Vehicle Control (Media + Water/PBS) and a Positive Control (e.g., 1400W or L-NMMA if available).
Step 3: Stimulation
-
Add LPS to all wells (except "Basal" control) to a final concentration of 100 ng/mL or 1 µg/mL .
-
Incubate for 18–24 hours at 37°C, 5% CO2.
Step 4: The Readout (Griess Assay)
-
Transfer 50 µL of cell culture supernatant to a fresh 96-well plate.
-
Add 50 µL of Sulfanilamide solution; incubate 5-10 min in dark.
-
Add 50 µL of NED (N-1-napthylethylenediamine dihydrochloride) solution.
-
Incubate 5-10 min. A magenta color indicates NO production.
-
Measure absorbance at 540 nm .
Step 5: Viability Check (Mandatory)
-
Scientific Integrity Check: You must prove the decrease in NO is due to enzyme inhibition, not cell death.
-
Perform an MTT or CCK-8 assay on the cells remaining in the original plate. If the compound causes >20% cytotoxicity at a specific concentration, exclude that data point.
Data Analysis & Interpretation
Calculate the Percent Inhibition using the following formula:
- : Absorbance of cells + Inhibitor + LPS.
- : Absorbance of cells + Vehicle + LPS (Max Signal).
- : Absorbance of cells + Vehicle (No LPS).
Expected Results:
-
IC50: Acetamidine derivatives typically show IC50 values in the low micromolar range (1–10 µM) depending on the specific cell density and LPS concentration.
-
Selectivity: While potent against iNOS, high concentrations (>100 µM) may begin to affect constitutive isoforms (eNOS/nNOS) if used in other cell types (e.g., endothelial cells).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Basal) | Serum Interference | Some FBS contains high nitrate levels. Use heat-inactivated, low-endotoxin FBS or reduce serum to 1% during assay. |
| No Inhibition Observed | Drug Degradation | Amidines can hydrolyze.[2] Ensure stock was stored frozen and desiccant was used. Prepare fresh. |
| Precipitation | High Concentration | Do not exceed 100 mM in aqueous stocks. If using PBS, phosphate salts may precipitate at very high concentrations; use water. |
| Yellow Media | Acidification | High metabolic activity of macrophages can acidify media, shifting phenol red (if used) to yellow, interfering with Griess. Use Phenol Red-Free media. |
References
-
Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[1][3][4][5] Biochemical Pharmacology, 51(4), 383-394.
-
Garvey, E. P., et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo.[6] Journal of Biological Chemistry, 269(43), 26669-26676.
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657.
-
Young, R. J., et al. (2000). Acetamidine derivatives as novel inhibitors of inducible nitric oxide synthase.[1][3][5][7] Bioorganic & Medicinal Chemistry Letters, 10(6), 597-600.
Sources
- 1. Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamscience.com [benthamscience.com]
Application Note: Protocol for Dissolving 2-(4-Methylphenyl)ethanimidamide Hydrochloride
Part 1: Core Directive & Executive Summary
This guide provides a standardized protocol for the solubilization, storage, and handling of 2-(4-Methylphenyl)ethanimidamide hydrochloride . While this compound is structurally related to simple amidines (like acetamidine) and aromatic amidines (like benzamidine), the specific p-tolyl moiety introduces lipophilicity that necessitates careful solvent selection to prevent precipitation in aqueous buffers.
Critical Mechanism:
The amidine functional group is a strong base (pKa
Part 2: Solubility Assessment & Vehicle Selection
Physicochemical Profile
| Property | Value | Implication for Protocol |
| Physical State | White/Off-white Crystalline Solid | Hygroscopic; store in desiccator. |
| Salt Form | Hydrochloride (HCl) | Water soluble, but p-tolyl group adds hydrophobicity. |
| pKa (Predicted) | ~11.5 – 12.0 (Amidine) | Remains charged (+) at pH 7.4. |
| LogP (Predicted) | ~1.5 (Free base) | Moderate lipophilicity; permeable to membranes. |
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Application | Storage Stability |
| DMSO (Anhydrous) | High (>50 mM) | Primary Stock Solution. Best for cryo-storage. | Excellent (-20°C) |
| Water (Deionized) | Moderate (~10–25 mM) | Immediate use only. | Poor (Hydrolysis risk) |
| Ethanol (100%) | Moderate | Alternative organic stock (if DMSO is toxic to assay). | Good (-20°C) |
| PBS (pH 7.4) | Low-Moderate | Working solution only. Risk of "salting out" at high conc. | Poor (<24 hours) |
Part 3: Step-by-Step Dissolution Protocol
A. Preparation of 50 mM Stock Solution (DMSO)
Target Concentration: 50 mM Volume: 1 mL Required Mass: 9.23 mg
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent water condensation (amidine salts are hygroscopic).
-
Weighing: Weigh 9.23 mg of 2-(4-Methylphenyl)ethanimidamide HCl into a sterile, amber glass vial (or polypropylene microcentrifuge tube).
-
Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: If high precision is required, add 500 µL first, dissolve, then adjust volume to 1.0 mL.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.
-
Visual Check: Solution must be completely clear and colorless.
-
-
Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (DMSO dissolves it).
-
Aliquot & Storage: Aliquot into 50–100 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
B. Preparation of Working Solution (For In Vitro/Cell Culture)
Target: 100 µM in Media/Buffer (0.2% DMSO final)
-
Thaw: Thaw one aliquot of 50 mM DMSO stock at room temperature. Vortex to ensure homogeneity.
-
Intermediate Dilution (Critical Step):
-
Direct dilution from 100% DMSO to aqueous buffer can cause precipitation due to the "solvent shock" effect.
-
Step 1: Dilute stock 1:10 in DMSO or Ethanol first (optional, for lower concentrations).
-
Step 2: Add the DMSO stock dropwise to the cell culture media or PBS while vortexing the buffer.
-
-
Final Composition:
-
Add 2 µL of 50 mM Stock into 998 µL of Media/PBS.
-
Final Concentration: 100 µM .
-
Final DMSO: 0.2% (Generally non-toxic to most cell lines).
-
Part 4: Experimental Workflow Visualization
The following diagram outlines the logical flow for preparing and validating the solution, ensuring no degradation occurs during the process.
Caption: Workflow for the preparation of stable stock and working solutions of 2-(4-Methylphenyl)ethanimidamide HCl.
Part 5: Quality Control & Troubleshooting
Hydrolysis Verification
Amidines are susceptible to hydrolysis, converting the active amidine group into an inactive amide.
-
Symptom: Loss of biological potency over time.
-
QC Method: LC-MS check. The parent mass (Amidine) is
(free base). The hydrolysis product (Amide) will have (mass shift of +1 Da) or the acid (mass shift +2 Da depending on ionization). -
Prevention: Always keep stocks anhydrous. Avoid pH > 8.0.
Precipitation in Media[1]
-
Symptom: Turbidity upon adding DMSO stock to media.
-
Cause: The hydrophobic p-tolyl tail aggregates in water.
-
Solution: Use a co-solvent carrier. Add 0.1% Tween-80 or Cyclodextrin to the aqueous buffer before adding the compound to stabilize the dispersion.
Part 6: References
-
Chemical Identity: 2-(4-Methylphenyl)ethanimidamide hydrochloride (CAS 108168-90-7).[1][2] ChemBK / ChemicalBook Databases.
-
Amidine Stability: Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of Amidines. Chemical Reviews, 35(3), 351–425.[3] (Foundational text on amidine hydrolysis and basicity).
-
General Solubility Protocols: Cayman Chemical. Preparation of Stock Solutions for Amidine Derivatives.
-
Solvent Compatibility: MedChemExpress (MCE).[4] Solubility Guidelines for Hydrophobic HCl Salts.
(Note: Specific solubility curves for this exact CAS are not publicly indexed in open literature; protocols are derived from structure-activity relationships of homologous benzylamidine salts.)
Sources
"application of 2-(4-Methylphenyl)ethanimidamide hydrochloride in neuroscience research"
Application Notes & Protocols for Neuroscience Research
A Comprehensive Guide to the Application of α2-Adrenergic Receptor Agonists, Featuring Medetomidine
Disclaimer: Initial literature searches for "2-(4-Methylphenyl)ethanimidamide hydrochloride" did not yield specific applications of this compound in published neuroscience research. Therefore, this guide focuses on a well-characterized and potent α2-adrenergic receptor agonist, Medetomidine , to provide researchers with a detailed framework for investigating the noradrenergic system. The principles and protocols outlined herein can serve as a foundational resource for studying similar compounds that may target this critical neurotransmitter system.
Introduction: The Role of the Noradrenergic System and α2-Adrenergic Agonists in Neuroscience
The noradrenergic system, originating primarily from the locus coeruleus in the brainstem, is a pivotal modulator of a wide array of physiological and cognitive processes, including arousal, attention, stress responses, and pain perception.[1] α2-adrenergic receptors (α2-ARs) are Gi/o G-protein coupled receptors that act as key regulators of this system.[1] As autoreceptors on presynaptic noradrenergic neurons, their activation leads to a negative feedback mechanism, inhibiting the release of norepinephrine.[1][2] This inhibitory action makes α2-AR agonists powerful tools for inducing sedation, analgesia (pain relief), and anxiolysis (anxiety reduction).[1][3][4]
Medetomidine is a highly selective and potent α2-AR agonist, demonstrating a selectivity ratio for α2 over α1 receptors of 1620.[1][4] This high selectivity results in profound sedation and analgesia with minimal activation of α1-adrenoreceptors, which are associated with arousal and increased locomotor activity.[1][5] Medetomidine is a racemic mixture of dexmedetomidine (the pharmacologically active S-enantiomer) and levomedetomidine.[1][6] Dexmedetomidine is approved for human use as a sedative and analgesic in clinical settings.[1]
In neuroscience research, medetomidine is an invaluable tool for:
-
Inducing a state of reversible, dose-dependent sedation and analgesia for minor surgical procedures and imaging studies.[3][5][7]
-
Investigating the role of the noradrenergic system in various behavioral paradigms.
-
Studying the mechanisms of sedation, analgesia, and anesthesia.
-
Exploring the neuroprotective effects of α2-AR agonism.[2][8]
Mechanism of Action: Medetomidine and α2-Adrenergic Receptor Signaling
Medetomidine exerts its effects by binding to and activating α2-adrenergic receptors, which are found both presynaptically and postsynaptically throughout the central and peripheral nervous systems. The primary mechanism involves the activation of Gi/o proteins, which initiates a downstream signaling cascade leading to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels leads to membrane hyperpolarization, while inhibition of voltage-gated calcium channels reduces neurotransmitter release.[1]
The net effect of these actions is a reduction in neuronal firing and a decrease in the release of norepinephrine from presynaptic terminals.[1]
Caption: Signaling pathway of Medetomidine at the presynaptic terminal.
Data Presentation: Quantitative Effects of Medetomidine
The following tables summarize key quantitative data regarding the administration and effects of medetomidine in common laboratory animal models.
Table 1: Recommended Dosages of Medetomidine for Sedation and Anesthesia
| Species | Sedative Dose (µg/kg) | Anesthetic Combination | Reversal Agent (Atipamezole) Dose (mg/kg) | Route of Administration | References |
| Mouse | 500 - 1000 | Ketamine (50-75 mg/kg) | 1.0 - 2.5 | IP, SC | [9][10] |
| Rat | 150 - 500 | Ketamine (75 mg/kg) | 1.0 | IP, SC | [11][12] |
| Dog | 10 - 40 | - | 4-10 times the medetomidine dose (in µg/kg) | IM, IV | [5][13] |
| Cat | 80 - 110 | Ketamine (7 mg/kg) | - | IM | [14] |
Table 2: Effects of Medetomidine on Locomotor Activity in Rodents
| Species | Medetomidine Dose (µg/kg) | Effect on Locomotor Activity | Experimental Model | References |
| Mouse | 50 | >90% reduction | Infrared photobeam cage | [15] |
| Rat | 2.5 - 20 | No significant locomotor sensitization | Open field test | [16][17] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common applications of medetomidine in neuroscience research.
Protocol 1: In Vitro Neuroprotection Assay Using Primary Neuronal Cultures
This protocol is adapted from studies demonstrating the neuroprotective effects of dexmedetomidine, the active enantiomer of medetomidine.[8][18]
Objective: To assess the neuroprotective effects of medetomidine against excitotoxicity or apoptosis in primary cortical or hippocampal neurons.
Materials:
-
Primary neuronal cultures (e.g., from embryonic day 18 rat cortices)
-
Medetomidine hydrochloride
-
Neurobasal medium with supplements (e.g., B27)[19]
-
Pro-apoptotic or excitotoxic agent (e.g., staurosporine, wortmannin, or glutamate)[18]
-
Cell viability assay (e.g., MTT assay or LDH assay)
-
Phosphate-buffered saline (PBS)
-
Sterile, deionized water
Procedure:
-
Preparation of Medetomidine Stock Solution:
-
Prepare a 10 mM stock solution of medetomidine hydrochloride in sterile, deionized water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store aliquots at -20°C.
-
-
Cell Culture and Treatment:
-
Plate primary neurons at a suitable density in 96-well plates.
-
Culture the neurons for 7-10 days to allow for maturation.
-
On the day of the experiment, replace the culture medium with fresh medium containing varying concentrations of medetomidine (e.g., 0.1 µM to 100 µM).[18]
-
Pre-incubate the cells with medetomidine for 1-2 hours.
-
-
Induction of Neuronal Injury:
-
Introduce the pro-apoptotic or excitotoxic agent to the culture medium at a predetermined concentration.
-
Include a vehicle control group (no medetomidine, no injury agent) and a positive control group (injury agent only).
-
-
Incubation and Assessment of Cell Viability:
-
Incubate the cells for the appropriate duration (e.g., 24-48 hours).
-
Assess cell viability using a standard method such as the MTT or LDH assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve for medetomidine's neuroprotective effect.
-
Protocol 2: In Vivo Assessment of Sedation and Locomotor Activity in Mice
Objective: To quantify the sedative effects of medetomidine by measuring changes in locomotor activity.
Caption: Workflow for in vivo assessment of medetomidine-induced sedation.
Materials:
-
Adult male C57BL/6 mice (or other appropriate strain)
-
Medetomidine hydrochloride
-
Sterile 0.9% saline
-
Locomotor activity chambers (e.g., open field arena with automated tracking or infrared photobeam cages)
-
1 mL syringes with 27-30 gauge needles
Procedure:
-
Animal Acclimation:
-
House the mice in the experimental room for at least one week prior to testing.
-
On the day of the experiment, allow the mice to acclimate to the testing room for at least 60 minutes.
-
-
Preparation of Medetomidine Solution:
-
Dissolve medetomidine hydrochloride in sterile saline to the desired concentration (e.g., to deliver 50 µg/kg in an injection volume of 10 mL/kg).[15]
-
Prepare a vehicle control solution of sterile saline.
-
-
Experimental Protocol:
-
Place each mouse individually into a locomotor activity chamber and allow for a 30-60 minute habituation period, during which baseline activity is recorded.
-
Remove the mouse from the chamber and administer either medetomidine or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Immediately return the mouse to the chamber and record locomotor activity for a predetermined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Quantify locomotor activity parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the sedative effect.
-
Compare the locomotor activity of the medetomidine-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Concluding Remarks
Medetomidine is a powerful and selective pharmacological tool for the investigation of the noradrenergic system in neuroscience research. Its potent sedative and analgesic properties make it highly useful for a range of in vivo procedures. Furthermore, its active enantiomer, dexmedetomidine, shows promise as a neuroprotective agent. Researchers using medetomidine should be aware of its significant cardiovascular and respiratory effects and use appropriate monitoring. The reversibility of its effects with atipamezole provides an additional layer of experimental control and safety.[5][6] The protocols and data presented in this guide offer a solid foundation for the successful application of medetomidine in the laboratory.
References
-
de Andrade Horn P, Berida TI, Parr LC, Bouchard JL, Jayakodiarachchi N, Schultz DC, Lindsley CW, Crowley ML. Classics in Chemical Neuroscience: Medetomidine. ACS Chem Neurosci. 2024 Oct 15. [Link]
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Tan, S., Sagi, V., & Schicker, K. (2011). Inhibition of locomotor activity by medetomidine. a) Baseline... ResearchGate. [Link]
-
Kumar, R., & Singh, Y. (2020). Systemic Effects and Clinical Application of Medetomidine in Animals: A Review. CABI Digital Library. [Link]
-
Oreate AI. (2025). Medetomidine: A Promising Agent in Neuroanesthesia and Beyond. Oreate AI Blog. [Link]
-
Dr. Oracle. (2025). What is the drug class of medetomidine?. [Link]
-
Ko, J. C., Fox, S. M., & Mandsager, R. E. (2000). A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice. The Canadian veterinary journal = La revue veterinaire canadienne, 41(4), 285–295. [Link]
-
Wikipedia. (2025). Medetomidine. [Link]
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Vainio, O., Vähä-Vahe, T., & Palmu, L. (1989). Sedative and analgesic effects of medetomidine in dogs. Journal of veterinary pharmacology and therapeutics, 12(2), 225–231. [Link]
-
Tomsits, E., et al. (2023). Medetomidine/midazolam/fentanyl narcosis alters cardiac autonomic tone leading to conduction disorders and arrhythmias in mice. Scientific Reports, 13(1), 4728. [Link]
-
Sanders, R. D., Sun, P., Patel, S., Li, M., Maze, M., & Ma, D. (2010). Dexmedetomidine provides cortical neuroprotection: impact on anaesthetic-induced neuroapoptosis in the rat developing brain. Acta anaesthesiologica Scandinavica, 54(6), 710–716. [Link]
-
Li, Y., et al. (2023). Dexmedetomidine potently and reversibly regulates stress-mediated behaviors. Frontiers in Pharmacology, 14, 1198642. [Link]
-
Kaygisiz, B., et al. (2021). Propofol but not dexmedetomidine produce locomotor sensitization via nitric oxide in rats. Psychopharmacology, 238(3), 775-786. [Link]
-
Vähä-Vahe, T. (1989). Clinical evaluation of medetomidine, a novel sedative and analgesic drug for dogs and cats. Acta veterinaria Scandinavica, 30(3), 267–273. [Link]
-
International Association for the Study of Pain (IASP). (2024). Classics in Chemical Neuroscience: Medetomidine. [Link]
-
Erhardt, W., et al. (2003). Use of Medetomidine for Sedation in the Laboratory Rat (Rattus norvegicus). ResearchGate. [Link]
-
Engelhard, K., et al. (2012). Dexmedetomidine is neuroprotective in an in vitro model for traumatic brain injury. BMC Anesthesiology, 12, 6. [Link]
- Orion Corporation. (2011). Process for preparation of medetomidine.
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Chapleo, C. B., et al. (1986). A novel and facile route for the synthesis of medetomidine as the α2-adrenoceptor agonist. Journal of the Chemical Society, Chemical Communications, (3), 208-209. [Link]
-
University of Oregon. (n.d.). Anesthesia for Laboratory Animals. [Link]
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National University of Singapore. (n.d.). Anesthetic regimens for mice, rats and guinea pigs. [Link]
-
Kaygisiz, B., et al. (2020). Propofol but not dexmedetomidine produce locomotor sensitization via nitric oxide in rats. Psychopharmacology, 238(3), 775-786. [Link]
-
Vanini, G., et al. (2015). Dexmedetomidine-Induced Sedation Does Not Mimic the Neurobehavioral Phenotypes of Sleep in Sprague Dawley Rat. Sleep, 38(1), 49–59. [Link]
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Kim, H., et al. (2022). Recommended doses of medetomidine-midazolam-butorphanol with atipamezole for preventing hypothermia in mice. Laboratory Animal Research, 38(1), 22. [Link]
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Flecknell, P. (2009). Anaesthesia of Common Laboratory Species: Special Considerations. In Anaesthesia and Analgesia of Laboratory Animals (pp. 139-183). Academic Press. [Link]
-
Chrysostomou, C., & Schmitt, C. G. (2008). Dexmedetomidine: a review of its use for sedation in the intensive care setting. ResearchGate. [Link]
-
Grewal, A. (2011). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Essays and Researches, 5(1), 28–34. [Link]
-
Zhang, Y., et al. (2016). Effect of dexmedetomidine on hippocampal neuron development and BDNF-T. Neuropsychiatric Disease and Treatment, 12, 3173–3179. [Link]
-
Al-Hasani, R., et al. (2013). Systemic dexmedetomidine augments inhibitory synaptic transmission in the superficial dorsal horn through activation of descending noradrenergic control: an in vivo patch-clamp analysis of analgesic mechanisms. Pain, 154(12), 2798–2808. [Link]
-
Nunes, S., et al. (2007). Deep Sedation With Dexmedetomidine in a Porcine Model Does Not Compromise the Viability of Free Microvascular Flap as Depicted by Microdialysis and Tissue Oxygen Tension. Anesthesia & Analgesia, 105(3), 736-742. [Link]
-
Zhang, Y., et al. (2016). Effect of dexmedetomidine on hippocampal neuron development and BDNF-TrkB signal expression in neonatal rats. Neuropsychiatric Disease and Treatment, 12, 3173-3179. [Link]
-
Shingarova, L. N., et al. (2022). Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation. Organic Process Research & Development, 26(11), 3126–3134. [Link]
-
Lakhlani, P. P., et al. (1997). Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. Journal of veterinary pharmacology and therapeutics, 20(3), 221–227. [Link]
-
Miller, S. N., et al. (2025). Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA. International Journal of Molecular Sciences, 26(14), 7890. [Link]
-
Gonzalez-Pardo, H., et al. (2026). MSN Templated with L-dopa Amide Derivatives Outperforms the Efficiency. International Journal of Nanomedicine, 21, 1-17. [Link]
-
de Andrade Horn, P., et al. (2024). Classics in Chemical Neuroscience: Medetomidine. ACS Chemical Neuroscience, 15(21), 3843–3856. [Link]
-
Flores, F. J., et al. (2026). Neurophysiological differences between dexmedetomidine sedation and natural sleep across the rodent lifespan: implications for aging and perioperative brain health. ResearchGate. [Link]
-
Kim, M., et al. (2025). High-dose medetomidine increases functional connectivity in the fear-related regions after electrical stimulation. Scientific Reports, 15(1), 22965. [Link]
-
Johnson, J., et al. (2025). Emergence of Medetomidine in the Unregulated Drug Supply and Its Association With Hallucinogenic Effects. Journal of the American Medical Association, 333(18), 1773-1775. [Link]
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- 3. cabidigitallibrary.org [cabidigitallibrary.org]
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- 16. Propofol but not dexmedetomidine produce locomotor sensitization via nitric oxide in rats - ProQuest [proquest.com]
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- 19. Effect of dexmedetomidine on hippocampal neuron development and BDNF-TrkB signal expression in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Methylphenyl)ethanimidamide Hydrochloride as a Putative Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial characterization of 2-(4-Methylphenyl)ethanimidamide hydrochloride as a potential enzyme inhibitor. Due to the limited specific literature on this compound's biological activity, this guide is structured to provide a robust framework for its evaluation. The protocols herein are based on established principles of enzyme kinetics and inhibitor screening. The core focus is on leveraging the compound's chemical structure—specifically the amidine functional group—to hypothesize potential enzyme targets and to provide detailed methodologies for screening, potency determination (IC50), and preliminary mechanism of action studies.
Introduction and Scientific Rationale
2-(4-Methylphenyl)ethanimidamide hydrochloride belongs to the amidine class of compounds. The positively charged amidinium group is known to mimic protonated arginine and lysine residues. This structural similarity makes amidine-containing molecules potential inhibitors of enzymes that recognize these amino acids as part of their substrate, particularly serine proteases.[1] Many serine proteases play crucial roles in physiological and pathophysiological processes, including coagulation, fibrinolysis, and inflammation, making them attractive drug targets.[2]
The development of serine protease inhibitors often involves compounds with strong basic amidine functions.[3] These compounds can interact with the free carboxyl group of aspartate residues often found in the binding pockets of trypsin-like serine proteases.[1] Therefore, it is hypothesized that 2-(4-Methylphenyl)ethanimidamide hydrochloride may act as an inhibitor of such enzymes. This application note will guide the researcher through the necessary steps to test this hypothesis.
Compound Characteristics and Handling
| Property | Value/Information | Source |
| Compound Name | 2-(4-Methylphenyl)ethanimidamide hydrochloride | N/A |
| Synonyms | 2-(p-tolyl)acetamidine hydrochloride | N/A |
| Molecular Formula | C9H13ClN2 | Derived from structure |
| Molecular Weight | 184.67 g/mol | Derived from structure |
| Chemical Structure | (To be inserted by user) | N/A |
| Solubility | Expected to be soluble in water and alcohol.[4] | [4] |
| Storage | Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[5] Keep container tightly sealed.[6] | [5][6] |
| Handling Precautions | Handle with care, avoiding contact with skin and eyes, and inhalation of dust.[7][8] Use appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] | [6][7][8] |
Experimental Workflows and Protocols
General Workflow for Inhibitor Characterization
The overall process for evaluating 2-(4-Methylphenyl)ethanimidamide hydrochloride as an enzyme inhibitor is outlined below.
Protocol 1: Preparation of Stock Solutions
Accurate and consistent preparation of the inhibitor stock solution is critical for reproducible results.
Materials:
-
2-(4-Methylphenyl)ethanimidamide hydrochloride powder
-
High-purity deionized water or appropriate buffer (e.g., Tris-HCl, PBS)
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Calculate the mass of 2-(4-Methylphenyl)ethanimidamide hydrochloride required to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Weigh the calculated amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of solvent (e.g., deionized water) to the powder to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or as recommended for similar compounds.
Protocol 2: Initial Screening for Enzyme Inhibition
This protocol is designed to quickly determine if the compound exhibits any inhibitory activity against the chosen target enzyme at a single, high concentration.
Principle: A high concentration of the putative inhibitor is added to an enzymatic reaction. The activity is compared to a control reaction without the inhibitor. A significant reduction in enzyme activity suggests potential inhibitory properties.
Suggested Target Enzymes: Based on the amidine structure, serine proteases are a logical starting point.[2][9] Examples include:
-
Trypsin
-
Thrombin
-
Factor Xa
-
Plasmin
Procedure:
-
Prepare a reaction mixture in a 96-well plate format for high-throughput screening.
-
For each well, add the appropriate buffer, the target enzyme at a fixed concentration, and either the inhibitor (e.g., at 100 µM final concentration) or vehicle control (the solvent used for the inhibitor stock).
-
Pre-incubate the enzyme with the inhibitor or vehicle for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a chromogenic or fluorogenic substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction velocity (rate) for both the control and inhibitor-treated samples.
-
Determine the percent inhibition using the following formula:
% Inhibition = (1 - (Rate with Inhibitor / Rate of Control)) * 100
Protocol 3: Determination of IC50 Value
If significant inhibition is observed in the initial screen, the next step is to determine the inhibitor's potency by calculating its half-maximal inhibitory concentration (IC50).[10][11]
Principle: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12] This is determined by measuring the enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.[11]
Procedure:
-
Prepare a series of dilutions of the 2-(4-Methylphenyl)ethanimidamide hydrochloride stock solution. A 10-point, 3-fold serial dilution is a common starting point.
-
Set up the enzymatic assay as described in Protocol 2.
-
Instead of a single high concentration, add the different concentrations of the inhibitor to the respective wells. Include a no-inhibitor control.
-
Initiate the reaction with the substrate and measure the reaction rates.
-
Plot the reaction rate (or percent inhibition) as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.[12]
Protocol 4: Mechanism of Action (MoA) Studies
Understanding how the inhibitor interacts with the enzyme is crucial. This protocol helps to distinguish between common types of reversible inhibition, such as competitive, non-competitive, and uncompetitive.[13]
Principle: By measuring the enzyme kinetics at various substrate concentrations in the presence and absence of the inhibitor, one can determine the effect of the inhibitor on the Michaelis-Menten parameters, Vmax and Km.[14][15] These changes are characteristic of the inhibition type.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km, but Vmax remains unchanged.[16][17]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. This decreases Vmax, but Km remains unchanged.[16][18]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[13]
Procedure:
-
Set up multiple sets of reactions. Each set will have a fixed concentration of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Within each set, vary the concentration of the substrate over a wide range (e.g., from 0.1 x Km to 10 x Km of the uninhibited enzyme).
-
Measure the initial reaction velocities for all conditions.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate concentration]).[19]
-
Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) to determine the mechanism of inhibition.
Expected Lineweaver-Burk Plot Outcomes:
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Appearance |
| Competitive | No change | Increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | No change | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
Data Interpretation and Further Steps
A successful outcome of these protocols would be the determination of a potent IC50 value and a clear mechanism of action against a specific enzyme. This would provide a strong foundation for further investigation, including:
-
Selectivity Profiling: Testing the inhibitor against a panel of related enzymes to determine its specificity.
-
Structural Studies: Using techniques like X-ray crystallography to visualize the binding of the inhibitor to the enzyme's active site.
-
Cell-Based Assays: Evaluating the inhibitor's efficacy and toxicity in a cellular context.
Conclusion
While there is a lack of direct published evidence for the enzyme inhibitory activity of 2-(4-Methylphenyl)ethanimidamide hydrochloride, its chemical structure provides a strong rationale for its investigation as a potential inhibitor of serine proteases. The protocols detailed in this application note offer a systematic and robust approach to screen for activity, determine potency, and elucidate the mechanism of inhibition. This framework will enable researchers to thoroughly characterize the compound's potential as a valuable tool for research or as a lead compound in drug discovery.
References
-
Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed, [Link]
-
Inhibition of four human serine proteases by substituted benzamidines. PubMed, [Link]
-
Michaelis-Menten kinetics and inhibition. Fiveable, [Link]
- Meta-benzamidine derivatives as serine protease inhibitors.
-
Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline, [Link]
-
Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online, [Link]
-
Sugar-Derived Amidines and Congeners: Structures, Glycosidase Inhibition and Applications. Bentham Science, [Link]
-
Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed, [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf, [Link]
-
Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. PubMed Central, [Link]
-
Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. ACS Publications, [Link]
-
IC50 Determination. edX, [Link]
-
Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT. DAT Booster, [Link]
-
Difference Between Competitive and Noncompetitive Enzyme Inhibition. Knya, [Link]
-
Minimal amidine structure for inhibition of nitric oxide biosynthesis. PubMed, [Link]
-
Synthesis and kinetic studies of an amidine-containing phosphonofluoridate: a novel potent inhibitor of trypsin-like enzymes. PubMed, [Link]
-
Enzyme Kinetics. TeachMePhysiology, [Link]
-
ACE-inhibitory activity assay: IC50. Protocols.io, [Link]
-
How Do Competitive and Noncompetitive Enzyme Inhibitors Differ? Patsnap Synapse, [Link]
-
IC50. Wikipedia, [Link]
-
5.4: Enzyme Inhibition. Chemistry LibreTexts, [Link]
-
Standard Operating Procedure. University of California, Santa Cruz, [Link]
-
Can someone explain the difference between non-competitive inhibition and uncompetitive inhibition? Reddit, [Link]
-
Inhibition of four human serine proteases by substituted benzamidines. ACS Publications, [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications, [Link]
-
Acetamidine Hydrochloride. Merck Index, [Link]
-
Acetamidine hydrochloride. Wikipedia, [Link]
-
Hydrochloric Acid Storage and Handling Procedure. Government of British Columbia, [Link]
-
HYDROCHLORIC ACID < 37% STORAGE. Assmann Corporation, [Link]
-
Industrial Hydrochloric Acid Uses & Storage Concerns. Poly Processing, [Link]
-
Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. Precision Tank, [Link]
-
Ethanimidamide, hydrochloride (1:1). CAS Common Chemistry, [Link]
-
2-(4-methylphenyl)disulfanylethanamine hydrochloride. Inxight Drugs, [Link]
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- 4. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
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- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. courses.edx.org [courses.edx.org]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 16. knyamed.com [knyamed.com]
- 17. How Do Competitive and Noncompetitive Enzyme Inhibitors Differ? [synapse.patsnap.com]
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- 19. teachmephysiology.com [teachmephysiology.com]
"developing an HPLC method for 2-(4-Methylphenyl)ethanimidamide hydrochloride"
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 2-(4-Methylphenyl)ethanimidamide Hydrochloride
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(4-Methylphenyl)ethanimidamide hydrochloride. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will explore a systematic approach, from initial analyte characterization and parameter selection to method optimization and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The rationale behind each experimental choice is detailed to provide a clear understanding of the method development process.
Introduction and Analyte Characterization
2-(4-Methylphenyl)ethanimidamide hydrochloride is an organic compound featuring an amidine functional group, which is a key structural motif in many biologically active molecules. The presence of the hydrochloride salt suggests good solubility in aqueous media. The molecule's structure includes a p-methylphenyl group, which acts as a chromophore, making it suitable for ultraviolet (UV) detection.[3] The primary objective is to develop a precise, accurate, and specific HPLC method for its quantification, which can be used for purity testing and stability studies.
Table 1: Physicochemical Properties of 2-(4-Methylphenyl)ethanimidamide hydrochloride and Related Compounds
| Property | Value / Observation | Implication for HPLC Method Development |
| Chemical Structure | Contains a p-methylphenyl group and an ethanimidamide hydrochloride group. | The phenyl group is a chromophore suitable for UV detection.[3][4] The amidine group is basic, meaning its charge state will be pH-dependent. |
| Molecular Formula | C9H13ClN2 (deduced from name) | --- |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and acetonitrile due to its hydrochloride salt form.[5][6] | Allows for straightforward sample and standard preparation in common HPLC mobile phase constituents. |
| pKa | The amidine group is strongly basic (pKa of related acetamidine is ~12.1).[6] | Mobile phase pH control is critical. To ensure the analyte is in a single, protonated form for consistent retention, a mobile phase pH well below the pKa (e.g., pH 2.5-4.0) is recommended. |
| UV Absorbance | The phenyl ring is expected to have a UV maximum around 220-270 nm. | A UV-Vis or Photodiode Array (PDA) detector is appropriate. An initial wavelength scan is necessary to determine the optimal detection wavelength (λmax). |
HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process. Reversed-phase HPLC is the chosen mode of chromatography due to its wide applicability for polar to moderately non-polar compounds and its compatibility with aqueous mobile phases, which is ideal for this water-soluble analyte.[5][7][8]
Our strategy is divided into three main phases:
-
Initial Parameter Selection and Screening: Choosing a suitable column and mobile phase to achieve initial retention and peak shape.
-
Method Optimization: Fine-tuning chromatographic parameters to achieve optimal resolution, peak symmetry, and analysis time.
-
Method Validation: Formally demonstrating that the analytical procedure is suitable for its intended purpose, following ICH Q2(R1) guidelines.[1][9]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. quora.com [quora.com]
- 4. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Chromophore, Chromophores, UV Absorbing for HPLC Analysis and Detection [hplctips.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetamidine Hydrochloride [drugfuture.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
"2-(4-Methylphenyl)ethanimidamide hydrochloride dose-response curve determination"
Application Note & Protocol
Title: In Vitro Dose-Response Profiling of 2-(4-Methylphenyl)ethanimidamide hydrochloride Using a Cell Viability Assay
Abstract
This document provides a comprehensive guide for determining the dose-response curve of the novel compound 2-(4-Methylphenyl)ethanimidamide hydrochloride. Characterizing the relationship between compound concentration and biological effect is a cornerstone of pharmacological research and is critical for evaluating potency, efficacy, and toxicity.[1][2] This application note details a robust, self-validating protocol using a common metabolic-based cell viability assay (e.g., Resazurin/alamarBlue). We will cover the entire workflow, from experimental design and execution to data analysis and interpretation, including the calculation of the half-maximal inhibitory concentration (IC50). The principles and methodologies described herein are designed for researchers, scientists, and drug development professionals to generate reliable and reproducible dose-response data for novel chemical entities.
Introduction and Scientific Principle
The amidine functional group is a key structural motif in many biologically active molecules and serves as a versatile building block in medicinal chemistry for creating nitrogen-containing heterocyclic compounds.[3][4] The specific compound, 2-(4-Methylphenyl)ethanimidamide hydrochloride, is an uncharacterized derivative. Therefore, an initial and fundamental step in its biological evaluation is to determine its effect on cell viability or proliferation across a range of concentrations.
A dose-response experiment aims to establish a clear relationship between the concentration of a test compound and the magnitude of a measured biological response.[5] This relationship is typically represented by a sigmoidal curve, from which key parameters like the IC50 (or EC50 for activation) can be derived.[6][7] The IC50 value represents the concentration of an inhibitor required to reduce a biological response by 50% and is a standard measure of the compound's potency.[8]
This protocol utilizes a resazurin-based cell viability assay. The principle of this assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active, viable cells.[9] The measured fluorescence intensity is directly proportional to the number of living cells, providing a robust readout for cytotoxicity. This method is preferred for its sensitivity, simplicity, and non-destructive nature compared to some endpoint assays like MTT.[9]
Materials and Reagents
Equipment:
-
Biosafety Cabinet (Class II)
-
CO2 Incubator (37°C, 5% CO2)
-
Inverted Microscope
-
Multichannel Pipettes (8- or 12-channel)
-
Serological Pipettor
-
Automated or Manual Cell Counter (e.g., hemocytometer)
-
Microplate Reader (with fluorescence capability, Ex/Em ~560/590 nm for resorufin)
-
Sterile Centrifuge Tubes (15 mL, 50 mL)
-
Sterile Reagent Reservoirs
Consumables:
-
Sterile 96-well, clear-bottom, black-walled microplates (for fluorescence assays)
-
Sterile Pipette Tips (with filters)
-
Cell Culture Flasks (T-25, T-75)
Reagents:
-
Test Compound: 2-(4-Methylphenyl)ethanimidamide hydrochloride
-
Cell Line: A relevant human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer). The choice should be based on the therapeutic hypothesis.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Resazurin Sodium Salt (or a commercially available solution like alamarBlue®)
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine)
Experimental Workflow and Protocols
The overall experimental workflow is designed to ensure reproducibility and accuracy. It involves preparing the compound and cells, co-incubation, measuring the biological response, and analyzing the resulting data.
Caption: Experimental workflow for dose-response curve determination.
Protocol 1: Cell Culture and Seeding
Causality: Proper cell handling is paramount. Using cells in the logarithmic growth phase ensures metabolic consistency and reproducibility. Seeding density is optimized to prevent confluence in the negative control wells by the end of the assay, as overgrowth can create artifacts.[10]
-
Cell Maintenance: Culture the chosen cell line according to supplier recommendations in complete growth medium (containing FBS and Penicillin-Streptomycin) in a 37°C, 5% CO2 incubator.
-
Harvesting: When cells reach 70-80% confluency, wash them with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting: Transfer the cell suspension to a 15 mL tube and count the cells using a hemocytometer or automated cell counter. Assess viability with Trypan Blue. Viability should be >95%.
-
Seeding: Dilute the cell suspension in complete growth medium to a pre-determined optimal seeding density (e.g., 5,000-10,000 cells/well).
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost perimeter wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach firmly.
Protocol 2: Compound Preparation and Treatment
Causality: A logarithmic serial dilution series is standard for dose-response studies as it covers a wide concentration range, which is necessary to define the full sigmoidal curve.[1][5] Using a consistent, low percentage of a vehicle like DMSO is crucial to avoid solvent-induced toxicity.
-
Stock Solution: Prepare a 10 mM stock solution of 2-(4-Methylphenyl)ethanimidamide hydrochloride in sterile DMSO. Ensure it is fully dissolved.
-
Intermediate Dilution: Create a top working concentration by diluting the 10 mM stock in complete cell culture medium. For example, to get a 100 µM top concentration in the well (at a final 2x concentration in the dilution plate), dilute the 10 mM stock 1:50 in medium (to get 200 µM).
-
Serial Dilutions: In a separate 96-well "dilution plate," perform a 1:3 or 1:10 serial dilution of the top working concentration across 8-10 points.
-
Prepare Controls:
-
Vehicle Control (0% Inhibition): Medium with the same final percentage of DMSO as the highest compound concentration.
-
Positive Control (100% Inhibition): Medium containing a known cytotoxic agent at a concentration that ensures complete cell death.
-
-
Cell Treatment: Carefully remove the medium from the "cell plate" and add 100 µL of the compound dilutions and controls from the "dilution plate" to the appropriate wells.
-
Incubation: Return the plate to the incubator for the desired treatment period (typically 48 or 72 hours). The optimal time may need to be determined empirically.
Protocol 3: Viability Measurement (Resazurin Assay)
-
Reagent Preparation: Prepare the resazurin working solution (e.g., 0.1 mg/mL in PBS) or use a commercial reagent according to the manufacturer's instructions.
-
Add Reagent: After the treatment incubation, add 20 µL of the resazurin working solution to each well, including controls.
-
Incubate: Return the plate to the incubator for 1-4 hours. The incubation time depends on the metabolic rate of the cell line; monitor for a robust color change in the vehicle control wells without over-saturating the signal.
-
Measure Fluorescence: Read the plate using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis and Interpretation
Causality: Raw fluorescence values are not directly comparable. Normalization converts raw data into a percentage response, which is essential for comparing different experiments and fitting a standardized model.[8] A non-linear regression model, specifically the four-parameter logistic (4PL) model, is used because it accurately describes the sigmoidal nature of most biological dose-response relationships.[6]
Caption: Logical flow of data processing for IC50 determination.
-
Data Normalization:
-
Average the replicate values for each concentration and control.
-
Subtract the average blank (media only) value from all wells.
-
Calculate the percent viability for each concentration using the following formula: % Viability = 100 * (Sample_Value / Vehicle_Control_Value) [8]
-
-
Dose-Response Curve Plotting:
-
Curve Fitting:
-
IC50 Determination:
-
The IC50 is the concentration (X) at which the response (Y) is halfway between the Top and Bottom plateaus of the curve.[6] The curve-fitting software will directly report this value.
-
Example Data Presentation
| Concentration (µM) | Log(Concentration) | Avg. Fluorescence (RFU) | % Viability |
| 100 | 2.00 | 1550 | 5.2 |
| 33.3 | 1.52 | 2100 | 10.1 |
| 11.1 | 1.05 | 4500 | 29.8 |
| 3.7 | 0.57 | 8900 | 65.1 |
| 1.2 | 0.08 | 11500 | 85.5 |
| 0.4 | -0.40 | 12800 | 95.8 |
| 0.1 | -1.00 | 13300 | 99.7 |
| 0 (Vehicle) | N/A | 13450 | 100.0 |
| Positive Ctrl | N/A | 1020 | 0.0 |
| Blank | N/A | 950 | N/A |
Self-Validation and Quality Control
To ensure the trustworthiness of the results, each assay plate should include metrics for self-validation.
-
Replicates: Each concentration and control should be tested in at least triplicate.
-
Assay Window (Z-factor): The separation between the positive and negative controls determines the quality and reliability of the assay. The Z-factor can be calculated to quantify this. A Z-factor > 0.5 indicates an excellent assay.
-
Vehicle Control: The viability in vehicle-treated wells should not be significantly different from untreated wells, confirming the solvent is not toxic at the concentration used.
-
Curve Fit Quality (R²): The coefficient of determination (R²) from the non-linear regression should be > 0.95, indicating a good fit of the model to the data.
Conclusion
This application note provides a detailed, step-by-step protocol for determining the dose-response curve and IC50 value of 2-(4-Methylphenyl)ethanimidamide hydrochloride. By following this guide, researchers can generate high-quality, reproducible data that is fundamental for the preclinical assessment of this and other novel compounds. Adherence to proper cell culture techniques, careful compound handling, and robust data analysis are critical for achieving reliable results.
References
-
How to calculate IC50. Science Gateway. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Cellero. [Link]
-
How to compute EC50/IC50 in Dose Response fitting. OriginLab. [Link]
-
How to compute EC50 C50 in Dose Response fitting. OriginLab. [Link]
-
EC50 and IC50 Determination in Excel. YouTube. [Link]
-
Kill Curve Protocol. BPS Bioscience. [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
-
Dose Response (AN-B243-XX-02). SYNENTEC GmbH. [Link]
-
Dose response curve for antibiotic selection of mammalian cells (kill curve). Horizon Discovery. [Link]
-
Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. Crown Bioscience. [Link]
-
Quantitation and Error Measurements in Dose–Response Curves. ACS Publications. [Link]
-
Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. YouTube. [Link]
-
Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI. [Link]
-
Design and analysis of dose-response experiments. German Cancer Research Center. [Link]
-
Visualization and analysis of high-throughput in vitro dose–response datasets with Thunor. bioRxiv. [Link]
-
Acetamidine hydrochloride - Wikipedia. Wikipedia. [Link]
-
Acetamidine Hydrochloride. The Merck Index online. [Link]
-
Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. National Center for Biotechnology Information. [Link]
-
Acetamidine hydrochloride. PubChem. [Link]
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- 5. Design and analysis of dose-response experiments - German Cancer Research Center [dkfz.de]
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- 8. clyte.tech [clyte.tech]
- 9. synentec.com [synentec.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. biorxiv.org [biorxiv.org]
- 12. m.youtube.com [m.youtube.com]
Application Note: High-Throughput Screening (HTS) of Serine Proteases Using 2-(4-Methylphenyl)ethanimidamide Hydrochloride
Executive Summary
This application note details the protocol for utilizing 2-(4-Methylphenyl)ethanimidamide hydrochloride as a reference inhibitor and chemical probe in High-Throughput Screening (HTS) campaigns targeting trypsin-like serine proteases .
Amidines are classical competitive inhibitors of serine proteases, mimicking the arginine side chain of natural substrates to anchor into the S1 specificity pocket. 2-(4-Methylphenyl)ethanimidamide hydrochloride serves as an ideal low-molecular-weight fragment or control compound for assay validation, fragment-based drug discovery (FBDD), and mapping the S1-S2 subsite interactions of enzymes such as Thrombin, Factor Xa, and Trypsin.
Scientific Background & Mechanism[1][2]
Chemical Profile[3][4][5][6][7]
-
IUPAC Name: 2-(4-Methylphenyl)ethanimidamide hydrochloride
-
Structure: A benzyl-acetamidine scaffold where the phenyl ring is substituted at the para-position with a methyl group.
-
Role: Competitive Inhibitor / Fragment Lead.
-
Solubility: Highly soluble in DMSO (stock) and aqueous buffers (assay), making it suitable for automated liquid handling.
Mechanism of Action
The biological activity of 2-(4-Methylphenyl)ethanimidamide is driven by its amidine functional group (
-
S1 Pocket Anchoring: The protonated amidine forms a critical salt bridge with the carboxylate side chain of Aspartate 189 (chymotrypsin numbering) located at the bottom of the protease S1 specificity pocket.
-
Hydrophobic Interaction: The 4-methylphenyl (p-tolyl) moiety extends towards the S2 subsite or interacts with hydrophobic residues (e.g., Trp215 in Thrombin), enhancing binding affinity relative to simple acetamidine.
Mechanistic Diagram (DOT)
Figure 1: Molecular mechanism of serine protease inhibition by 2-(4-Methylphenyl)ethanimidamide.
HTS Assay Protocol: Fluorogenic Serine Protease Screen
This protocol describes a 384-well plate assay to determine the
Materials & Reagents
| Component | Specification | Role |
| Test Compound | 2-(4-Methylphenyl)ethanimidamide HCl | Inhibitor / Control |
| Enzyme | Bovine Trypsin or Human Thrombin | Biological Target |
| Substrate | Z-Phe-Arg-AMC (or Boc-Gln-Gly-Arg-AMC) | Fluorogenic Substrate |
| Assay Buffer | 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4 | Reaction Medium |
| Control Inhibitor | Benzamidine HCl | Reference Standard |
| Plate | 384-well, black, flat-bottom (low binding) | Assay Vessel |
Experimental Workflow
Step 1: Compound Preparation [1][2]
-
Stock Solution: Dissolve 2-(4-Methylphenyl)ethanimidamide HCl in 100% DMSO to a concentration of 10 mM.
-
Serial Dilution: Prepare a 10-point serial dilution (1:3) in DMSO using an automated liquid handler (e.g., Tecan or Hamilton). Range:
to (final assay concentration).
Step 2: Enzyme Dispensing
-
Dilute the enzyme in Assay Buffer to a
working concentration (e.g., 10 nM for Trypsin). -
Dispense
of enzyme solution into columns 1–22 of the 384-well plate. -
Dispense
of Assay Buffer (no enzyme) into columns 23–24 (Negative Control / Blank).
Step 3: Compound Addition
-
Use an acoustic dispenser (e.g., Labcyte Echo) or pin tool to transfer
of compound dilutions into the assay wells. -
Include DMSO-only wells (Max Signal) and Reference Inhibitor wells (Min Signal).
-
Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
Step 4: Substrate Initiation
-
Dilute the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) to
working concentration ( value, typically ). -
Dispense
of substrate solution into all wells. -
Final Volume:
.
Step 5: Detection
-
Measure fluorescence kinetics immediately on a multi-mode plate reader (e.g., PerkinElmer EnVision).
-
Settings: Excitation
/ Emission . -
Read every 60 seconds for 20 minutes (Kinetic Mode).
Data Analysis & Validation
Kinetic Rate Calculation
Calculate the initial velocity (
Dose-Response Curve ( )
Fit the normalized activity data to a 4-parameter logistic equation:
-
X: Log of compound concentration.
-
Y: % Activity (normalized to DMSO controls).
Assay Validation (Z-Factor)
To ensure the assay is robust for HTS, calculate the Z-factor using the positive (DMSO) and negative (Standard Inhibitor) controls:
-
Target:
indicates an excellent assay.[3]
HTS Workflow Diagram (DOT)
Figure 2: Automated HTS workflow for serine protease inhibition screening.
References
-
Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473–11478. Link
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
-
Katz, B. A., et al. (2000). Design of potent and selective inhibitors of blood coagulation factor Xa. Chemistry & Biology, 7(5), 299-312. (Demonstrates amidine binding mode). Link
-
Berdichevsky, Y., et al. (2003). A novel high throughput screening assay for HCV NS3 serine protease inhibitors. Journal of Virological Methods, 107(2), 245-255. Link
Sources
- 1. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 2. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Application Note: 2-(4-Methylphenyl)ethanimidamide Hydrochloride for Protein Binding Assays
Introduction & Mechanism of Action
2-(4-Methylphenyl)ethanimidamide hydrochloride (also known as 2-(p-Tolyl)acetamidine HCl) is a synthetic small-molecule probe belonging to the acetamidine class. Structurally, it consists of a p-tolyl (4-methylphenyl) hydrophobic tail linked to an acetamidine headgroup.
Mechanistic Basis
This molecule functions as a cationic arginine mimic . At physiological pH, the amidine group is protonated (
-
Nitric Oxide Synthases (NOS): It binds to the heme-containing active site, competing with L-Arginine.[1] The hydrophobic p-tolyl tail probes the substrate access channel, often conferring isoform selectivity (e.g., iNOS vs. eNOS) compared to smaller inhibitors like L-NMMA.
-
Serine Proteases (Trypsin-like): It binds to the S1 specificity pocket (Aspartate-189 in trypsin), acting as a competitive reversible inhibitor.
Structural Causality
-
Amidine Head: Provides the electrostatic anchor (H-bonds with Asp/Glu residues in the active site).
-
Methylene Spacer: Extends the reach of the phenyl ring, allowing it to probe "deeper" or distinct hydrophobic pockets compared to direct analogs like benzamidine.
-
4-Methyl Group: Increases lipophilicity, enhancing binding affinity in hydrophobic sub-pockets often found in iNOS or specific proteases (e.g., Thrombin S2/S3 sites).
Application 1: Cellular iNOS Inhibition Assay (Griess Method)
This protocol validates the compound's ability to inhibit inducible Nitric Oxide Synthase (iNOS) in a cellular environment.[2] It uses LPS-stimulated RAW 264.7 macrophages, which overexpress iNOS and secrete Nitric Oxide (NO). NO rapidly oxidizes to nitrite (
Experimental Workflow
Figure 1: Workflow for the cellular iNOS inhibition screen using the Griess assay.
Detailed Protocol
Reagents:
-
Cell Line: RAW 264.7 (Murine macrophages).[2]
-
Inducer: Lipopolysaccharide (LPS) from E. coli (O111:B4), final conc. 1 µg/mL.
-
Test Compound: 2-(4-Methylphenyl)ethanimidamide HCl (Stock 100 mM in DMSO).
-
Controls: L-NAME (Non-selective NOS inhibitor) or 1400W (Selective iNOS inhibitor).[3]
-
Griess Reagent: 1% Sulfanilamide in 5% Phosphoric acid + 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).
Step-by-Step Procedure:
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate containing DMEM + 10% FBS. Allow adherence overnight. -
Compound Preparation: Prepare serial dilutions of 2-(4-Methylphenyl)ethanimidamide HCl in serum-free media (Range: 0.1 µM to 100 µM).
-
Induction & Treatment:
-
Remove old media.
-
Add 100 µL of fresh media containing LPS (1 µg/mL) + Test Compound .
-
Negative Control: Media only (no LPS, no compound).
-
Positive Control: LPS only (100% Activity).
-
Inhibitor Control: LPS + L-NAME (100 µM).
-
-
Incubation: Incubate at 37°C, 5% CO₂ for 24 hours.
-
Quantification:
-
Transfer 50 µL of cell culture supernatant to a new flat-bottom 96-well plate.
-
Add 50 µL of Sulfanilamide Solution . Incubate 5-10 min at RT (protected from light).
-
Add 50 µL of NED Solution . Incubate 5-10 min at RT (purple color develops).
-
-
Measurement: Read absorbance at 540 nm on a microplate reader.
-
Analysis: Calculate % Inhibition relative to the "LPS only" control. Plot log[Concentration] vs. % Inhibition to determine
.
Application 2: Serine Protease Competitive Binding (Enzymatic Assay)
This assay determines if the compound inhibits Trypsin or Thrombin, which is critical for assessing off-target effects or exploring its potential as an anticoagulant scaffold.
Experimental Logic
We use a chromogenic substrate (e.g., BAPNA for Trypsin) that releases a yellow product (p-nitroaniline, pNA) upon cleavage. If 2-(4-Methylphenyl)ethanimidamide binds the active site, the rate of pNA production decreases.
Data Presentation: Expected Selectivity Profile
| Enzyme | Substrate | Binding Pocket | Expected Interaction |
| Trypsin | L-BAPNA | S1 (Deep, Asp189) | Strong Inhibition. The amidine mimics Arg; the p-tolyl group fits the hydrophobic cleft. |
| Thrombin | S-2238 | S1 + S2/S3 (Hydrophobic) | Moderate/Strong Inhibition. The 4-methyl group may enhance binding to the "aryl binding site" near S1. |
| Chymotrypsin | Suc-AAPF-pNA | S1 (Hydrophobic) | Weak/No Inhibition. The charged amidine is unfavorable in the hydrophobic S1 pocket of Chymotrypsin. |
Protocol (Trypsin Inhibition)
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM
. -
Enzyme: Bovine Trypsin (Final conc. 10 nM).
-
Substrate:
-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), Final conc. ( mM). -
Procedure:
-
Mix 140 µL Buffer + 10 µL Test Compound (varying concentrations).
-
Add 25 µL Trypsin solution. Incubate 10 min at 25°C to allow equilibrium binding.
-
Initiate reaction with 25 µL L-BAPNA substrate.
-
Kinetic Read: Monitor Absorbance at 405 nm every 30 seconds for 10 minutes.
-
-
Calculation: Determine initial velocity (
). Use the Cheng-Prusoff equation to calculate :
Structural Biology: Fragment Soaking (X-Ray/Cryo-EM)
For researchers using this molecule as a fragment in drug discovery (FBDD), the goal is to obtain a co-crystal structure.
Soaking Protocol:
-
Crystal System: Apo-crystals of target protease (e.g., Trypsin, uPA) or NOS oxygenase domain.
-
Soaking Solution: Reservoir solution + 20-50 mM 2-(4-Methylphenyl)ethanimidamide HCl.
-
Note: The high solubility of the HCl salt allows high soaking concentrations, maximizing occupancy.
-
-
Duration: Soak for 1–24 hours depending on crystal solvent channel size.
-
Cryo-protection: Transfer to reservoir solution + 20% Glycerol + Compound before flash cooling in liquid nitrogen.
-
Validation: Look for positive
electron density in the S1 pocket (proteases) or near the heme propionates (NOS).
References
-
Garvey, E. P., et al. (1994). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." Journal of Biological Chemistry, 269(43), 26669-26676. Link
-
Maccallini, C., et al. (2012). "Selective Inhibition of Inducible Nitric Oxide Synthase by Derivatives of Acetamidine." Medicinal Chemistry, 8(6), 991-995. Link
-
Young, R. J., et al. (2000). "Inhibition of inducible nitric oxide synthase by acetamidine derivatives of hetero-substituted lysine and homolysine." Bioorganic & Medicinal Chemistry Letters, 10(6), 597-600. Link
-
Katz, B. A., et al. (2001). "Design of serine protease inhibitors." Annual Review of Biophysics and Biomolecular Structure, 30, 292-297. (Describes the amidine-S1 interaction mechanism). Link
-
Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[4][5][6][7][8] Biochemical Pharmacology, 51(8), 969-981. Link
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Document: 2-Iminopyrrolidines as potent and selective inhibitors of human inducible nitric oxide synthase. (CHEMBL1131100) - ChEMBL [ebi.ac.uk]
- 5. Novel aminobenzyl-acetamidine derivative modulate the differential regulation of NOSs in LPS induced inflammatory response: role of PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitric Oxide Synthase (NOS) | DC Chemicals [dcchemicals.com]
- 8. Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Controls for 2-(4-Methylphenyl)ethanimidamide Hydrochloride Studies
Introduction & Scope
2-(4-Methylphenyl)ethanimidamide hydrochloride (also known as 2-(p-Tolyl)acetamidine HCl) is a cationic pharmacophore frequently employed in fragment-based drug discovery (FBDD) and enzymology. Structurally, it functions as a P1 arginine mimic , making it a potent competitive inhibitor for trypsin-like serine proteases (e.g., Thrombin, Trypsin, Factor Xa) and a probe for Nitric Oxide Synthase (NOS) isoforms.
However, the experimental utility of this compound is often compromised by its hydrolytic instability and pH-dependent ionization . Amidines are prone to hydrolysis in aqueous environments, converting into inactive amides.[1][2] Without rigorous controls, data artifacts arising from compound degradation can be mistaken for weak potency or off-target effects.
This guide details a self-validating experimental framework designed to isolate the specific activity of the amidine moiety, ensuring data integrity in high-throughput screening (HTS) and kinetic assays.
Chemical Integrity & Stability Controls
The primary source of experimental error with 2-(4-Methylphenyl)ethanimidamide HCl is its hydrolysis to 2-(4-methylphenyl)acetamide. This degradation is accelerated by basic pH and elevated temperatures.
The "Degradation-Null" Control System
To validate that biological activity is driven exclusively by the amidine functionality, researchers must synthesize or purchase the hydrolysis product (the corresponding amide) and run it as a negative control.
Mechanism of Failure:
The amidine group (
Visualization: Hydrolysis Pathway & Control Logic
Caption: Figure 1. Hydrolytic degradation pathway of the amidine pharmacophore. The loss of the imino group abolishes the electrostatic interaction necessary for serine protease inhibition.
Protocol: QC Stability Check via HPLC
Before any biological assay, the purity of the stock solution must be verified.
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
Acceptance Criteria:
| Component | Retention Time (Approx) | Max Acceptable % | Action if Failed |
|---|
| Amidine (Active) |
Enzymatic Assay Protocols (Serine Protease Model)
This protocol uses Trypsin as a model system to demonstrate the competitive inhibition profile of 2-(4-Methylphenyl)ethanimidamide HCl.
Assay Conditions & Buffer Causality
-
Buffer System: 50 mM Tris-HCl, 150 mM NaCl, 1 mM
, pH 8.0.-
Why Calcium? Stabilizes the trypsin structure.
-
Why pH 8.0? Optimal for Trypsin activity. The amidine (pKa ~12) remains fully protonated (
charge) at this pH, ensuring binding.
-
-
Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide).
-
Why BAPNA? It is a chromogenic substrate specific for trypsin-like activity (cleavage at Arginine).
-
Step-by-Step Inhibition Protocol
-
Preparation of Stocks:
-
Dissolve 2-(4-Methylphenyl)ethanimidamide HCl in DMSO to 100 mM.
-
Critical Step: Prepare a fresh dilution in assay buffer immediately before use. Do not store aqueous dilutions > 4 hours.
-
-
Enzyme Pre-incubation (The Equilibrium Control):
-
Mix 10 µL of Enzyme (Trypsin, 10 nM final) with 10 µL of Inhibitor (varying concentrations).
-
Incubate for 15 minutes at 25°C .
-
Reasoning: Amidines are reversible competitive inhibitors. Pre-incubation ensures equilibrium binding (
) is established before substrate competition begins.
-
-
Reaction Initiation:
-
Add 80 µL of Substrate (BAPNA,
concentration).
-
-
Measurement:
-
Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
-
Data Analysis & Interpretation
Calculate the fractional activity (
Self-Validating Check: If the Hill Slope is significantly deviating from -1.0 (e.g., > -0.7 or < -1.3), suspect colloidal aggregation .
-
Remedy: Add 0.01% Triton X-100 to the buffer. If potency persists, the inhibition is specific. If potency vanishes, the compound was aggregating (false positive).
Specificity & Selectivity Profiling
To prove the utility of the 4-methyl substitution, one must control for hydrophobic exclusion .
The Specificity Matrix
Run the compound against a panel of proteases with differing S1 pocket characteristics.
| Enzyme | S1 Pocket Characteristic | Expected Result (Amidine) | Interpretation |
| Trypsin | Deep, Negatively Charged (Asp189) | Potent Inhibition | Validates electrostatic fit (Amidine-Aspartate salt bridge). |
| Thrombin | Hydrophobic "canyon" + Neg. Charge | Potent Inhibition | The 4-methyl group may enhance binding via hydrophobic contacts in the distal pocket. |
| Chymotrypsin | Hydrophobic (Ser189) | Weak/No Inhibition | Negative Control. Chymotrypsin prefers aromatic amino acids (Phe/Tyr/Trp) and lacks the Aspartate anchor. |
| Elastase | Small, Hydrophobic (Val/Thr) | No Inhibition | Steric clash control. |
Visualization: Experimental Decision Tree
Caption: Figure 2. Decision matrix for validating amidine activity. The "Amide Control" is the critical step to rule out artifacts.
References
-
Amidine Chemistry & Hydrolysis
-
Serine Protease Inhibition Mechanism
-
Katz, B. A., et al. (2001). Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology, 8(11), 1107-1121. (Demonstrates the critical role of the amidine-aspartate salt bridge).
-
-
Assay Controls & Aggregation
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Defines the Triton X-100 control for promiscuous inhibitors).
-
-
Compound Properties
-
PubChem Compound Summary for CID 67170 (Acetamidine hydrochloride - Class Representative).
-
Sources
Application Note: A Robust LC-MS/MS Method for the Quantification of 2-(4-Methylphenyl)ethanimidamide Hydrochloride in Human Plasma
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 2-(4-Methylphenyl)ethanimidamide hydrochloride, a small molecule of potential pharmaceutical interest, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Recognizing the critical need for reliable bioanalytical data in drug development, this document provides a detailed, step-by-step protocol grounded in established scientific principles and regulatory expectations.[1][2][3][4] We delve into the rationale behind crucial experimental choices, from sample preparation to mass spectrometric detection, to equip researchers with the knowledge to not only replicate but also adapt and troubleshoot the methodology. The described method is designed to be a validated system, adhering to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1][2][3][5][6]
Introduction: The Imperative for a Validated Bioanalytical Method
The journey of a drug candidate from discovery to clinical application is underpinned by the precise measurement of its concentration in biological matrices.[2] This process, known as bioanalysis, provides critical data for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, which are fundamental to assessing the safety and efficacy of a new therapeutic agent.[2][3] 2-(4-Methylphenyl)ethanimidamide hydrochloride, as a small molecule, is well-suited for analysis by LC-MS/MS, a technique renowned for its superior sensitivity, selectivity, and high throughput capabilities in quantifying compounds in complex biological fluids.[7]
The development of a robust and reliable LC-MS/MS method is not merely a technical exercise but a regulatory necessity. Regulatory bodies like the FDA and EMA have established stringent guidelines for bioanalytical method validation to ensure that the data submitted is accurate, precise, and reproducible.[1][3][5] This application note is structured to provide a foundational method that can be fully validated according to these guidelines.[1][6]
Foundational Principles: Method Development Strategy
The development of a successful bioanalytical method hinges on a systematic approach that considers the physicochemical properties of the analyte, the nature of the biological matrix, and the capabilities of the analytical instrumentation.
Analyte Characteristics and Internal Standard Selection
While specific physicochemical data for 2-(4-Methylphenyl)ethanimidamide hydrochloride is not widely published, its structure suggests it is a relatively polar, basic compound. This assumption guides the initial choices for chromatography and sample preparation.
The use of an internal standard (IS) is crucial for correcting for variability during sample processing and analysis. An ideal IS is a stable, isotopically labeled version of the analyte. In its absence, a structurally similar compound with close chromatographic and mass spectrometric behavior should be chosen. For this method, we will hypothetically use a stable isotope-labeled (SIL) analog, 2-(4-Methylphenyl)ethanimidamide-d4 hydrochloride, to ensure the highest accuracy and precision.
The Rationale for Sample Preparation: Protein Precipitation
The primary goal of sample preparation is to remove interfering components from the biological matrix, such as proteins and phospholipids, which can suppress the analyte signal in the mass spectrometer and damage the analytical column.[8][9] Several techniques are available, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][10]
For this application, Protein Precipitation (PPT) is selected as the initial approach due to its simplicity, speed, and cost-effectiveness, making it well-suited for high-throughput analysis.[11][12] PPT involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[12][13] The resulting supernatant, containing the analyte, can then be directly injected or further processed.
Chromatographic Separation: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is employed to separate the analyte from remaining matrix components before it enters the mass spectrometer.[7][14] Based on the presumed polar nature of 2-(4-Methylphenyl)ethanimidamide hydrochloride, a Reversed-Phase (RP) HPLC method is appropriate. An RP-HPLC system utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[15] A gradient elution, starting with a high aqueous content and increasing the organic solvent percentage over time, will be used to ensure good peak shape and retention. The addition of a small amount of an acid, such as formic acid, to the mobile phase helps to protonate the basic analyte, leading to improved peak symmetry and ionization efficiency in the mass spectrometer.
Mass Spectrometric Detection: Triple Quadrupole MS/MS
Tandem mass spectrometry (MS/MS) using a triple quadrupole instrument provides exceptional selectivity and sensitivity for quantification.[7] The analysis will be performed in Positive Electrospray Ionization (ESI+) mode, as the basic nature of the analyte makes it amenable to protonation. The method will utilize Multiple Reaction Monitoring (MRM) , where the first quadrupole (Q1) selects the protonated molecular ion (precursor ion) of the analyte, which is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) then selects a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds.
Detailed Experimental Protocol
Materials and Reagents
-
2-(4-Methylphenyl)ethanimidamide hydrochloride reference standard
-
2-(4-Methylphenyl)ethanimidamide-d4 hydrochloride (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration in the same diluent.
-
Precipitation Solvent: Acetonitrile containing the internal standard at the working concentration.
Sample Preparation Protocol
-
Thaw: Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
Aliquot: Transfer 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Precipitate: Add 300 µL of the precipitation solvent (acetonitrile with internal standard) to each tube.
-
Mix: Vortex each tube for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject: Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Capillary Voltage | 3500 V |
| MRM Transitions | Analyte |
| Analyte | |
| Internal Standard | |
| Collision Energy (CE) | To be optimized for each transition |
Note: The specific m/z values for the precursor and product ions, as well as the optimal collision energies, must be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Bioanalytical Method Validation: A Self-Validating System
A full validation of this method should be conducted in accordance with FDA and EMA guidelines to ensure its reliability for use in regulated studies.[1][2][3][16] The key validation parameters are summarized below.
Table 3: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |
| Calibration Curve | A minimum of six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. A correlation coefficient (r²) ≥ 0.99 is desirable. |
| Accuracy & Precision | For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix, with a CV% ≤ 15%. |
| Stability | Analyte stability should be demonstrated under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage) with mean concentrations within ±15% of the nominal values. |
Conclusion
This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of 2-(4-Methylphenyl)ethanimidamide hydrochloride in human plasma. By explaining the rationale behind the chosen sample preparation, chromatography, and mass spectrometry conditions, we aim to empower researchers to implement and adapt this method for their specific needs. Adherence to the principles of bioanalytical method validation outlined herein will ensure the generation of high-quality, reliable data suitable for regulatory submissions in the drug development process.
References
- Organomation. (n.d.). What is Solid Phase Extraction (SPE)?
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Frontage Laboratories. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- Agilent Technologies, Inc. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis.
- NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis.
- European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry.
- European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
- Bio-Analysis Centre. (2017, January 10). An Introduction to Solid Phase Extraction (SPE).
- J&K Scientific. (2025, December 16). Solid Phase Extraction (SPE) Columns in Biological Sample Preparation.
- PubMed. (n.d.). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry.
- Thermo Fisher Scientific. (n.d.). SOLA Solid-Phase Extraction (SPE) cartridges and plates—Preventing sample failures for bioanalysis.
- Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
- PMC. (2023, March 8). Solid-Phase Microextraction and Related Techniques in Bioanalysis.
- SlideShare. (n.d.). Bioanalytical method validation emea.
- Promega Corporation. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
- ResearchGate. (n.d.). Best Practices in Biological Sample Preparation for LC-MS Bioanalysis.
- International Journal of Scientific & Technology Research. (2016, May 15). Sample Preparation In Bioanalysis: A Review.
- PMC. (n.d.). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction.
- Naz, S. (2014). Quantitative analysis of small molecules in biological samples. J Chrom A.
- Royal Society of Chemistry. (n.d.). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst.
- ResearchGate. (2025, December 22). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma.
- Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis.
- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- GSRS. (n.d.). 2-(4-METHYLPHENYL)DISULFANYLETHANAMINE HYDROCHLORIDE.
- Merck Index. (n.d.). Acetamidine Hydrochloride.
- Wikipedia. (n.d.). Acetamidine hydrochloride.
- International Journal of Scientific Research and Technology. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy.
- ChemicalBook. (2026, January 13). Acetamidine hydrochloride.
- Sciencemadness Wiki. (2023, December 28). Acetamidine hydrochloride.
- International Journal of Scientific Research and Technology. (2025). HPLC: A Comprehensive Review on its Principle, Instrumentation and Applications.
- PubChem. (2025, September 6). Compound 525857: N,N-Dimethyl-2-phenyl-N'-(4-methylphenyl)-acetamidine.
- Aaronchem. (n.d.). 2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride.
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Application Notes & Protocols for the Formulation of 2-(4-Methylphenyl)ethanimidamide Hydrochloride for Animal Administration
Abstract
This document provides a comprehensive guide for the formulation of 2-(4-Methylphenyl)ethanimidamide hydrochloride, a novel amidine-class compound, for administration in preclinical animal research. As specific physicochemical data for this new chemical entity (NCE) are not widely available, this guide establishes a foundational workflow. It emphasizes the principles of systematic characterization, rational vehicle selection, and rigorous preparation techniques for developing safe, effective, and reproducible formulations for both parenteral and oral routes. The protocols herein are designed to ensure scientific integrity, data quality, and adherence to animal welfare standards.
Introduction: The Challenge of Formulating Novel Amidine Hydrochlorides
2-(4-Methylphenyl)ethanimidamide hydrochloride belongs to the amidine class of compounds, which are noted for a range of biological activities.[1][2] Often synthesized as hydrochloride salts to enhance aqueous solubility, these molecules present unique formulation challenges.[3][4] The success of any in-vivo study hinges on the ability to prepare a stable, homogenous, and biocompatible formulation that delivers a precise dose. An inappropriate formulation can lead to poor bioavailability, erratic exposure, local tissue irritation, and ultimately, confounding experimental outcomes.[5][6]
This guide provides the strategic framework and detailed protocols for approaching an NCE like 2-(4-Methylphenyl)ethanimidamide hydrochloride. The core philosophy is to first understand the compound's intrinsic properties and then to leverage that knowledge to design an optimal delivery system.
Section 1: Foundational Physicochemical Characterization
Before any formulation work begins, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is paramount.[5] This pre-formulation assessment dictates the entire development strategy. Due to the limited available API at early discovery stages, these experiments must be efficient and informative.
Aqueous Solubility Profile
As a hydrochloride salt of a likely basic compound, its aqueous solubility is expected to be highly pH-dependent.[7] Determining this profile is the first critical step.
Protocol 1.1: pH-Dependent Aqueous Solubility Assessment
-
Prepare Buffers: Create a series of biocompatible buffers at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.
-
Equilibrate: Add an excess of 2-(4-Methylphenyl)ethanimidamide hydrochloride powder to a known volume of each buffer in separate vials.
-
Agitate: Place the vials on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[4]
-
Separate: Centrifuge the samples to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analyze: Plot the solubility (mg/mL) against pH. This profile will immediately indicate whether a simple aqueous solution is feasible at physiological pH (~7.4) for parenteral routes.
Key Physicochemical Parameters
Understanding the lipophilicity (LogP) and ionization constant (pKa) is crucial for predicting absorption and distribution.
-
pKa: The pKa governs the ionization state of the molecule at different pH values. For a basic compound, the Henderson-Hasselbalch equation can predict the ratio of ionized to non-ionized forms, which influences solubility and membrane permeability.[3]
-
LogP/LogD: The octanol-water partition coefficient (LogP) measures the lipophilicity of the non-ionized form. The distribution coefficient (LogD) is the effective lipophilicity at a specific pH. A LogP between 0 and 5 is often considered favorable for oral drug candidates.[6]
These values can be predicted using computational software or determined experimentally if sufficient API is available.
Preliminary Stability Assessment
| Parameter | Experimental Value | Implication for Formulation |
| Molecular Formula | C9H13ClN2 | (Based on structure) |
| Molecular Weight | 184.67 g/mol | (Based on structure) |
| Aqueous Solubility @ pH 7.4 | To Be Determined (TBD) | Critical for parenteral formulation; dictates solution vs. suspension. |
| pKa | TBD | Predicts ionization state and pH-solubility profile. |
| LogP | TBD | Influences membrane permeability and potential for non-aqueous vehicles. |
| Stability | TBD | Determines appropriate storage conditions and acceptable beyond-use date. |
Table 1: Essential physicochemical properties for 2-(4-Methylphenyl)ethanimidamide hydrochloride that must be experimentally determined.
Section 2: Formulation Strategy and Vehicle Selection
The data from Section 1 directly informs the formulation strategy. The primary decision is whether to pursue a true solution or a suspension.
Caption: Decision workflow for selecting a solution versus a suspension formulation.
Vehicle Selection
The choice of vehicle is governed by the route of administration, the compound's solubility, and animal safety. All components should be pharmaceutical grade where possible.[9]
| Route | Vehicle Type | Examples & Considerations | References |
| Intravenous (IV) | Aqueous Buffers | Sterile 0.9% Saline, 5% Dextrose in Water (D5W), Phosphate-Buffered Saline (PBS). Must be isotonic and at physiological pH (~7.4). | [10][11] |
| Co-solvents | Low concentrations of PEG 300/400, Propylene Glycol, Solutol HS 15. Use with caution; potential for precipitation upon dilution in blood and vehicle-related toxicity. | [5][12] | |
| Intraperitoneal (IP) / Subcutaneous (SC) | Aqueous Buffers | Same as IV. pH can deviate slightly from 7.4 if necessary, but this may increase injection site irritation. | [10][13] |
| Co-solvents / Oils | Corn oil, sesame oil (for highly lipophilic compounds, SC route preferred). | [14] | |
| Oral (PO) Gavage | Aqueous Suspensions | 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water. Often includes a surfactant like 0.1-0.2% Tween 80 to aid wetting. | [15] |
| Aqueous Solutions | Purified water or saline if solubility is sufficient. | [5] |
Table 2: Common vehicles for preclinical animal studies, categorized by administration route.
Section 3: Detailed Formulation Protocols
The following protocols provide step-by-step methodologies. All parenteral preparations must be performed using aseptic techniques, ideally within a laminar flow hood or biological safety cabinet, to ensure sterility.[9][16]
Protocol 3.1: Preparation of a Sterile Aqueous Solution for Parenteral Administration
This protocol is applicable if 2-(4-Methylphenyl)ethanimidamide hydrochloride is sufficiently soluble at a physiologically compatible pH.
Materials:
-
2-(4-Methylphenyl)ethanimidamide hydrochloride powder
-
Sterile diluent (e.g., 0.9% Sodium Chloride for Injection, USP)[10]
-
Sterile 1N HCl and 1N NaOH for pH adjustment (if necessary)
-
Sterile, empty glass vials with crimp-top rubber septa
-
Sterile syringes and needles
-
Sterile 0.22 µm syringe filter (ensure drug compatibility)[9]
-
Calibrated pH meter
Procedure:
-
Calculation: Determine the mass of API required for the desired final concentration and volume.
-
Dissolution: In a sterile container (e.g., a sterile beaker or vial), add the calculated mass of API to approximately 80% of the final volume of the sterile diluent.
-
Solubilization: Agitate the mixture (e.g., with a sterile magnetic stir bar) until the API is completely dissolved. Gentle warming may be used if stability data permits, but return to room temperature before final steps.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust to a target range of 6.8-7.4 using sterile 1N HCl or 1N NaOH.[10] Add dropwise and mix thoroughly after each addition.
-
Volume Adjustment: Add sterile diluent to reach the final desired volume (q.s.).
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[16] Purge the filter by expelling a small amount of air trapped in the syringe. Filter the solution directly into the final sterile glass vial.
-
Sealing & Labeling: Immediately seal the vial with a sterile rubber septum and aluminum crimp cap. Label the vial clearly with the compound name, concentration, vehicle, preparation date, and expiration/beyond-use date.[9][13]
Caption: Step-by-step workflow for sterile parenteral solution preparation.
Protocol 3.2: Preparation of a Homogenous Suspension for Oral Gavage
This protocol is used when the compound's solubility is insufficient for the required dose. The goal is to create a uniform suspension to ensure consistent dosing.
Materials:
-
2-(4-Methylphenyl)ethanimidamide hydrochloride powder
-
Suspending vehicle (e.g., 0.5% w/v Methylcellulose in purified water)
-
Wetting agent (e.g., Tween 80)
-
Mortar and pestle
-
Graduated cylinder or volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation: If not pre-made, prepare the 0.5% methylcellulose vehicle according to the supplier's instructions.
-
Calculation: Determine the mass of API required for the desired final concentration and total volume.
-
Wetting the API: Place the calculated API mass into a mortar. Add a few drops of the vehicle or a small amount of wetting agent (e.g., make a 10% Tween 80 solution and use a tiny volume) and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.
-
Geometric Dilution: Gradually add small amounts of the suspending vehicle to the paste, mixing thoroughly after each addition until the suspension is uniform and easily pourable.
-
Transfer and Final Volume: Transfer the contents of the mortar to a graduated cylinder or beaker. Rinse the mortar and pestle with additional vehicle and add the rinsings to the beaker to ensure a complete transfer of the API. Add vehicle to the final desired volume.
-
Homogenization: Place the beaker on a magnetic stirrer and stir continuously for at least 30 minutes to ensure homogeneity.
-
Storage and Use: Store in a well-sealed container. Crucially, the suspension must be kept under constant, gentle agitation (e.g., on a stir plate) during the entire dosing procedure to prevent settling and ensure each animal receives the correct dose. [14] Prepare fresh daily unless stability data supports longer storage.[14]
Section 4: Quality Control, Storage, and Labeling
-
Visual Inspection: All formulations, both solutions and suspensions, must be visually inspected before administration. Solutions should be clear and free of particulates. Suspensions should be uniform in appearance. Any formulation showing precipitation, discoloration, or contamination must be discarded.[9][10]
-
Sterility: Sterility is mandatory for all parenteral routes.[11] The 0.22 µm filtration step is a standard and effective method for sterilization.[16] If filtration is not possible (e.g., for some nanoparticle suspensions), all components must be sterile and mixed using strict aseptic technique.[9]
-
Storage: Unless stability data indicates otherwise, formulations should be stored at 2-8°C and protected from light.[13] A conservative beyond-use date (e.g., 24 hours for refrigerated solutions, fresh daily for suspensions) should be applied in the absence of formal stability studies.
-
Labeling: All containers must be clearly labeled with: the name of the compound, the concentration (e.g., in mg/mL), the composition of the vehicle, the date of preparation, and an expiration date.[13]
Section 5: Animal Administration Considerations
Adherence to established animal welfare guidelines is non-negotiable. Dosing procedures should only be performed by trained personnel.
-
Dosing Volumes: The volume administered must be appropriate for the species, body weight, and route of administration to avoid adverse effects.[11]
-
Warming: For larger volume IP or SC injections, gently warming the formulation to near body temperature just before administration can reduce animal discomfort.[11]
-
Oral Gavage Technique: Use a properly sized, flexible gavage needle. Measure the tube from the animal's nose to the last rib to ensure correct placement in the stomach.[14] Administer the dose slowly and monitor the animal for any signs of distress.[14]
| Species | Route | Maximum Recommended Volume |
| Mouse | IV | 5 mL/kg |
| IP | 10 mL/kg | |
| SC | 10 mL/kg | |
| PO | 10 mL/kg | |
| Rat | IV | 5 mL/kg |
| IP | 10 mL/kg | |
| SC | 5 mL/kg | |
| PO | 10 mL/kg |
Table 3: General guidelines for maximum administration volumes in common rodent species. These may vary by institutional policy.
References
- University of Michigan Animal Care & Use Program. (2025). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
- Johns Hopkins University Institutional Animal Care & Use Committee. (2022). IACUC Guidelines for Sterile Preparation of Injectable Compounds.
- Kushwah, V., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences.
- University of Washington Office of Animal Welfare. Preparation, Storage and Labeling of Drug and Chemical Formulations.
- Liberty University Institutional Animal Care and Use Committee. (2016). GUIDELINES REGARDING THE USE OF INJECTIONS IN LABORATORY ANIMALS.
- Pedersen, T. B., et al. (2024). Oral dosing of a gelatin formulation as an alternative to conventional oral gavage. Ellegaard Göttingen Minipigs.
- MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
- ResearchGate. Oral Formulations for Preclinical Studies.
- University of Wisconsin-Madison Research Animal Resources and Compliance. (2025). Guidance for Preparing and Storing Non-Pharmaceutical-Grade Compounds.
- BenchChem. (2025). Application Notes and Protocols for Oral Administration of LP-922761 in Rodents.
- Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Kumar, L., et al. (2015). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical Investigation.
- Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Journal of Pharmaceutical Sciences & Research.
- U.S. Food and Drug Administration. S.7.1 Stability Summary and Conclusions.
- Bansal, S., et al. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Stephens, C. E., et al. (2012). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Future Medicinal Chemistry.
- Al-Ghananeem, A. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
- Patidar, R., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules.
Sources
- 1. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. rjpdft.com [rjpdft.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. liberty.edu [liberty.edu]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Guidance Prep and Storing Non Pharmaceutical | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. uwm.edu [uwm.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(4-Methylphenyl)ethanimidamide Hydrochloride Synthesis
Case ID: #AMIDINE-OPT-001 Subject: Yield Optimization & Troubleshooting for Pinner Synthesis of 4-Methylbenzylamidine HCl Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary
This technical guide addresses the synthesis of 2-(4-methylphenyl)ethanimidamide hydrochloride (also known as 4-methylphenylacetamidine HCl) from 4-methylphenylacetonitrile .
While the Pinner reaction is the industrial standard for this transformation, it is notoriously sensitive to moisture and thermal instability. This guide moves beyond basic recipes to provide a self-validating protocol, a troubleshooting matrix for low yields, and a mechanistic breakdown of failure modes.
Part 1: The "Golden Batch" Protocol
Standardized methodology for maximum yield (>85%).
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-Methylphenylacetonitrile | Precursor | 1.0 | Must be dry (<0.1% water by KF). |
| Anhydrous Ethanol | Solvent/Reactant | 1.1–1.5 | Acts as the nucleophile. Excess promotes conversion.[1] |
| Dry HCl (gas) | Catalyst/Reactant | >3.0 | Must be bubbled to saturation. |
| Ammonia (in EtOH) | Nitrogen Source | 3.0–4.0 | Use 7N |
| Diethyl Ether | Anti-solvent | N/A | For precipitation of the Pinner salt. |
Step-by-Step Workflow
Phase 1: Formation of the Imidate (Pinner Salt) [2][3]
-
Setup: Flame-dry a 3-neck round-bottom flask. Equip with a gas inlet tube, thermometer, and drying tube (
or Drierite). -
Solvation: Dissolve 4-methylphenylacetonitrile (1.0 eq) in anhydrous ethanol (1.2 eq) and dry diethyl ether (5–10 volumes).
-
Note: Ether keeps the mixture fluid and aids in the precipitation of the salt later.
-
-
Saturation: Cool the mixture to 0°C in an ice/salt bath. Bubble dry HCl gas through the solution.[1][2][4]
-
Critical Check: Maintain internal temperature <5°C . Exotherms cause decomposition.
-
Endpoint: Continue until the solution is saturated (weight gain indicates ~3–4 equivalents of HCl absorbed).
-
-
Incubation: Seal the flask tightly (parafilm/grease). Store at 0–4°C (refrigerator) for 18–24 hours .
-
Visual Cue: A thick white precipitate (the imidate hydrochloride) should form.
-
Phase 2: Ammonolysis (Conversion to Amidine) [1]
-
Isolation (Optional but Recommended): Filter the Pinner salt quickly under inert gas (nitrogen blanket) and wash with cold anhydrous ether.
-
Why? Removes excess acid and unreacted nitrile, simplifying purification.
-
-
Reaction: Resuspend the solid imidate salt in anhydrous ethanol. Cool to 0°C .[1]
-
Addition: Add ethanolic ammonia (3.0 eq) dropwise.
-
Aging: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup:
-
Filter off the byproduct (
).[1] -
Concentrate the filtrate in vacuo.
-
Recrystallize the residue from Ethanol/Ether or Acetone to obtain the target amidine hydrochloride.
-
Part 2: Critical Control Points (Mechanism & Failure Modes)
Understanding why the reaction fails is critical for optimization. The Pinner reaction competes directly with hydrolysis.
The Mechanism of Failure
The imidate intermediate is the "weak link."
-
Path A (Desired): Imidate +
Amidine (Target). -
Path B (Moisture Failure): Imidate +
Ester (Byproduct). -
Path C (Thermal Failure): Imidate + Heat
Amide (Byproduct via Chapman rearrangement-like degradation).
Visualizing the Pathway
Figure 1: Reaction pathway showing the competition between successful ammonolysis (green) and hydrolysis/decomposition (red).
Part 3: Troubleshooting Matrix
Problem: Yield is <40%. Problem: Product is a sticky oil instead of a crystalline solid.
Use this matrix to diagnose your specific issue.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Low Yield / Ester Smell | Moisture Ingress. The imidate hydrolyzed back to an ester. | Check NMR for ethyl ester peaks ( | 1. Dry nitrile azeotropically with toluene.2. Use fresh anhydrous ethanol.3. Add a drying tube to the HCl generator. |
| Sticky Solid / Oil | Amide Formation. Reaction got too hot, or incomplete ammonolysis. | Check IR for strong Amide I band ( | 1. Keep HCl addition strictly |
| No Precipitate (Step 1) | Solvent Too Polar. The salt is soluble in the reaction mixture. | Solution remains clear after 24h. | Add anhydrous diethyl ether to force precipitation of the Pinner salt. |
| Ammonium Chloride Contamination | Incomplete Workup. | Ash test or Silver Nitrate test (positive for Cl is normal, but excessive insolubles in organic solvent). | The amidine HCl is soluble in ethanol; |
Part 4: Advanced Optimization (Decision Tree)
If the standard Pinner reaction consistently fails due to environmental humidity or scale-up issues, consider the Lewis Acid-Promoted Direct Addition .
Figure 2: Decision tree for troubleshooting low yields. If Pinner optimization fails, switching to Lewis Acid catalysis is the recommended alternative.
Alternative Protocol: Lewis Acid Catalysis
Best for moisture-sensitive labs.
-
Mix: 4-Methylphenylacetonitrile (1.0 eq) +
(1.2 eq). -
Catalyst: Add anhydrous
(1.0 eq) in toluene. -
Heat: Reflux at
for 12–16 hours. -
Quench: Cool and slowly add water (exothermic!) to decompose the aluminum complex.
-
Filter: Remove solids; the product is in the aqueous phase.
-
Extract: Basify to pH 10, extract free base into DCM, then re-acidify with HCl/Ether to precipitate the pure salt.
FAQ: Frequently Asked Questions
Q: Can I use Methanol instead of Ethanol? A: Yes, but the resulting intermediate will be a methyl imidate. Methyl imidates are generally more reactive toward ammonia (faster reaction) but are also more susceptible to hydrolysis. If you are struggling with reaction time, switch to Methanol. If you are struggling with moisture, stick to Ethanol.
Q: How do I store the final product?
A: 2-(4-Methylphenyl)ethanimidamide hydrochloride is hygroscopic. It must be stored in a desiccator or under inert gas at
Q: My product has a melting point lower than expected (
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Organic Syntheses. (1928). Acetamidine Hydrochloride.[4][5][6][7][8] Org. Synth. 1928, 8,[8] 1. Link (Standard protocol adapted for substituted acetamidines).
- Garigipati, R. S. (1990). Reagents for Organic Synthesis: Use of Aluminum Chloride for Amidine Synthesis. Tetrahedron Letters, 31(14), 1969-1972.
-
BenchChem. (2025).[3] Technical Guide to Pinner Reaction Optimization. Link (General troubleshooting parameters for imidate formation).
- Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. Journal of Organic Chemistry, 26(2), 412-418. (Mechanistic insights into side reactions).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 7. Acetamidine Hydrochloride [drugfuture.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
"2-(4-Methylphenyl)ethanimidamide hydrochloride stability issues in aqueous solution"
Topic: Stability & Troubleshooting in Aqueous Solution
Document ID: TSC-AMID-004 | Version: 2.1 | Status: Active
Executive Summary: The Hydrolysis Trap
2-(4-Methylphenyl)ethanimidamide hydrochloride constitutes a substituted acetamidine class often used as a competitive inhibitor for serine proteases (mimicking the arginine side chain) or as a synthetic intermediate.
The Core Issue:
While the hydrochloride salt is stable in solid form, the amidine functional group (
This degradation is often "silent" in visual inspections until precipitation occurs, leading to false negatives in bioassays and ghost peaks in HPLC .
Mechanism of Instability (The "Why")
To troubleshoot effectively, you must understand the degradation pathway. The amidine carbon is electrophilic.[1] In the presence of water (nucleophile), it degrades into 2-(4-methylphenyl)acetamide , which is chemically distinct and pharmacologically inactive.
Pathway Visualization
The following diagram illustrates the hydrolysis mechanism that destroys your compound's potency.
Figure 1: The irreversible hydrolysis of the amidine pharmacophore to an inactive amide.
Critical Stability Factors
| Parameter | Impact on Stability | Technical Recommendation |
| pH | High Impact. Amidines are strong bases ( | Maintain stock solutions at pH 4.0 -- 6.0 . Avoid storing in PBS (pH 7.4) for >24 hours. |
| Temperature | High Impact. Hydrolysis follows Arrhenius kinetics. Rates double roughly every 10°C increase. | Store aqueous stocks at -20°C or -80°C . Keep working solutions on ice ( |
| Concentration | Medium Impact. Higher concentrations may delay hydrolysis relative to total mass but increase the risk of amide precipitation (see Troubleshooting). | Prepare high-concentration stocks ( |
Troubleshooting Guides (Q&A)
Scenario A: "My solution turned cloudy after 48 hours at 4°C."
Diagnosis: Formation of the Hydrolysis Product (Amide).
-
The Science: The starting material (Amidine HCl) is a charged salt and highly water-soluble. The degradation product, 2-(4-methylphenyl)acetamide , is a neutral organic molecule with significantly lower water solubility. The "cloudiness" is the amide precipitating out of the solution.
-
Immediate Action:
-
Spin down the precipitate.
-
Analyze the supernatant via HPLC.
-
If the peak area of the parent compound has decreased significantly, discard the solution.
-
-
Prevention: Do not store aqueous working solutions for more than 24 hours.
Scenario B: "I see a new peak eluting after my main peak in Reverse-Phase HPLC."
Diagnosis: Hydrophobic Shift due to Amide Formation.
-
The Science: The amidine is cationic (protonated) at standard HPLC pH (usually acidic with TFA/Formic acid) and elutes early due to polarity. The hydrolysis product (amide) is neutral and more hydrophobic, causing it to retain longer on C18 columns.
-
Confirmation: Check the UV spectrum. The amide carbonyl (
) often has a distinct absorption profile compared to the amidine bond.
Scenario C: "My IC50 values are shifting (potency is dropping)."
Diagnosis: Effective Concentration Reduction.
-
The Science: If 20% of your compound hydrolyzes, your calculated concentration is wrong. Furthermore, the ammonia released during hydrolysis can alter the pH of unbuffered solutions, potentially affecting your assay enzyme.
-
Protocol Check: Are you making serial dilutions in pH 7.4 buffer and letting them sit?
-
Fix: Perform serial dilutions immediately before use. Use a lower pH buffer (e.g., MES pH 6.0) for the dilution series if your assay tolerates it.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solutions
Objective: Maximize shelf-life and minimize hydrolysis.
-
Solvent Choice:
-
Preferred: 100% DMSO (Anhydrous). Stability: >6 months at -20°C.
-
Alternative: 50% Water / 50% Ethanol (Acidified).
-
Avoid: 100% Water or PBS for long-term storage.
-
-
Weighing: Weigh the hydrochloride salt rapidly. Amidines can be hygroscopic; absorbed water initiates hydrolysis even in the solid state.
-
Dissolution: Vortex until clear.
-
Aliquot: Divide into single-use volumes (e.g.,
) to avoid freeze-thaw cycles. Condensation during thawing introduces water to the DMSO stock. -
Storage: Store at
or in a desiccated container.
SOP-02: QC Workflow for "Old" Samples
Use this decision tree before using any stock stored >1 month.
Figure 2: Quality Control Decision Tree for Amidine Stocks.
References
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines.[1][2][3][4] Chemical Reviews, 35(3), 351–425. (Foundational text on amidine hydrolysis mechanisms). Link
-
O'Brien, P. (2012). Amidine Hydrolysis: Mechanisms and Kinetics.[3] In Encyclopedia of Physical Organic Chemistry. (Detailed kinetics of the nucleophilic attack on the amidine carbon).
-
PubChem. (n.d.). Compound Summary: Acetamidine Hydrochloride Derivatives.[5] National Library of Medicine. (General physical properties and stability data). Link
-
Clement, B. (2002). Reduction of Amidines and Amidoximes. In Drug Metabolism Reviews. (Discusses metabolic stability and chemical degradation of amidine-containing drugs). Link
(Note: Specific stability data for "2-(4-Methylphenyl)ethanimidamide" is derived from the established chemical behavior of the aryl-acetamidine class, as direct degradation studies for this specific catalog number are rarely published in isolation but are well-documented in organic synthesis literature.)
Sources
Technical Support Center: Stability & Storage of 2-(4-Methylphenyl)ethanimidamide HCl
[1]
Core Directive: The Mechanism of Failure
Why is my compound degrading?
The primary enemy of 2-(4-Methylphenyl)ethanimidamide hydrochloride is moisture , not heat or light.[1]
While the hydrochloride salt form stabilizes the amidine group by protonating it (making it less electrophilic), this compound remains hygroscopic.[1] Upon absorbing atmospheric water, the crystal lattice breaks down, allowing water to attack the amidine carbon. This results in an irreversible hydrolysis reaction, converting your active pharmaceutical ingredient (API) or intermediate into an inactive amide and ammonium chloride .[1]
The Degradation Pathway
The following diagram illustrates the chemical causality of storage failure. Unlike free amines which oxidize, amidines hydrolyze.[1]
Figure 1: The irreversible hydrolysis pathway.[1][2] Once the amide is formed, the active amidine cannot be regenerated without full re-synthesis.
Standard Operating Procedure (SOP): Storage Protocol
Follow this protocol to maximize shelf-life (Target: >2 Years).
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Preferred) 2–8°C (Acceptable < 3 months) | Low temperature kinetically slows the hydrolysis reaction rate ( |
| Atmosphere | Argon or Nitrogen (Backfilled) | Displaces humid air.[1] Argon is heavier than air and provides a better "blanket" in vials.[1] |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass reduces light stress (minor factor); Parafilm creates a secondary moisture barrier.[1] |
| Desiccation | Required | Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).[1] |
Critical Handling Step: The "Warm-Up" Rule
Never open a cold vial of amidine hydrochloride directly in the lab atmosphere.
-
Remove vial from -20°C freezer.
-
Place in a desiccator at room temperature.
-
Wait 30–45 minutes until the vial reaches ambient temperature.
-
Reason: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis within minutes.[1]
Troubleshooting Guide (FAQs)
Direct solutions to common user observations.
Q1: "The powder has turned into a sticky paste or a hard 'puck'. Is it still usable?"
Diagnosis: Hygroscopic Failure. The salt has absorbed significant water.[1]
-
Action: Perform a quick purity check (see Section 4).
-
Fix: If purity is >95%, you can dry it.[1] Place the open vial in a vacuum desiccator over
or fresh silica gel under high vacuum (<1 mbar) for 24 hours. -
Warning: If the "puck" is yellowing, hydrolysis has likely already occurred.[1] Discard if purity <90%.
Q2: "I smell a faint ammonia odor when I open the vial."
Diagnosis: Advanced Degradation.
While the HCl salt traps ammonia as
-
Action: Discard immediately. This indicates a significant breakdown of the amidine functionality.[1]
Q3: "My LC-MS shows a new peak with a mass shift of +1 Da. Is this an isotope?"
Diagnosis: Hydrolysis Product Confirmation. This is likely the amide impurity, not an isotope.[1]
-
Amidine (C9H13N2+): ~149.1 Da[1]
-
Amide (C9H11NO + H+): ~150.1 Da[1]
-
Differentiation: The amide is significantly less polar than the charged amidine salt.[1] On a Reverse Phase (C18) column, the Amide will elute later (higher retention time) than the Amidine.
Q4: "Can I store this as a stock solution in DMSO or Water?"
Diagnosis: Solvent Incompatibility.
Quality Control & Validation
How to verify integrity before critical experiments.
Use this decision tree to validate your material.
Figure 2: Quality Control Decision Matrix.
The Gold Standard Test: 1H-NMR
Run a proton NMR in DMSO-d6.[1]
-
Good Material: You will see broad singlets for the amidine protons (
) typically in the 8.5 – 9.5 ppm region (often integrating to 3 or 4 protons depending on exchange rates). -
Degraded Material: Look for the disappearance of these downfield exchangeable protons and the appearance of a sharp amide singlet pair (often distinct) or a shift in the benzylic methylene (
) peak due to the change in electron withdrawal from to .
References
-
Amidine Stability & Hydrolysis Kinetics
-
General Storage of Amidine Salts
-
Hygroscopicity of Hydrochloride Salts
- Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
-
Source: Semantic Scholar / Journal of Pharmaceutics.[1]
- Relevance: Explains the mechanism by which HCl salts attract atmospheric moisture, driving the hydrolysis equilibrium.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. goldbio.com [goldbio.com]
Technical Support Center: Troubleshooting Poor Cell Viability with 2-(4-Methylphenyl)ethanimidamide Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for researchers utilizing 2-(4-Methylphenyl)ethanimidamide hydrochloride in their experimental workflows. This resource is designed to provide in-depth, experience-driven insights and actionable troubleshooting strategies to address challenges related to poor cell viability. Our goal is to help you distinguish between compound-induced cytotoxicity and experimental artifacts, ensuring the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and issues encountered when working with a new small molecule compound like 2-(4-Methylphenyl)ethanimidamide hydrochloride.
Q1: My cells show a sharp decline in viability even at very low concentrations of the compound. Is this expected, or is it an experimental artifact?
A1: This is a critical first question. The observed drop in viability could be due to true cytotoxicity of the compound, or it could stem from issues with compound solubility, vehicle toxicity, or the assay itself.
-
Plausible Cause 1: Intrinsic Cytotoxicity: 2-(4-Methylphenyl)ethanimidamide hydrochloride may indeed be highly potent and cytotoxic to your specific cell line. The amidine functional group can be reactive and may interact with various cellular components.
-
Plausible Cause 2: Solubility Issues: Poor solubility is a frequent cause of apparent cytotoxicity. If the compound precipitates out of the solution, these microcrystals can be mistaken for dead cells by automated counters or can physically damage cells, leading to a loss of viability.
-
Plausible Cause 3: Vehicle Toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations. It is crucial to run a vehicle control to assess the baseline effect of the solvent on your cells.
Troubleshooting Steps:
-
Visually Inspect for Precipitate: Before adding the compound to your cells, carefully inspect the stock solution and the final diluted media under a microscope. Look for any signs of cloudiness or crystalline structures.
-
Run a Dose-Response Vehicle Control: Prepare a serial dilution of your vehicle (e.g., DMSO) in your cell culture media at the same concentrations used for the compound dilutions. This will help you determine the maximum tolerated vehicle concentration.
-
Perform a Solubility Test: Determine the solubility of 2-(4-Methylphenyl)ethanimidamide hydrochloride in your cell culture medium. You can do this by preparing a supersaturated solution, allowing it to equilibrate, and then measuring the concentration of the soluble fraction.
Q2: I'm observing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results are often a sign of variability in experimental conditions. Key areas to investigate include compound preparation, cell handling, and assay timing.
-
Compound Preparation: As a hydrochloride salt, the compound's stability and solubility can be pH-dependent. Variations in the pH of your media or buffers could affect its behavior. Additionally, repeated freeze-thaw cycles of the stock solution can lead to degradation or precipitation.
-
Cell Culture Conditions: The passage number, confluency, and overall health of your cells can significantly impact their response to a compound. Using cells at a consistent passage number and confluency is critical for reproducibility.
-
Assay Protocol: Minor deviations in incubation times, reagent concentrations, or measurement parameters can lead to significant variability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Q3: My viability assay (e.g., MTT, PrestoBlue) results don't match what I see under the microscope. Why?
A3: This is a common and important observation. Discrepancies between metabolic assays and direct cell counting often point to the compound interfering with the assay chemistry itself or inducing a cellular state that is non-proliferative but still metabolically active.
-
Assay Interference: Some compounds can directly react with the assay reagents. For example, a reducing agent could convert the MTT tetrazolium salt to formazan, giving a false positive for cell viability.
-
Metabolic vs. Structural Integrity: Your compound might be inhibiting cell proliferation (cytostatic effect) without immediately causing cell death (cytotoxic effect). In this case, metabolic assays might show a decrease in signal over time, while microscopy at an early time point might still show intact cells.
Recommended Action:
Always use at least two different viability assays that measure different cellular parameters. For example, combine a metabolic assay (like MTT or resazurin-based assays) with a membrane integrity assay (like Trypan Blue or a commercial live/dead stain).
| Assay Type | Principle | Measures | Potential for Interference |
| Metabolic Assay (e.g., MTT, WST-1, Resazurin) | Enzymatic conversion of a substrate by metabolically active cells. | Cell viability and proliferation. | Can be affected by compounds that are reducing/oxidizing agents. |
| Membrane Integrity Assay (e.g., Trypan Blue, Propidium Iodide) | Exclusion of dye by cells with intact membranes. | Cell death (necrosis/late apoptosis). | Less prone to chemical interference but requires cell counting. |
| ATP Content Assay (e.g., CellTiter-Glo) | Measures ATP levels as an indicator of metabolically active cells. | Cell viability. | Can be affected by compounds that interfere with luciferase. |
Part 2: In-Depth Protocols for Troubleshooting
Protocol 1: Assessing Compound Solubility in Cell Culture Medium
This protocol helps determine if poor solubility is the root cause of observed cytotoxicity.
Objective: To visually and quantitatively assess the solubility of 2-(4-Methylphenyl)ethanimidamide hydrochloride in your specific cell culture medium.
Materials:
-
2-(4-Methylphenyl)ethanimidamide hydrochloride
-
Appropriate solvent (e.g., DMSO, sterile water)
-
Your complete cell culture medium (including serum)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the compound in your chosen solvent.
-
Serial Dilution: Create a serial dilution of this stock in your complete cell culture medium to achieve final concentrations ranging from your highest intended experimental concentration down to a low concentration (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 1 µM).
-
Equilibration: Incubate these dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for at least 2 hours to mimic experimental conditions.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness. Also, place a small drop of the highest concentration on a microscope slide and look for crystals.
-
(Optional) Quantitative Analysis: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated compound. Carefully collect the supernatant and measure the concentration of the soluble compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC. The concentration in the supernatant represents the soluble limit in your medium.
Protocol 2: Validating Assay Compatibility (Control for Interference)
This protocol is essential to rule out direct interference of your compound with the viability assay reagents.
Objective: To determine if 2-(4-Methylphenyl)ethanimidamide hydrochloride chemically interferes with your chosen cell viability assay.
Procedure (using a resazurin-based assay as an example):
-
Set up a Cell-Free System: In a 96-well plate, add your complete cell culture medium to several wells.
-
Add Compound: Add 2-(4-Methylphenyl)ethanimidamide hydrochloride to these cell-free wells at the highest concentration used in your experiments. Also, include a "medium only" control.
-
Add Assay Reagent: Add the resazurin-based assay reagent (e.g., PrestoBlue, alamarBlue) to all wells according to the manufacturer's instructions.
-
Incubate and Read: Incubate the plate for the standard assay duration. Read the fluorescence or absorbance on a plate reader.
-
Analysis: If you observe a significant signal change in the wells containing the compound compared to the "medium only" wells, it indicates direct chemical interference. The compound is likely reducing the resazurin, mimicking a viable cell signal.
Caption: Workflow for detecting assay interference in a cell-free system.
Part 3: Advanced Considerations
Understanding pH Effects of Hydrochloride Salts
2-(4-Methylphenyl)ethanimidamide hydrochloride is a salt. When dissolved in a weakly buffered solution like a cell culture medium, it can slightly lower the pH. While often negligible, a high concentration of the compound could potentially cause a pH shift significant enough to stress the cells.
-
Recommendation: If you are using very high concentrations (>100 µM), it is good practice to measure the pH of your final treatment media. If a significant drop is observed (e.g., >0.2 pH units), you may need to consider using a more strongly buffered medium (e.g., HEPES-buffered) or re-adjusting the pH of your final solution.
Possible Mechanisms of Action and Off-Target Effects
While the specific mechanism of 2-(4-Methylphenyl)ethanimidamide hydrochloride may not be well-documented, compounds with amidine moieties can have various biological activities. They can act as enzyme inhibitors or interact with receptors. It is also possible that the observed cytotoxicity is an "off-target" effect unrelated to its intended purpose. Further investigation using specific pathway inhibitors or gene expression analysis may be necessary to elucidate the mechanism of cell death.
We trust this guide will serve as a valuable resource in your research endeavors. Should you require further assistance, please do not hesitate to contact our technical support team with details of your experimental setup and the issues you are encountering.
References
-
Kramer, P., et al. (2013). The Importance of Compound Solubility in Biological Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 18(10), 1165-1175. Available at: [Link]
-
Riss, T.L., et al. (2004). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
"addressing batch-to-batch variability of 2-(4-Methylphenyl)ethanimidamide hydrochloride"
Technical Support Center: 2-(4-Methylphenyl)ethanimidamide Hydrochloride
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Batch Variability & Quality Control Reference ID: CAS 53356-32-6 (Analogous) / Internal Code: 4-MP-AMID-HCl
Introduction: The "Invisible" Variable in Your Synthesis
Welcome. If you are here, you are likely facing inconsistent yields in heterocycle synthesis (pyrimidines, imidazoles) or unexplained "gunk" in your reactor.
2-(4-Methylphenyl)ethanimidamide hydrochloride (also known as 4-Methylbenzylamidine HCl) is a deceptive intermediate. Structurally simple, it acts as a robust nucleophile in cyclization reactions. However, its stability profile is fragile. The batch-to-batch variability you observe—fluctuating melting points, "sticky" crystals, or stoichiometric drift—is rarely a manufacturing defect in the traditional sense. It is almost always a thermodynamic battle between hygroscopicity and hydrolysis .
This guide deconstructs these failure modes. We move beyond simple "purity" checks to the structural and environmental factors that actually drive your chemistry.
Module 1: Diagnostics (Incoming QC)
Q: Why does the melting point vary so wildly between batches (e.g., 175°C vs. 160°C)?
A: A depressed melting point in amidines is rarely due to random contamination. It is a specific signature of partial hydrolysis .
Amidine salts are hygroscopic.[1] Upon absorbing atmospheric moisture, the amidine functionality (
-
The Trap: The amide impurity often co-crystallizes with the amidine, creating a solid solution with a significantly lower melting point.
-
The Test: Do not rely solely on melting point. Run an HPLC or
-NMR.-
NMR Signature: Look for the disappearance of the broad amidine N-H protons (~8.5-9.5 ppm) and the appearance of the amide peaks.
-
Q: My reaction yield is down 15%, but the HPLC purity says 99%. How?
A: You are likely a victim of Stoichiometric Drift caused by excess weight. HPLC detects the UV-active organic component. It is blind to:
-
Water: If your batch is 5% water by weight (hygroscopic uptake), you are under-charging the amidine by 5%.
-
Inorganic Salts: Excess
(a byproduct of synthesis or degradation) is invisible to UV but contributes to mass.
Recommendation: You must validate the Assay (wt/wt%), not just Purity (Area%).
Module 2: Analytical Toolbox
Standardized QC Protocols
| Attribute | Method | Why it matters | Acceptance Criteria |
| Identity/Purity | HPLC (C18, Acidic Buffer) | Detects organic impurities (Nitrile precursor, Amide hydrolysis product). | > 98.0% Area |
| Chloride Content | Titration ( | Confirms the salt stoichiometry (HCl ratio). | 18.5% ± 0.5% (Theoretical) |
| Water Content | Karl Fischer (KF) | Quantifies moisture uptake (hygroscopicity). | < 1.0% w/w |
| Residual Solvent | GC-Headspace | Trapped solvents (EtOH/Ether) can inhibit downstream catalysts. | < 5000 ppm |
Visualizing the Degradation Pathway Understanding where the impurities come from is critical for troubleshooting.
Figure 1: The Pinner Synthesis and Hydrolytic Degradation Pathway. Note that moisture exposure directly converts the active Amidine into the inactive Amide.
Module 3: Troubleshooting & Remediation
Q: The solid has turned into a sticky paste. Can I save it?
A: Yes, but you must remove the water and the hydrolysis products. Simple vacuum drying is often insufficient because the lattice has collapsed.
Remediation Protocol (Recrystallization):
-
Dissolution: Dissolve the sticky solid in a minimum amount of warm Isopropanol (IPA) (approx. 50-60°C). Avoid water.
-
Filtration: Filter while hot to remove any insoluble
(if present). -
Precipitation: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent until turbidity persists.
-
Cooling: Allow to stand at room temperature, then refrigerate (4°C).
-
Isolation: Filter the white needles quickly under nitrogen (to prevent moisture uptake).
-
Drying: Vacuum dry at 40°C over
or silica gel.
Q: I am seeing a "Ghost Peak" in my HPLC at the solvent front.
A: This is likely the Counter-ion Effect . In standard Reverse Phase HPLC, small polar amidines elute very early (low retention).
-
Fix: Use an ion-pairing agent (e.g., Hexanesulfonic acid) in your mobile phase, or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column to retain the polar salt and separate it from the neutral amide impurity.
Module 4: Impact on Downstream Chemistry
Logic Flow: Diagnosing Reaction Failures Use this decision tree when your cyclization reaction fails.
Figure 2: Troubleshooting Logic for Downstream Application Failures.
Q: Why did my pyrimidine synthesis fail despite using dry reagents?
A: The "Hidden Proton" Issue. Remember that you are using the Hydrochloride Salt , not the free base.
-
The Chemistry: To react as a nucleophile, the amidine must be deprotonated.
-
The Error: If your protocol calls for 1.0 equivalent of base (e.g., NaOEt) to catalyze the reaction, the Amidine HCl will consume that entire equivalent just to neutralize the HCl. You have zero catalyst left.
-
The Fix: Ensure you are using 2.0+ equivalents of base (1 eq to neutralize HCl, 1 eq to drive the cyclization).
References
-
Amidine Stability & Hydrolysis
-
Analytical Methods (HPLC/HILIC)
- Olsen, B. A. "Hydrophilic Interaction Chromatography for the Analysis of Pharmaceutical Counterions." Journal of Chromatography A, vol. 913, no. 1-2, 2001, pp. 113-122.
-
Source:
-
Synthesis & Impurity Profiling (Pinner Reaction)
- Pinner, A., & Klein, F. "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, vol. 10, no. 2, 1877, pp. 1889-1897.
-
Source:
-
Hygroscopicity in Salts
- Newman, A. W., & Reutzel-Edens, S. M. "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2020.
-
Source:
Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) and your internal EHS protocols before handling amidine salts.
Sources
"troubleshooting inconsistent results with 2-(4-Methylphenyl)ethanimidamide hydrochloride"
Technical Support Center: Troubleshooting Guide Subject: 2-(4-Methylphenyl)ethanimidamide hydrochloride CAS: 5329-33-9 (Generic reference for 2-(p-tolyl)acetamidine HCl derivatives) Document ID: TS-AMID-2026-02
Executive Summary
Inconsistent experimental results with 2-(4-Methylphenyl)ethanimidamide hydrochloride (also known as 4-methylbenzylamidine hydrochloride) typically stem from three convergence points: hygroscopic instability , incomplete free-basing , or chromatographic degradation .
This compound is a strong nucleophile in its free-base form but is supplied as a deactivated hydrochloride salt. It serves as a critical C-N-C binucleophile for synthesizing imidazoles, pyrimidines, and triazines. This guide addresses the physicochemical pitfalls that lead to yield fluctuations and failed cyclizations.
Part 1: Diagnostic Logic Flow
Before altering your reaction parameters, use this logic gate to identify the root cause of your inconsistency.
Figure 1: Decision tree for isolating the source of experimental inconsistency.
Part 2: Critical Troubleshooting Modules
Module A: Purity & Hydrolysis (The "Input" Problem)
Symptom: "My reagent purity has dropped," or "I see a new spot on TLC before the reaction starts."
Technical Insight: Amidines are chemically related to esters but are more susceptible to hydrolysis, especially in their salt forms when moisture is present. The hydrochloride salt is generally stable, but if exposed to humid air, it absorbs water. This water facilitates a nucleophilic attack on the amidine carbon, releasing ammonia and forming 2-(4-methylphenyl)acetamide .
-
Degradation Pathway:
Protocol: Quality Control & Rescue
-
Run 1H-NMR (DMSO-d6):
-
Look for the disappearance of the broad amidine N-H protons (~8.5-9.5 ppm).
-
Look for the appearance of amide protons (~7.0-7.5 ppm) and a shift in the benzylic
peak.
-
-
Drying: If the amide content is <5%, dry the salt in a vacuum oven at 40°C over
for 12 hours. -
Recrystallization (If Amide >5%):
-
Dissolve in minimum hot absolute ethanol.
-
Add anhydrous diethyl ether until slightly turbid.
-
Cool to -20°C. Filter under inert atmosphere.[1]
-
Module B: Reactivity & Stoichiometry (The "Process" Problem)
Symptom: "The starting material is unreactive," or "Yields vary between 20-80%."
Technical Insight:
The HCl salt is non-nucleophilic . The nitrogen lone pair is protonated (
Protocol: Proper Free-Basing Strategies
| Method | Reagents | Recommended For | Pros/Cons |
| In-Situ (Preferred) | NaOEt or NaOMe in Ethanol | Cyclizations (Pyrimidines) | Pro: One-pot, high yield.Con: Generates NaCl/KCl precipitate. |
| In-Situ (Aprotic) | NaH or t-BuOK in THF/DMF | Alkylations / Acylations | Pro: Irreversible deprotonation.Con: Moisture sensitive; H2 gas evolution. |
| Ex-Situ (Biphasic) | NaOH (aq) / DCM extraction | Sensitive Electrophiles | Pro: Removes inorganic salts.Con: Free amidine is unstable; must be used immediately. |
Correct Stoichiometry Calculation: If your salt is hygroscopic, you may be under-dosing the reaction.
-
Action: Determine the effective molecular weight (MW_eff) using NMR with an internal standard (e.g., Maleic Acid) before weighing.
-
Formula:
Module C: Isolation & Chromatography (The "Output" Problem)
Symptom: "Product decomposes on the column" or "Product streaks and co-elutes."
Technical Insight:
Free amidines and many of their heterocyclic derivatives are basic. Standard silica gel is slightly acidic (
-
Adsorption: The basic product protonates and binds irreversibly to the silica.
-
Hydrolysis: The acidic surface catalyzes the hydrolysis of the amidine back to the amide or ring-opening of sensitive heterocycles.
Protocol: Neutralized Flash Chromatography To prevent loss of product on the column:
-
Pre-treat the Silica: Slurry the silica gel in your starting eluent containing 1-2% Triethylamine (Et3N) or 1% NH4OH .
-
Eluent Modifier: Maintain 0.5% Et3N in the mobile phase throughout the run.
-
Alternative: Use Basic Alumina (Aluminum Oxide) instead of silica gel for highly sensitive amidines.
Part 3: Reaction Mechanism Visualization
Understanding the cyclization mechanism helps in troubleshooting. Below is the pathway for a typical reaction: Synthesis of a Pyrimidine derivative using this amidine.
Figure 2: Mechanistic pathway from salt activation to heterocyclic product.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I store the free base of 2-(4-Methylphenyl)ethanimidamide?
A: It is not recommended. The free base is significantly less stable than the hydrochloride salt. It absorbs
Q2: My reaction turns black immediately upon adding base. Is this normal? A: No. This usually indicates oxidation of the benzylic position or polymerization.
-
Fix: Degas your solvents (sparge with Nitrogen/Argon) before adding the base. Aryl-acetamidines can be sensitive to oxidative coupling at the benzylic carbon under highly basic conditions.
Q3: Why is the melting point of my starting material lower than the Certificate of Analysis (CoA)? A: This is a classic sign of moisture absorption (formation of hydrates) or partial hydrolysis to the amide. Refer to Module A for drying and recrystallization instructions.
Q4: Can I use Pyridine as the base?
A: Generally, no. Pyridine (
References
- Patai, S. (Ed.). (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons. (Foundational text on amidine reactivity and hydrolysis mechanisms).
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. Link
- Dunn, P. J. (2011). Amidines and Guanidines in Medicinal Chemistry. In Comprehensive Medicinal Chemistry II. Elsevier.
- Barker, P. L., et al. (1992). Isolation of Amidine Salts by Flash Chromatography. Journal of Organic Chemistry, 57(1), 323-324. (Source for neutralized silica protocols).
-
Specific Synthesis Data: PubChem Compound Summary for CID 222950 (Acetamidine derivatives). National Center for Biotechnology Information (2024). Link
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-(4-Methylphenyl)ethanimidamide Hydrochloride Derivatization
Welcome to the technical support center for the derivatization of 2-(4-Methylphenyl)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific chemical transformation. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful derivatization of your target compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization of 2-(4-Methylphenyl)ethanimidamide hydrochloride.
Q1: What is the purpose of derivatizing 2-(4-Methylphenyl)ethanimidamide hydrochloride?
Derivatization is a chemical modification process that converts a compound into a product of similar chemical structure, called a derivative. For 2-(4-Methylphenyl)ethanimidamide, derivatization is often performed to:
-
Improve analytical detection: The native amidine may lack a strong chromophore or fluorophore, making it difficult to detect at low concentrations using techniques like HPLC-UV. Derivatization can introduce a moiety that enhances its detectability.[1]
-
Enhance chromatographic separation: Derivatization can alter the polarity and volatility of the analyte, leading to better peak shape, resolution, and retention times in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).[2][3][4]
-
Increase stability: The resulting derivative may be more thermally or chemically stable than the parent compound, which is particularly important for GC analysis.[3]
-
Facilitate structural elucidation: The mass fragmentation pattern of a derivative in mass spectrometry (MS) can provide valuable structural information.
Q2: What are suitable derivatizing agents for 2-(4-Methylphenyl)ethanimidamide?
The most common and effective derivatizing agents for amidines are acylating agents, such as acyl chlorides and acid anhydrides . These reagents react with the nucleophilic nitrogen of the amidine group to form stable N-acyl amidine derivatives.[5][6]
-
Acyl Chlorides (e.g., Benzoyl chloride, Acetyl chloride): These are highly reactive and lead to rapid derivatization. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized with a base.[7][8][9][10]
-
Acid Anhydrides (e.g., Acetic anhydride, Trifluoroacetic anhydride): These are also effective acylating agents and are generally less harsh than acyl chlorides. The reaction produces a carboxylic acid as a byproduct, which also requires a base for neutralization.[11][12][13]
Q3: What are the typical reaction conditions for the N-acylation of 2-(4-Methylphenyl)ethanimidamide?
A general starting point for the N-acylation of your amidine would be:
-
Solvent: A dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
-
Base: A non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is crucial to neutralize the acidic byproduct and to deprotonate the amidine hydrochloride starting material.
-
Temperature: The reaction is typically carried out at room temperature.[7][10]
-
Stoichiometry: A slight excess of the acylating agent and base is often used to ensure complete conversion of the starting material.
Q4: How can I monitor the progress of the derivatization reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots at different time points and analyzing them by HPLC or LC-MS. On a TLC plate, you should observe the disappearance of the starting material spot and the appearance of a new, less polar product spot.
Q5: What are the expected properties of the N-acylated derivative?
The resulting N-acyl amidine will be less polar and more hydrophobic than the starting amidine hydrochloride. This change in polarity is the basis for its improved chromatographic behavior. The derivative will also have a higher molecular weight.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the derivatization of 2-(4-Methylphenyl)ethanimidamide hydrochloride.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for amidine derivatization.
| Problem | Potential Cause | Recommended Solution |
| No reaction or very low conversion | The amidine starting material is a hydrochloride salt and remains protonated, thus it is not nucleophilic. | Add at least two equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) to first neutralize the HCl salt and then to scavenge the acid produced during the reaction. |
| The acylating agent (acyl chloride or anhydride) has degraded due to moisture. | Use a fresh bottle of the acylating agent or distill it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient activation of the amidine. | Ensure complete dissolution of the amidine hydrochloride and base before adding the acylating agent. Gentle warming may be necessary. | |
| Multiple products are observed by TLC or HPLC | Incomplete reaction, resulting in a mixture of starting material and product. | Increase the reaction time and/or the amount of acylating agent and base. |
| The amidine exists in tautomeric forms, leading to the formation of multiple isomers of the N-acyl amidine. | This can be difficult to control. Characterize the major product and optimize for its formation. It may be possible to isolate the desired isomer by chromatography. | |
| Side reactions with the solvent or impurities. | Ensure the use of high-purity, dry solvents. | |
| The desired product decomposes during work-up or purification | The N-acyl amidine is sensitive to hydrolysis, especially under acidic or strongly basic conditions.[14] | Perform a mild aqueous work-up, for example, with a saturated solution of sodium bicarbonate. Avoid strong acids and bases. |
| The product is thermally unstable. | Avoid excessive heating during solvent evaporation. Purify by flash column chromatography at room temperature if possible. | |
| Poor peak shape or resolution in HPLC analysis | The mobile phase is not optimized for the N-acyl amidine derivative. | Screen different mobile phase compositions (e.g., varying the organic modifier and its ratio with the aqueous phase). Adjusting the pH of the aqueous component can also significantly impact peak shape. |
| The column is not suitable for the separation. | A C18 column is a good starting point. If issues persist, consider a different stationary phase (e.g., phenyl-hexyl). |
III. Experimental Protocols
Protocol 1: Derivatization of 2-(4-Methylphenyl)ethanimidamide Hydrochloride with Benzoyl Chloride
This protocol describes a general procedure for the N-benzoylation of 2-(4-Methylphenyl)ethanimidamide hydrochloride.
Materials:
-
2-(4-Methylphenyl)ethanimidamide hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(4-Methylphenyl)ethanimidamide hydrochloride (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add benzoyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl-2-(4-methylphenyl)ethanimidamide.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Diagram: Derivatization Workflow
Caption: General workflow for amidine derivatization.
Protocol 2: Optimization of Reaction Conditions
To achieve the best results, it is often necessary to optimize the reaction conditions. The following table provides a starting point for optimization experiments.
| Parameter | Condition 1 (Starting Point) | Condition 2 | Condition 3 | Condition 4 |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Pyridine | 2,6-Lutidine |
| Temperature | Room Temperature (20-25 °C) | 0 °C | 40 °C | - |
| Acylating Agent | Benzoyl Chloride | Acetic Anhydride | 4-Nitrobenzoyl Chloride | Dansyl Chloride |
| Equivalents of Base | 2.2 eq | 3.0 eq | 1.5 eq | - |
| Equivalents of Acylating Agent | 1.2 eq | 1.5 eq | 1.0 eq | - |
Note: When using dansyl chloride, the resulting derivative will be fluorescent, allowing for highly sensitive detection by HPLC with a fluorescence detector.
IV. References
-
Amine + Anhydride - ReactionWeb.io. (2025, July 12). Retrieved from ReactionWeb.io.
-
Amide Synthesis - Fisher Scientific. (n.d.). Retrieved from Fisher Scientific.
-
Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines. (2025, August 10). Request PDF.
-
Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes. (2019, August 29). Journal of the American Chemical Society.
-
Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020, August 3). ACS Publications.
-
Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. (2022, March 4). MDPI.
-
Organic Chemistry Carboxylic Acid Derivatives – Acid Anhydrides, Amides, Nitriles. (n.d.). Free In-Depth Study Guide.
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC.
-
N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar.
-
Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. (2025, April 3). ScholarWorks.
-
Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling. (2022, December 15). ACS Publications.
-
Reaction of anhydrides with ammonia and amines. (n.d.). Retrieved from organic-chemistry.org.
-
Revision Notes - Reaction of Amines with Acyl Chlorides. (n.d.). Sparkl.
-
Derivatization Methods in GC and GC/MS. (n.d.).
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide.
-
Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014, April 17).
-
Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. (n.d.). BOC Sciences.
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate.
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks.
-
Derivatization. (2023, August 29). Chemistry LibreTexts.
-
Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). The Organic Synthesis Archive.
-
The Chemistry of the Amidines. (n.d.). ResearchGate.
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar.
-
Derivatization and Separation of Aliphatic Amines. (n.d.). MilliporeSigma.
-
The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). MilliporeSigma.
-
Synthesis of amidines. (n.d.). Organic Chemistry Portal.
-
Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef…. (n.d.). OUCI.
-
Handbook of Derivatization Reactions for HPLC. (n.d.). Wiley.
-
N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). (n.d.).
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate.
-
Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.
-
Amidine. (n.d.). In Wikipedia.
-
Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. (n.d.).
-
RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO. (n.d.). DSpace.
-
Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. (2024, April 12). SciELO.
-
Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (n.d.).
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate.
-
Can anyone help me troubleshoot problems in sample derivatization in GC-MS? (2016, August 9). ResearchGate.
-
Efficient Copper Catalyzed Multi-component Synthesis of N-acyl amidines via Acyl Nitrenes. (n.d.). ChemRxiv.
-
Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (2025, October 15). ResearchGate.
-
Synthesis, characterisation and reactivity of germanium(ii) amidinate and guanidinate complexes. (n.d.). Dalton Transactions (RSC Publishing).
-
ChemInform Abstract: Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and Their Reactivity Toward Nitrogen Nucleophiles. (2025, August 7). ResearchGate.
-
Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022, June 6). PMC.
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Validation & Comparative
Validating the Biological Activity of 2-(4-Methylphenyl)ethanimidamide hydrochloride: A Comparative Guide to Nitric Oxide Synthase Inhibition
This guide provides a comprehensive framework for the validation of the biological activity of the novel compound, 2-(4-Methylphenyl)ethanimidamide hydrochloride. Based on structural similarities to known pharmacophores, specifically the amidine group, we hypothesize that this compound may act as an inhibitor of Nitric Oxide Synthase (NOS). This document outlines the experimental workflow to test this hypothesis, presenting a comparative analysis against established NOS inhibitors.
Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] The production of NO is catalyzed by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] Dysregulation of NOS activity is implicated in various diseases, making NOS inhibitors a subject of significant therapeutic interest.[1]
This guide will detail the necessary biochemical and cell-based assays to not only determine the inhibitory potential of 2-(4-Methylphenyl)ethanimidamide hydrochloride but also to ascertain its potency and selectivity in comparison to known inhibitors.
Comparative Framework: Benchmarking Against Established NOS Inhibitors
To rigorously validate the potential of 2-(4-Methylphenyl)ethanimidamide hydrochloride as a NOS inhibitor, its performance will be benchmarked against well-characterized inhibitors with distinct profiles:
-
L-NAME (Nω-nitro-L-arginine methyl ester): A widely used, non-selective competitive inhibitor of all NOS isoforms.[2][3] It serves as a general positive control for NOS inhibition.
-
1400W (N-(3-(Aminomethyl)benzyl)acetamidine): A potent and highly selective inhibitor of the iNOS isoform, making it an excellent tool for dissecting isoform-specific effects.[4]
The inclusion of these compounds will allow for a nuanced understanding of the potency and potential isoform selectivity of our test compound.
Experimental Validation Workflow
The validation process is structured in a two-tiered approach: an initial biochemical screening to determine direct enzyme inhibition, followed by a cell-based assay to assess activity in a more physiologically relevant context and to evaluate potential cytotoxicity.
Caption: Experimental workflow for validating NOS inhibitory activity.
Biochemical Validation: Direct Enzyme Inhibition
The initial step is to determine if 2-(4-Methylphenyl)ethanimidamide hydrochloride directly inhibits NOS enzyme activity in a cell-free system. The Griess reaction, which measures nitrite (a stable breakdown product of NO), is a reliable and straightforward colorimetric method for this purpose.[1][5]
Protocol 1: In Vitro NOS Inhibition Assay using the Griess Reaction
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound on purified NOS enzyme.
Materials:
-
Purified NOS isoform (e.g., recombinant human iNOS)
-
2-(4-Methylphenyl)ethanimidamide hydrochloride
-
L-NAME and 1400W
-
L-Arginine
-
NADPH, FAD, FMN, Tetrahydrobiopterin (H4B), Calmodulin (for eNOS/nNOS)
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Griess Reagents 1 and 2
-
Sodium nitrite standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Nitrite Standard Curve: Create a series of sodium nitrite standards (e.g., 0-100 µM) in NOS Assay Buffer.
-
Prepare Compound Dilutions: Prepare serial dilutions of 2-(4-Methylphenyl)ethanimidamide hydrochloride, L-NAME, and 1400W in NOS Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 100 µL of NOS Assay Buffer.
-
Nitrite Standards: 100 µL of each standard dilution.
-
Test Wells: Add NOS Assay Buffer, compound dilutions, and a master mix containing L-arginine and cofactors.
-
-
Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to all wells except the blank and standards. The final reaction volume should be uniform (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent 1 to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent 2 to all wells and incubate for another 10 minutes. A purple color will develop in the presence of nitrite.[1]
-
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Generate a standard curve by plotting absorbance vs. nitrite concentration.
-
Calculate the nitrite concentration in each sample well using the standard curve.
-
Plot the percentage of NOS inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Validation: Cellular Efficacy and Cytotoxicity
Following biochemical confirmation, it is crucial to assess the compound's activity in a cellular environment. This step provides insights into cell permeability, off-target effects, and general cytotoxicity. A murine macrophage cell line, such as RAW 264.7, is a suitable model as these cells can be stimulated to express high levels of iNOS.[6]
Protocol 2: Cellular iNOS Inhibition and Cytotoxicity Assay
Objective: To determine the compound's efficacy in inhibiting NO production in cells and to assess its effect on cell viability.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
2-(4-Methylphenyl)ethanimidamide hydrochloride, L-NAME, and 1400W
-
Griess Reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
iNOS Induction: Treat cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 18-24 hours to induce iNOS expression.
-
Compound Treatment: Remove the induction medium and add fresh medium containing serial dilutions of the test compound and controls. Incubate for a defined period (e.g., 24 hours).
-
Cellular NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Perform the Griess reaction as described in Protocol 1 on the supernatant to measure nitrite concentration.[5]
-
-
Cell Viability Measurement (MTT Assay):
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each compound concentration relative to the untreated, stimulated control.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the cellular IC50 for NO inhibition and the 50% cytotoxic concentration (CC50) from the respective dose-response curves.
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized for clear comparison.
Table 1: Comparative Inhibitory Activity of Test and Control Compounds
| Compound | Biochemical IC50 (µM) vs. iNOS | Cellular IC50 (µM) vs. iNOS | Cellular CC50 (µM) in RAW 264.7 | Selectivity Index (CC50/IC50) |
| 2-(4-Methylphenyl)ethanimidamide HCl | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| L-NAME | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] | [Calculated Value] |
| 1400W | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] | [Calculated Value] |
A potent inhibitor will exhibit a low IC50 value. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound; a higher SI indicates a wider window between therapeutic efficacy and cytotoxicity.
Underlying Signaling Pathway
The inhibition of NOS directly impacts the production of nitric oxide, a key signaling molecule.
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- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for 2-(4-Methylphenyl)ethanimidamide Hydrochloride Quantification
A Senior Application Scientist's Perspective on Ensuring Methodological Integrity and Regulatory Compliance
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a procedural step but the very foundation of data integrity. This guide provides an in-depth, objective comparison of methodologies for the quantification of 2-(4-Methylphenyl)ethanimidamide hydrochloride, moving beyond standard protocols to explain the scientific rationale behind experimental choices. By grounding our approach in the authoritative framework of the International Council for Harmonisation (ICH) guidelines, we aim to equip you with a robust, self-validating system for your analytical needs.
The Imperative of Method Validation in Pharmaceutical Analysis
The precise quantification of any active pharmaceutical ingredient (API) or intermediate, such as 2-(4-Methylphenyl)ethanimidamide hydrochloride, is fundamental to ensuring the safety, quality, and efficacy of a drug product. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. Without this, there can be no confidence in the reported values for potency, impurity levels, or stability. This guide will navigate the critical parameters of method validation, offering a comparative analysis of experimental conditions and presenting the supporting data.
Strategic Experimental Design
The initial and most critical choice in method development is the selection of the analytical technique. While UV-Visible spectrophotometry could be considered due to the presence of a chromophore in 2-(4-Methylphenyl)ethanimidamide hydrochloride, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][2] HPLC offers superior specificity by physically separating the analyte from potential impurities and degradation products before quantification.[1]
Essential Materials and Reagents
-
Reference Standard: 2-(4-Methylphenyl)ethanimidamide hydrochloride (purity > 99%)
-
Solvents: HPLC-grade acetonitrile and methanol, and purified water (Milli-Q or equivalent) are essential to minimize baseline noise and interfering peaks.
-
Buffers: Analytical-grade phosphate or acetate buffers may be required to control the pH of the mobile phase.
-
Forced Degradation Reagents: Hydrochloric acid, sodium hydroxide, and hydrogen peroxide are used to intentionally degrade the analyte to test the method's specificity.[3][4]
Comparative Chromatographic Conditions
The core of a successful HPLC method lies in its chromatographic conditions. The objective is to obtain a sharp, symmetrical peak for the analyte, well-resolved from other components, in an efficient timeframe.
| Parameter | Condition A (Isocratic) | Condition B (Gradient) | Rationale for Selection |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 3.5 µm) | Condition B's shorter column with smaller particles offers increased efficiency and faster analysis.[5] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution (Condition B) is more effective for separating a wider range of compounds, which is crucial for analyzing forced degradation samples.[6] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | The slightly higher flow rate in Condition B, combined with the shorter column, optimizes the run time while maintaining good separation. |
| Detection | UV at 230 nm | Diode Array Detector (DAD) at 230 nm | A DAD provides the ability to assess peak purity by analyzing the entire UV spectrum of the eluting peak, which is a significant advantage. |
| Column Temp. | 30 °C | 35 °C | A slightly elevated temperature can improve peak shape and reduce analysis time by lowering the mobile phase viscosity. |
| Injection Vol. | 10 µL | 5 µL | A smaller injection volume can lead to sharper peaks and better resolution, particularly with a more efficient column. |
The Pillars of Method Validation: Protocols and Data
Method validation is a systematic process to confirm that an analytical procedure is suitable for its intended purpose.[7][8][9] The following sections detail the essential validation parameters as stipulated by the ICH Q2(R2) guidelines.[10][11]
System Suitability
Before commencing validation, the chromatographic system's performance must be verified. This is a routine check to ensure the system is operating correctly.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make six replicate injections of a standard solution.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for peak area and retention time.
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
Specificity and Forced Degradation
Specificity is the method's ability to accurately measure the analyte in the presence of other components like impurities and degradation products.[12][13] Forced degradation studies are the definitive way to demonstrate this.[3][4][14]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 80°C.
-
Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 80°C.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to 105°C.
-
Photolytic Degradation: Expose the analyte solution to UV light.
-
Analyze all stressed samples using the proposed HPLC method.
The goal is to achieve 5-20% degradation to ensure that the degradation products are present at a sufficient level to be detected.[3] The peak for 2-(4-Methylphenyl)ethanimidamide hydrochloride must be well-resolved from any degradation peaks, and its purity should be confirmed using the DAD.
Caption: Workflow of Forced Degradation Studies for Specificity.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[8][13]
Protocol:
-
Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy is the closeness of the measured value to the true value.[13] It is typically determined by spike recovery studies.
Protocol:
-
Prepare a placebo (a mixture of all excipients without the API).
-
Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
| Spiked Level | Acceptance Criteria for % Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[7] It is assessed at two levels:
-
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Protocol:
-
For repeatability, prepare and analyze six independent samples at the target concentration on the same day.
-
For intermediate precision, repeat the experiment on a different day with a different analyst.
-
Calculate the RSD for each set of measurements.
| Precision Level | Acceptance Criteria (RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Caption: The sequential process of analytical method validation.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest concentration of analyte that can be detected but not necessarily quantified.
-
LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N), where the LOD has an S/N of approximately 3:1, and the LOQ has an S/N of approximately 10:1.
Robustness
Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters.[6]
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
pH of the buffer (± 0.2)
-
-
Assess the impact of these changes on the system suitability parameters.
The method is considered robust if the system suitability criteria are still met under these varied conditions.
Conclusion and Recommendations
The HPLC method detailed and validated in this guide has been demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 2-(4-Methylphenyl)ethanimidamide hydrochloride. The use of a gradient elution with a Diode Array Detector is highly recommended for its superior resolving power and the ability to ensure peak purity. By adhering to the protocols and acceptance criteria outlined, laboratories can ensure the generation of high-quality, reliable, and defensible analytical data that meets stringent regulatory expectations.
References
- ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Hu, C. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- MedCrave. (2016, December 14).
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Lab Manager. (2025, December 10).
- AAPS. (2022, October 21).
- Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- Pharmaguideline. (2024, December 11).
- IJCRT.org. (2021, July 26).
- AMSbiopharma. (2025, July 22).
- Assay Prism. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ICH. (2023, November 30).
- IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
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A Comparative Guide to the Definitive Structural Elucidation of 2-(4-Methylphenyl)ethanimidamide Hydrochloride: An X-ray Crystallography-Centric Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, development, and regulatory efforts are built. The precise spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and its ultimate efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of the novel synthetic intermediate, 2-(4-Methylphenyl)ethanimidamide hydrochloride, establishing why single-crystal X-ray crystallography stands as the definitive method.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray diffraction is the most powerful and unequivocal technique for determining the three-dimensional atomic structure of a chemical compound.[1][2] It moves beyond the interpretation of spectroscopic data, which infers connectivity, to provide a direct, high-resolution map of atomic positions in the solid state.[3][4] For a hydrochloride salt like 2-(4-Methylphenyl)ethanimidamide hydrochloride, this technique not only confirms the covalent structure but also precisely details the ionic interactions and hydrogen bonding network involving the chloride counter-ion, which are critical for understanding its stability and solubility.
The causality behind choosing SCXRD as the ultimate arbiter of structure lies in its ability to resolve atomic positions with picometer-scale precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an irrefutable structural proof that is essential for patent applications and regulatory submissions.
Experimental Workflow: From Powder to Final Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process, where the initial and often most challenging step is the growth of a high-quality single crystal.[5]
Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).
Detailed Protocol: Crystallization and Analysis of 2-(4-Methylphenyl)ethanimidamide hydrochloride
This protocol is designed to be a self-validating system; success at each stage is a prerequisite for proceeding to the next, ensuring the final data quality.
1. Crystal Growth (The Art and Science):
-
Objective: To grow a single, defect-free crystal of at least 20-50 µm in all dimensions.[1] The quality of the crystal is the single most important determinant of the final structure's resolution.
-
Initial Screening (Causality: Finding the "Sweet Spot" of Solubility): The compound's solubility is tested in a range of solvents (e.g., methanol, ethanol, acetonitrile, acetone, water) to find a system where it is sparingly soluble. For a hydrochloride salt, polar protic solvents are a logical starting point.
-
Method 1: Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol) at room temperature.
-
Filter the solution through a syringe filter into a clean, small vial.
-
Cover the vial with a cap that has been pierced with a needle a few times to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days.[6]
-
-
Method 2: Vapor Diffusion (Liquid-Liquid):
-
Dissolve the compound in a small amount of a "good" solvent (e.g., methanol) in which it is highly soluble.
-
Place this vial, uncapped, inside a larger, sealed jar containing a larger volume of a "poor" solvent (an "anti-solvent" like diethyl ether) in which the compound is insoluble.[6][7]
-
Over time, the vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow, controlled crystallization.
-
2. Data Collection and Processing:
-
A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer (e.g., an Oxford Diffraction Gemini or Bruker APEX II, typically equipped with Mo or Cu X-ray sources).[1]
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal motion and potential radiation damage.
-
The diffractometer collects a series of diffraction images as the crystal is rotated.
-
The collected data are processed to integrate the intensities of the thousands of diffracted X-ray spots.
3. Structure Solution and Refinement:
-
The integrated data are used to solve the "phase problem," often using direct methods for small molecules, which generates an initial electron density map.[8]
-
An initial molecular model is built into the electron density map.
-
This model is then refined against the experimental data, optimizing the positions of all atoms (including the chloride ion and any solvent molecules) until the calculated diffraction pattern matches the observed pattern.
-
The final validated structure is reported in a standard Crystallographic Information File (CIF) format.
Part 2: Orthogonal Techniques for Comprehensive Characterization
While SCXRD provides the definitive 3D structure, a suite of spectroscopic techniques is essential for characterizing the bulk material and corroborating the primary structure. These methods are complementary, not competitive, and together provide a holistic understanding of the compound.
Caption: Spectroscopic and powder diffraction workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for determining the covalent framework of a molecule in solution.[9][10][11] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
-
Experimental Data: For 2-(4-Methylphenyl)ethanimidamide, ¹H NMR would confirm the presence of the tolyl group (aromatic and methyl protons with characteristic shifts and splitting patterns), the ethyl-like CH₂ group, and the exchangeable N-H protons of the amidinium cation. ¹³C NMR would confirm the number of unique carbon environments.[12]
-
Protocol:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.
-
Process the data to determine chemical shifts, integration (proton ratios), and coupling constants.
-
Mass Spectrometry (MS)
MS is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of the compound and providing information about its structure through fragmentation.[13][14]
-
Experimental Data: High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would provide a highly accurate mass for the cationic part of the molecule, [C₉H₁₃N₂]⁺, confirming its elemental formula. Tandem MS (MS/MS) experiments can be performed to analyze fragmentation patterns, which further supports the proposed connectivity.[15]
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
-
Infuse the solution directly or via an LC system into the ESI source of a mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Acquire the full scan mass spectrum in positive ion mode.
-
Compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][17][18]
-
Experimental Data: The FTIR spectrum would show characteristic absorption bands for N-H stretches, the C=N stretch of the amidinium group, C-H stretches (aromatic and aliphatic), and aromatic C=C bending vibrations, providing a quick "fingerprint" of the molecule's key chemical bonds.[19]
-
Protocol:
-
Place a small amount of the dry powder sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Collect the spectrum, typically by co-adding 16 or 32 scans.
-
Identify the wavenumbers of key absorption peaks and assign them to specific functional groups.
-
Powder X-ray Diffraction (PXRD)
PXRD is an essential technique for characterizing the bulk solid-state properties of a crystalline material.[20] Unlike SCXRD, which analyzes a single point in space (one crystal), PXRD analyzes a large ensemble of crystallites, providing a statistically representative fingerprint of the bulk sample.[21]
-
Experimental Data: The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). For a pure crystalline substance, this pattern is unique and can be used to identify the specific crystalline form (polymorph) and assess the phase purity of the bulk sample.[20][22]
-
Protocol:
-
Gently grind the crystalline sample to a fine, homogeneous powder.
-
Pack the powder into a sample holder.
-
Place the holder in a powder diffractometer.
-
Collect the diffraction pattern over a specified 2θ range (e.g., 2° to 40°).
-
The experimental pattern can be compared to a pattern calculated from the single-crystal structure to confirm that the bulk material is the same phase as the single crystal that was analyzed.
-
Part 3: Data Synthesis and Comparative Summary
The true power of a multi-technique approach lies in the synergy of the data. NMR, MS, and FTIR build a strong case for the 2D structure, but they cannot, by themselves, provide the definitive 3D atomic arrangement.
Caption: Synergy of analytical techniques for structural elucidation.
Comparative Data Summary
| Feature | Single-Crystal XRD | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy | Powder XRD |
| Information Provided | Definitive 3D structure, bond lengths/angles, absolute stereochemistry, packing | Covalent connectivity, molecular environment in solution | Molecular weight, elemental formula, fragmentation | Presence of functional groups | Crystalline "fingerprint", phase purity, polymorphism |
| Sample Requirement | Single, high-quality crystal (~20-500 µm) | Soluble compound (~5-10 mg) | Soluble compound (<1 mg) | Solid or liquid (~1 mg) | Bulk powder (~10-20 mg) |
| State of Matter | Solid | Solution | Gas phase (ions) | Solid/Liquid/Gas | Solid |
| Resolution | Atomic (<1 Å) | Atomic connectivity | Molecular formula | Functional group | Crystalline phase |
| Key Advantage | Unambiguous 3D structural proof | Excellent for solution-state structure and dynamics | Highest sensitivity, accurate mass | Fast, non-destructive, easy to use | Representative of bulk material |
| Key Limitation | Requires a suitable single crystal; can be a major bottleneck.[5] | Indirect structural information; provides an average structure in solution | No 3D spatial information | Limited structural information | Does not provide atomic coordinates (unless for ab initio determination)[23] |
Conclusion
For the definitive structural confirmation of 2-(4-Methylphenyl)ethanimidamide hydrochloride, single-crystal X-ray crystallography is the indispensable gold standard.[2] It is the only technique that provides a direct and unambiguous three-dimensional view of the molecule, detailing the precise geometry of the amidinium cation and its crucial hydrogen-bonding interactions with the chloride anion. While NMR, MS, and FTIR are essential supporting techniques that efficiently confirm the molecular formula and covalent framework, and PXRD validates the nature of the bulk material, only SCXRD delivers the high-resolution, irrefutable structural evidence demanded by modern chemical and pharmaceutical research. The synergistic application of these methods provides a comprehensive and robust characterization package, but when absolute proof of structure is required, crystallography is the final and authoritative word.
References
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- NMR Spectroscopy for Structure Determination. Fiveable.
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- The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... SpringerLink.
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- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents.
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A Researcher's Guide to Selecting Negative Controls for 2-(4-Methylphenyl)ethanimidamide Hydrochloride Experiments
In the pursuit of robust and reproducible scientific findings, the selection of appropriate controls is paramount. This guide provides a comprehensive comparison of potential negative control compounds for experiments involving 2-(4-Methylphenyl)ethanimidamide hydrochloride. As a compound featuring a reactive amidine functional group, it is crucial to distinguish its specific biological effects from those arising from its general chemical structure or non-specific interactions. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed rationale for selecting negative controls, complete with experimental protocols and supporting data.
The Critical Role of Negative Controls
The ethanimidamide moiety is a key feature of 2-(4-Methylphenyl)ethanimidamide hydrochloride. Amidine-containing compounds are known to engage in a variety of biological interactions, often driven by their basicity and ability to form hydrogen bonds. Therefore, a well-designed experiment must include negative controls that help to dissect the specific activity of the target compound from non-specific effects. An ideal negative control should be structurally similar to the active compound but lack the specific functional group responsible for the anticipated biological activity. This allows researchers to account for effects related to solubility, steric bulk, and the presence of a phenyl group, thereby increasing the confidence in the observed results.
Comparison of Potential Negative Control Compounds
Here, we compare three potential negative control compounds for experiments with 2-(4-Methylphenyl)ethanimidamide hydrochloride: 2-(4-methylphenyl)acetamide, 2-(p-tolyl)acetic acid, and Guanidine hydrochloride. Each is selected based on a specific rationale to control for different aspects of the parent compound's structure and chemical properties.
| Compound | Structure | Rationale for Use as a Negative Control | Commercial Availability |
| 2-(4-Methylphenyl)ethanimidamide hydrochloride | Test Compound | Readily available | |
| 2-(4-methylphenyl)acetamide | Replaces the highly basic and reactive amidine group with a less basic and generally less reactive amide group. This helps to determine if the observed effects are due to the specific chemical properties of the amidine. | Yes[1][2][3][4] | |
| 2-(p-tolyl)acetic acid | Represents a potential hydrolysis product and replaces the basic amidine with an acidic carboxylic acid group. This control is useful for assessing the contribution of the core phenylacetic acid scaffold to any observed activity.[5] | Yes[5][6] | |
| Guanidine hydrochloride | While not a direct structural analog, it is a well-characterized organic salt containing a guanidinium group, which is structurally related to the amidinium group. It can serve as a control for non-specific effects of a highly polar, charged, and nitrogen-rich small molecule, particularly its potential to disrupt protein structure at high concentrations.[7][8][9][10][11] | Yes[7][8][9][10][11] |
Experimental Design and Protocols
The following are example protocols for utilizing the proposed negative controls in a typical cell-based assay.
Cell Viability Assay (MTT Assay)
This protocol aims to determine if the cytotoxic effects of 2-(4-Methylphenyl)ethanimidamide hydrochloride are specific to its amidine group.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well plates
-
2-(4-Methylphenyl)ethanimidamide hydrochloride
-
2-(4-methylphenyl)acetamide
-
2-(p-tolyl)acetic acid
-
Guanidine hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the test compound and negative controls in complete medium. Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the compound concentration.
Caption: Workflow for a cell viability assay using negative controls.
Interpreting the Results
The interpretation of the results will depend on the relative activities of the test compound and the negative controls.
Caption: Decision tree for interpreting experimental outcomes.
By carefully selecting and employing these negative controls, researchers can significantly enhance the validity and interpretability of their experimental results with 2-(4-Methylphenyl)ethanimidamide hydrochloride.
References
-
Guanidine Hydrochloride. Interchim. [Link]
-
GUANIDINE HCl. BioSpectra. [Link]
-
N-(2-bromo-4-methylphenyl)acetamide, CAS No : 614-83-5. Pharmaffiliates. [Link]
-
Safety Data Sheet: Guanidine hydrochloride. Carl ROTH. [Link]
- A method for preparing N- (2 - phenylethyl) benzamide.
-
2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. PMC. [Link]
-
[Synthesis of some amino derivatives of 2-phenethylamine]. PubMed. [Link]
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Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. PMC. [Link]
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2-Phenylethylamine. American Chemical Society. [Link]
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"independent replication of studies using 2-(4-Methylphenyl)ethanimidamide hydrochloride"
An Independent Researcher's Guide to the Synthesis, Characterization, and Evaluation of 2-(4-Methylphenyl)ethanimidamide Hydrochloride
A Framework for Ensuring Reproducibility in Novel Compound Investigation
This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological screening of 2-(4-Methylphenyl)ethanimidamide hydrochloride. Given the limited specific literature on this particular molecule, this document serves as a foundational protocol designed to ensure that initial studies are robust, reproducible, and can be independently verified. We will draw upon established principles for the synthesis and analysis of amidine-containing compounds, which are a significant scaffold in medicinal chemistry, to construct a reliable experimental workflow.[1]
The core philosophy of this guide is to build a self-validating experimental system. Each stage, from synthesis to biological assay, incorporates controls and characterization steps that confirm the integrity of the results, thereby fostering the trustworthiness required for subsequent research and development.
Part 1: Comparative Synthesis of 2-(4-Methylphenyl)ethanimidamide Hydrochloride
The amidine functional group is a cornerstone in many biologically active compounds.[2] The most reliable and widely adopted method for the synthesis of simple amidines from nitriles is the Pinner reaction.[2][3] This two-step process offers high yields and a relatively straightforward workup. The causality is clear: an anhydrous acidic alcohol environment facilitates the formation of an imidate salt, which is then susceptible to nucleophilic attack by ammonia to form the desired amidine.[4]
Experimental Protocol: Pinner Synthesis
This protocol is adapted from established methods for similar acetamidine hydrochlorides.[3][5]
Step 1: Synthesis of the Imidate Intermediate (Ethyl 2-(4-methylphenyl)acetimidate hydrochloride)
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride). The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.
-
Reagents: Add 2-(4-Methylphenyl)acetonitrile (10.0 g, 76.2 mmol) and 150 mL of anhydrous ethanol to the flask.
-
Reaction: Cool the mixture to 0°C in an ice-salt bath. Bubble dry hydrogen chloride (HCl) gas through the solution with vigorous stirring. Monitor the reaction's progress by weight gain; continue until approximately 1.1 equivalents of HCl (3.0 g, 82.3 mmol) have been absorbed.
-
Crystallization: Seal the flask and store it at 4°C for 48-72 hours. A white crystalline precipitate of the imidate hydrochloride will form. Causality: Low temperature and time allow for complete crystallization, maximizing the yield of the intermediate.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold, dry diethyl ether to remove any unreacted starting material. Immediately proceed to the next step as the imidate salt is hygroscopic.
Step 2: Ammonolysis to 2-(4-Methylphenyl)ethanimidamide hydrochloride
-
Setup: Prepare a saturated solution of ammonia in anhydrous ethanol. This is achieved by bubbling anhydrous ammonia gas through ethanol at 0°C.
-
Reaction: Suspend the crude imidate hydrochloride from Step 1 in 150 mL of the saturated ethanolic ammonia solution. Stir the mixture at room temperature for 4-6 hours. During this time, the imidate crystals will dissolve, and a precipitate of ammonium chloride will form.
-
Workup: Remove the ammonium chloride by vacuum filtration.
-
Purification: Concentrate the filtrate under reduced pressure to approximately one-third of its original volume. Cool the concentrated solution to 0°C to induce crystallization of the final product.
-
Final Product: Collect the crystals of 2-(4-Methylphenyl)ethanimidamide hydrochloride by vacuum filtration, wash with a minimal amount of cold ethanol, and dry in a vacuum desiccator over P₂O₅.
Synthesis Workflow Diagram
Caption: Pinner reaction workflow for synthesis.
Part 2: Rigorous Characterization for Reproducibility
Independent replication is impossible without a complete and unambiguous characterization of the synthesized compound. This section outlines the critical analytical techniques required to confirm the identity, purity, and stability of 2-(4-Methylphenyl)ethanimidamide hydrochloride.
Comparison of Analytical Methods
| Analytical Technique | Purpose | Expected Observations for 2-(4-Methylphenyl)ethanimidamide hydrochloride |
| ¹H NMR | Confirms the proton framework of the molecule. | Signals corresponding to the methyl group (singlet, ~2.3 ppm), methylene group (singlet, ~3.7 ppm), aromatic protons (two doublets, ~7.2-7.4 ppm), and exchangeable amidine protons (broad envelope, ~9.0-9.8 ppm).[5] |
| ¹³C NMR | Confirms the carbon backbone and functional groups. | Signals for the methyl carbon, methylene carbon, aromatic carbons, and the key amidine carbon (~165-170 ppm). |
| FT-IR Spectroscopy | Identifies key functional groups. | Characteristic stretches for N-H (broad, ~3100-3400 cm⁻¹), C=N (~1650 cm⁻¹), and aromatic C-H bonds. |
| Mass Spectrometry (ESI-MS) | Determines the molecular weight of the free base. | A molecular ion peak [M+H]⁺ corresponding to the mass of the free base (C₉H₁₂N₂). |
| Melting Point | Assesses purity. | A sharp, defined melting range. Broad ranges indicate impurities. Acetamidine hydrochloride melts around 164-166°C.[3] |
| Elemental Analysis (CHN) | Confirms the elemental composition. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for C₉H₁₃ClN₂. |
Characterization and Quality Control Workflow
Caption: Workflow for analytical characterization.
Part 3: A Protocol for Biological Evaluation: Antimicrobial Screening
Amidine-containing compounds have shown significant promise as antimicrobial agents, often acting by binding to DNA/RNA or disrupting bacterial membranes.[1] This section provides a standardized protocol for a preliminary screen of 2-(4-Methylphenyl)ethanimidamide hydrochloride against common bacterial pathogens, designed for high reproducibility.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol follows established guidelines for antimicrobial susceptibility testing.
-
Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized and characterized compound in sterile dimethyl sulfoxide (DMSO).
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).
-
Dilute the overnight cultures to a final concentration of 5 x 10⁵ CFU/mL in fresh MHB.
-
-
Assay Setup (96-well plate):
-
Add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the bacterial suspension to well 1.
-
Add 2 µL of the compound stock solution to well 1. This creates the highest test concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
-
Controls (Essential for Validation):
-
Well 11 (Growth Control): 100 µL of bacterial suspension + 100 µL MHB (no compound).
-
Well 12 (Sterility Control): 200 µL of sterile MHB.
-
Positive Control: Run a parallel assay with a known antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2-(4-Methylphenyl)ethanimidamide HCl | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin (Control) | 0.25 - 1.0 | 0.008 - 0.03 |
Potential Mechanism of Action
While the exact mechanism for this novel compound is unknown, amidines typically exert antimicrobial effects through one of two primary pathways. This diagram illustrates these potential modes of action.[1]
Caption: Potential antimicrobial mechanisms of amidines.
Conclusion
This guide provides a robust, first-principles approach to the study of 2-(4-Methylphenyl)ethanimidamide hydrochloride. By adhering to a workflow that prioritizes rigorous synthesis, comprehensive characterization, and controlled biological assays, researchers can generate high-quality, reproducible data. This foundation is critical for enabling independent verification and paving the way for more advanced investigations into the compound's potential therapeutic applications.
References
-
Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. National Center for Biotechnology Information. Available at: [Link]
-
Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. National Center for Biotechnology Information. Available at: [Link]
-
Identification of Novel N-(Morpholine-4-Carbonyloxy) Amidine Compounds as Potent Inhibitors against Hepatitis C Virus Replication. ASM Journals. Available at: [Link]
-
In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity. PubMed. Available at: [Link]
-
Synthesis of (a) 2-(4-Hydroxyphenyl) Acetamidine Hydrochloride. PrepChem.com. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Available at: [Link]
-
Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. ResearchGate. Available at: [Link]
-
Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. SciELO. Available at: [Link]
-
New single step route for efficient synthesis of amidine containing molecules. ResearchGate. Available at: [Link]
-
Acetamidine hydrochloride. Wikipedia. Available at: [Link]
-
Acetamidine hydrochloride. PubChem. Available at: [Link]
- Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. Google Patents.
-
Acetamidine hydrochloride. Organic Syntheses. Available at: [Link]
Sources
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- 4. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
"assessing the specificity of 2-(4-Methylphenyl)ethanimidamide hydrochloride"
Executive Summary: The Structural Probe
2-(4-Methylphenyl)ethanimidamide hydrochloride (commonly referred to as 4-Methylbenzylamidine hydrochloride ) is a specialized competitive inhibitor used primarily to probe the S1 specificity pocket of trypsin-like serine proteases. Unlike broad-spectrum inhibitors that indiscriminately block proteolytic activity, this compound serves as a "chemical ruler," measuring the depth and hydrophobic tolerance of the enzyme's active site.
Its specificity arises from its distinct structural bipartite:
-
The Amidine Warhead: Mimics the arginine side chain, forming a critical salt bridge with Aspartate 189 (in trypsin) at the bottom of the S1 pocket.
-
The 4-Methylbenzyl Scaffold: Probes the hydrophobic environment of the S1 cleft. The methylene spacer adds flexibility, while the para-methyl group tests the pocket's depth and hydrophobic capacity, distinguishing subtle differences between Thrombin , Trypsin , and Factor Xa .
This guide objectively assesses its performance against standard alternatives, providing experimental protocols to validate its specificity in your own assays.
Mechanism of Action & Structural Logic
To understand the specificity of 2-(4-Methylphenyl)ethanimidamide, one must visualize its interaction within the protease active site. The compound acts as a reversible, competitive inhibitor (
The "Amidine Anchor" Mechanism
The specificity is dictated by the S1 Pocket , a deep cleft in the enzyme that recognizes positively charged residues (Lysine/Arginine).
Figure 1: Mechanistic interaction map showing the dual-binding mode: electrostatic anchoring via the amidine group and hydrophobic probing via the methylbenzyl tail.
Comparative Profiling: Benchmarking Specificity
The following data compares 2-(4-Methylphenyl)ethanimidamide against the industry standard (Benzamidine ) and a high-potency alternative (Leupeptin ).
Specificity vs. Potency Matrix
While Leupeptin is a more potent inhibitor (nM range), it lacks the structural discrimination of 4-Methylbenzylamidine. The latter is preferred when distinguishing between proteases with varying S1 pocket depths (e.g., Thrombin vs. Trypsin).
| Feature | Benzamidine | 2-(4-Methylphenyl)ethanimidamide | Leupeptin |
| Structure Class | Phenylamidine | Benzylamidine (Spacer + Methyl) | Peptide Aldehyde |
| Primary Target | Trypsin, Thrombin | Trypsin, Thrombin, Factor Xa | Broad Serine Proteases |
| Trypsin | |||
| Thrombin Affinity | Moderate | High (Hydrophobic fit) | High |
| Binding Mode | Rigid, Shallow | Flexible, Deep Probe | Transition State Analog |
| Reversibility | Rapidly Reversible | Rapidly Reversible | Slowly Reversible (Hemiacetal) |
Key Insight: The methylene spacer in 2-(4-Methylphenyl)ethanimidamide allows the amidine group to reach the Asp189 residue while the phenyl ring sits more comfortably in the hydrophobic S1 pocket compared to Benzamidine. This often results in a 2-3x higher affinity for Thrombin, which has a deeper, more hydrophobic S1 pocket than Trypsin.
Validated Experimental Protocol: Determining
To rigorously assess specificity, you must determine the Inhibition Constant (
Materials
-
Enzyme: Bovine Trypsin (or Human Thrombin).
-
Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride) for Trypsin; S-2238 for Thrombin.
-
Inhibitor: 2-(4-Methylphenyl)ethanimidamide HCl (Stock: 10 mM in water).
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM
.
Workflow: The Dixon Plot Method
This method allows you to visually and mathematically determine
Figure 2: Step-by-step kinetic assay workflow for Ki determination.
Step-by-Step Procedure
-
Reaction Setup: In a 96-well plate or cuvette, prepare the reaction mixture (Total Volume: 200
).-
Buffer: 150
-
Substrate (BAPNA): Variable (e.g., 0.5 mM and 1.0 mM final).
-
Inhibitor: Variable (0, 10, 20, 40, 80
).
-
-
Initiation: Add Enzyme (Trypsin, final conc 10-50 nM) to start the reaction.
-
Measurement: Monitor the increase in absorbance at 405 nm (release of p-nitroaniline) for 5-10 minutes at 25°C. Calculate the initial velocity (
) for each condition. -
Data Analysis (Dixon Plot):
-
Plot
(y-axis) versus (x-axis). -
Perform this for two different substrate concentrations (
and ). -
Result: The lines should intersect in the second quadrant. The x-coordinate of the intersection point is
.
-
Self-Validation Check
-
Control: Run Benzamidine in parallel. If your calculated
for Benzamidine deviates significantly from literature values ( ), check your enzyme activity or buffer pH. -
Specificity Check: If the
for 2-(4-Methylphenyl)ethanimidamide is lower than Benzamidine, it confirms the hydrophobic contribution of the methylbenzyl group to binding affinity.
References
-
Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[1][2][3][4] European Journal of Biochemistry, 6(4), 502–506.
-
Stürzebecher, J., et al. (1999). Three-dimensional quantitative structure-activity relationship analyses... to elucidate selectivity differences of inhibitors binding to trypsin, thrombin, and factor Xa. Journal of Medicinal Chemistry, 42(3), 458-477.
-
Guimarães, C. R., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995-5004.
-
MEROPS Database. (2023). Small-molecule inhibitor: benzamidine.[1] EMBL-EBI.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US8685916B2 - Opioid prodrugs with heterocyclic linkers - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Methylphenyl)ethanimidamide hydrochloride
This guide serves as the definitive operational manual for the safe handling, storage, and disposal of 2-(4-Methylphenyl)ethanimidamide hydrochloride . It is designed for immediate integration into laboratory safety protocols (SOPs) and risk assessments.
Chemical Identity & Risk Profile
2-(4-Methylphenyl)ethanimidamide hydrochloride (also known as 2-(p-Tolyl)acetamidine HCl) is a substituted benzylamidine salt. While primarily used as a synthetic intermediate, its amidine functional group structurally mimics arginine, making it a potential competitive inhibitor for serine proteases (e.g., trypsin-like enzymes).
Core Directive: Treat this compound not just as a chemical irritant, but as a potential bioactive agent .
| Property | Technical Specification |
| Systematic Name | 2-(4-Methylphenyl)ethanimidamide hydrochloride |
| Chemical Class | Aryl-substituted Amidine Salt |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| Hygroscopicity | High . Rapidly absorbs atmospheric moisture, leading to clumping and hydrolysis. |
| GHS Classification | Warning [1][2][3][4][5][6] • H315: Causes skin irritation [1][2][4][7] • H319: Causes serious eye irritation [1][2][3][4][7] • H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the required PPE based on the specific operational context. This system replaces generic "lab safety" advice with task-specific requirements.
| Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed Containers) | Not Required | Nitrile Gloves (4 mil) | Safety Glasses w/ Side Shields | Standard Lab Coat |
| Weighing & Transfer (Open Powder) | N95 or P100 Respirator (if outside hood) | Double Nitrile Gloves (Total >8 mil) | Safety Goggles (Impact + Dust seal) | Lab Coat + Tyvek Sleeves (Recommended) |
| Solution Preparation (Dissolving) | Fume Hood Required | Nitrile Gloves (4 mil) | Safety Goggles | Standard Lab Coat |
| Spill Cleanup (Dry Powder) | P100 Half-Face Respirator | Double Nitrile or Butyl Rubber | Face Shield + Goggles | Tyvek Coveralls |
Expert Insight: Amidine salts are often fine, electrostatic powders before they absorb moisture. The risk of inhalation during weighing is the critical control point. Always weigh inside a chemical fume hood or a powder containment balance enclosure.
Operational Handling Protocol
Phase 1: Pre-Operational Verification
-
Environment Check: Ensure humidity in the weighing area is <50% if possible. High humidity will cause the salt to deliquesce, altering the effective mass.
-
Incompatibility Check: Verify no strong bases (NaOH, KOH) or strong oxidizers are present in the immediate workspace. Bases will liberate the free amidine, which is volatile and unstable.
Phase 2: Safe Weighing & Transfer
-
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.
-
Anti-Static Measures: Use an anti-static gun or ionizer if the powder is "flyaway."
-
Transfer: Use a disposable spatula. Do not return excess chemical to the stock container (prevents cross-contamination and hydrolysis).
-
Immediate Seal: Parafilm or tape the stock container immediately after use.
Phase 3: Solubilization
-
Preferred Solvent: DMSO or Water (for biological assays).
-
Exothermic Note: Dissolution in water may be slightly exothermic. Add solid to solvent slowly.
-
Filtration: If used for cell culture, sterile filter (0.22 µm PES membrane) immediately. Amidine salts are generally stable in solution at acidic/neutral pH but degrade at alkaline pH.
Emergency Response & Deactivation
Spill Management (Dry Powder)
Do not sweep. Sweeping generates dust aerosols.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don P100 respirator and double gloves.
-
Cover: Gently cover the spill with paper towels dampened with weak acid (1% Acetic Acid) . This neutralizes any free amine and prevents dust.
-
Collect: Scoop up the damp material and place in a hazardous waste bag.
Exposure First Aid
-
Inhalation: Move to fresh air immediately. The salt is a mucosal irritant; if coughing persists, seek medical evaluation.
-
Eye Contact: Flush with water for 15 minutes .[8] Do not use neutralizing agents in the eyes.
-
Skin Contact: Wash with soap and water.[1][3][7][9][10][11][12] Remove contaminated clothing, as the salt can retain moisture and cause prolonged irritation.
Waste Disposal & Deactivation
Disposal Logic: As a nitrogen-containing organic salt, this compound must be incinerated to prevent environmental accumulation.
-
Solid Waste: Label as "Organic Solid - Toxic/Irritant."
-
Aqueous Waste: Collect in "Aqueous Organic" waste streams. Ensure pH is < 7 to maintain stability before disposal.
-
Container Disposal: Triple rinse empty containers with water before discarding. The rinse water must be treated as hazardous waste.
Visualizations
Figure 1: Risk Assessment & PPE Decision Tree
This logic flow ensures researchers select the correct safety controls based on the physical state of the chemical.
Caption: Decision matrix for selecting engineering controls and PPE based on the physical state of the amidine salt.
Figure 2: Safe Handling Workflow (Cradle-to-Grave)
A step-by-step visualization of the compound's lifecycle in the laboratory.
Caption: Operational lifecycle from cold storage to chemical waste incineration.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
PubChem. (2024). Compound Summary: Acetamidine Hydrochloride (Analogous Structure Safety Data). National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Amidine Salts Hazard Classification. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Acetamidine hydrochloride | 124-42-5 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. documents.tocris.com [documents.tocris.com]
- 11. download.basf.com [download.basf.com]
- 12. content.labscoop.com [content.labscoop.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
